(S)-5-Hydroxy Propafenone Hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[5-hydroxy-2-[(2S)-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4.ClH/c1-2-12-22-14-18(24)15-26-21-11-9-17(23)13-19(21)20(25)10-8-16-6-4-3-5-7-16;/h3-7,9,11,13,18,22-24H,2,8,10,12,14-15H2,1H3;1H/t18-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYLNKVZLXBDBE-FERBBOLQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC[C@@H](COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00849537 | |
| Record name | 1-{5-Hydroxy-2-[(2S)-2-hydroxy-3-(propylamino)propoxy]phenyl}-3-phenylpropan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00849537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158080-71-8 | |
| Record name | 1-{5-Hydroxy-2-[(2S)-2-hydroxy-3-(propylamino)propoxy]phenyl}-3-phenylpropan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00849537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(S)-5-Hydroxy Propafenone Hydrochloride synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of (S)-5-Hydroxy Propafenone Hydrochloride
Authored by a Senior Application Scientist
Abstract
(S)-5-Hydroxy Propafenone is the primary, pharmacologically active metabolite of the Class IC antiarrhythmic agent, Propafenone.[1][2] Its formation is mediated predominantly by the polymorphic cytochrome P450 enzyme, CYP2D6, leading to significant inter-individual variations in plasma concentrations.[1][3] The metabolite itself exhibits potent sodium channel blocking activity, contributing significantly to the overall clinical effect of the parent drug.[2][4] A thorough understanding of its synthesis and characterization is paramount for researchers in drug metabolism, pharmacology, and medicinal chemistry, as well as for professionals involved in the development of reference standards and analytical methods for therapeutic drug monitoring. This guide provides a comprehensive, field-proven perspective on a plausible stereoselective synthesis of this compound and the rigorous analytical techniques required for its structural elucidation and purity assessment.
Introduction: The Pharmacological Significance of a Key Metabolite
Propafenone is a widely prescribed antiarrhythmic for managing both supraventricular and ventricular arrhythmias.[3][5] Its mechanism of action involves blocking cardiac sodium channels, which slows electrical conduction in the heart.[2] However, the clinical narrative of propafenone is incomplete without considering its extensive first-pass hepatic metabolism. The 5-hydroxylation pathway produces 5-Hydroxy Propafenone, a metabolite that is not only active but, in some respects, more potent than the parent compound.[2][6]
The stereochemistry of propafenone and its metabolite is crucial. The S-enantiomer is a more potent beta-adrenergic antagonist than the R-enantiomer.[2][3] Consequently, the synthesis of the specific (S)-5-Hydroxy Propafenone enantiomer is essential for detailed pharmacological studies and for use as an analytical reference standard. This document outlines a robust synthetic strategy and a multi-faceted characterization workflow designed to ensure the production and validation of high-purity this compound.
Stereoselective Synthesis Pathway
While the direct synthesis of propafenone from o-hydroxyacetophenone or similar precursors is well-documented, the stereoselective synthesis of its 5-hydroxy metabolite requires a more nuanced strategy.[7][8] The key challenges are the introduction of the hydroxyl group at the 5-position of the aromatic ring and the stereocontrolled installation of the (S)-aminopropanol side chain.
The following proposed pathway is a logical, multi-step synthesis designed for efficiency and control over the final product's chemical and stereochemical integrity. It begins with a protected hydroquinone derivative to ensure regioselectivity.
Synthetic Workflow Diagram
Caption: Proposed synthetic pathway for (S)-5-Hydroxy Propafenone HCl.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(2-Hydroxy-5-benzyloxyphenyl)-3-phenylpropan-1-one (Protected Core)
-
Fries Rearrangement: Convert 4-benzyloxyphenol to its acetate ester using acetic anhydride. The resulting ester is then subjected to a Fries rearrangement with a Lewis acid catalyst (e.g., AlCl₃) to yield 2-hydroxy-5-benzyloxyacetophenone. The causality here is the intramolecular acylation of the aromatic ring, preferentially at the ortho position to the hydroxyl group.
-
Claisen-Schmidt Condensation: The acetophenone derivative is reacted with benzaldehyde in an alcoholic solvent (e.g., ethanol) with a strong base like sodium hydroxide (NaOH).[7] This base-catalyzed condensation forms the α,β-unsaturated ketone (chalcone). The reaction is typically stirred at room temperature for several hours until completion.
-
Selective Reduction: The double bond of the chalcone is selectively reduced without affecting the carbonyl group or the benzyl protecting group. This is achieved via catalytic hydrogenation using hydrogen gas (H₂) at low pressure with a palladium on carbon (Pd/C) catalyst.[7] The reaction is monitored until the uptake of hydrogen ceases.
Step 2: Introduction of the Chiral Side-Chain
-
Etherification with Chiral Epichlorohydrin: The phenolic hydroxyl group of the protected core is deprotonated with a base (e.g., potassium carbonate, K₂CO₃) in a polar aprotic solvent like acetone or acetonitrile. (R)-epichlorohydrin is then added. This reaction proceeds via an Sₙ2 mechanism to form the chiral epoxide intermediate. The choice of (R)-epichlorohydrin is critical as it dictates the (S)-stereochemistry of the final product's hydroxyl group on the side chain. This is analogous to the synthesis of propafenone itself.[9]
-
Nucleophilic Epoxide Opening: The synthesized epoxide is dissolved in a suitable solvent like isopropanol, and an excess of n-propylamine is added. The mixture is heated to reflux for several hours. The amine acts as a nucleophile, attacking the less sterically hindered carbon of the epoxide ring, resulting in the formation of the (S)-aminopropanol side chain and yielding (S)-5-Benzyloxy Propafenone.
Step 3: Deprotection and Salt Formation
-
Hydrogenolysis (Deprotection): The benzyl protecting group is removed from the 5-position via catalytic hydrogenolysis. The compound is dissolved in ethanol or methanol, and a Pd/C catalyst is added. The mixture is subjected to an atmosphere of hydrogen gas. This step cleaves the benzyl ether C-O bond, liberating the free phenol and producing toluene as a byproduct, yielding the (S)-5-Hydroxy Propafenone free base.
-
Hydrochloride Salt Formation: The purified free base is dissolved in a dry, non-polar solvent such as diethyl ether or isopropanol. A solution of hydrochloric acid (HCl) in the same solvent is added dropwise with stirring. The hydrochloride salt, being insoluble in the non-polar solvent, precipitates out of the solution. The solid is then filtered, washed with cold solvent, and dried under vacuum to yield the final product, this compound.
Comprehensive Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, purity, and stereochemical integrity of the synthesized compound. A multi-technique approach provides a self-validating system of analysis.
Characterization Workflow Diagram
Caption: A multi-technique workflow for analytical characterization.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC is the cornerstone for assessing the chemical purity of the final compound. A reversed-phase method is typically employed.
-
Protocol:
-
System: An HPLC system equipped with a UV detector is standard.[1]
-
Column: A C8 or C18 reversed-phase column (e.g., 50 x 4.6 mm, 5 µm) is effective for separating propafenone and its metabolites.[1][10]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.01% TFA or ammonium acetate) and an organic solvent like acetonitrile is common.[10]
-
Detection: UV detection is typically set around 210 nm or 248 nm.[1]
-
Validation: The method should be validated for linearity, accuracy, and precision. The purity of the synthesized compound is determined by the area percentage of the main peak.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: LC-MS/MS provides definitive molecular weight confirmation and structural information through fragmentation patterns. It is an exceptionally sensitive and specific technique.[10][11]
-
Protocol:
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used.
-
Mass Analysis: A triple quadrupole mass spectrometer is used to monitor specific multiple reaction monitoring (MRM) transitions.
-
Expected Transitions: For 5-Hydroxy Propafenone (free base MW ≈ 357.4 g/mol ), the protonated molecule [M+H]⁺ would have an m/z of approximately 358.3. A characteristic fragment ion resulting from the cleavage of the side chain has an m/z of 116.2.[10] Therefore, the primary MRM transition to monitor would be m/z 358.3 → 116.2.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: ¹H and ¹³C NMR are powerful tools for unambiguous structural elucidation, confirming the connectivity of all atoms in the molecule.
-
Protocol:
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
¹H NMR: Expected signals include distinct aromatic protons (multiple signals in the δ 6.5-8.0 ppm range), aliphatic protons from the propanone and aminopropanol chains (δ 0.8-4.5 ppm), and exchangeable protons from the -OH and -NH groups.
-
¹³C NMR: Will show characteristic signals for the carbonyl carbon (≈ 190-200 ppm), aromatic carbons, and aliphatic carbons of the side chains.
-
Chiral Purity Analysis
-
Principle: It is critical to confirm that the synthesis yielded the desired (S)-enantiomer with high enantiomeric excess (e.e.).
-
Protocol:
-
Method: Chiral HPLC is the preferred method.
-
Column: A specialized chiral stationary phase (CSP) column (e.g., based on cellulose or amylose derivatives) is required to resolve the enantiomers.
-
Analysis: The synthesized sample is injected, and the chromatogram is analyzed. A successful chiral synthesis will show a single major peak corresponding to the (S)-enantiomer and a minimal or non-existent peak for the (R)-enantiomer. The enantiomeric excess is calculated from the peak areas.
-
Summary of Characterization Data
| Analytical Technique | Parameter | Expected Result for (S)-5-Hydroxy Propafenone HCl |
| Molecular Formula | - | C₂₁H₂₇NO₄ · HCl |
| Molecular Weight | - | 393.9 g/mol [12] |
| LC-MS/MS | [M+H]⁺ (free base) | m/z 358.3 |
| Primary Fragment | m/z 116.2[10] | |
| ¹H NMR | Aromatic Protons | Signals in the δ 6.5 - 8.0 ppm range |
| Aliphatic Protons | Complex signals in the δ 0.8 - 4.5 ppm range | |
| FTIR | Key Stretches (cm⁻¹) | ~3400-3200 (O-H, N-H), ~1640 (C=O, ketone), ~1250 (C-O, ether) |
| RP-HPLC | Chemical Purity | >98% (by area %) |
| Chiral HPLC | Enantiomeric Excess | >99% e.e. for the (S)-enantiomer |
Conclusion and Future Directions
This guide provides a robust and scientifically grounded framework for the stereoselective synthesis and comprehensive characterization of this compound. The proposed synthetic route leverages established organic chemistry principles, including regioselective protection, stereocontrolled epoxide opening, and efficient deprotection, to yield the target compound with high purity. The multi-technique analytical workflow ensures a self-validating system for structural confirmation and purity assessment, which is critical for its use as a qualified reference standard in research and regulated environments.
For drug development professionals, access to this well-characterized metabolite is indispensable for conducting detailed pharmacokinetic and pharmacodynamic studies, investigating drug-drug interactions involving the CYP2D6 pathway, and developing accurate bioanalytical methods for therapeutic drug monitoring.
References
- Benchchem. (n.d.). Validated Analytical Methods for the Quantification of Propafenone and its Metabolites.
- Kroemer, H. K., et al. (1996). Determination of propafenone and its phase I and phase II metabolites in plasma and urine by high-performance liquid chromatography-electrospray ionization mass spectrometry. Journal of Chromatography B: Biomedical Applications.
- Patel, H., et al. (2017). A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode. Biomedical Chromatography.
- CRC Press. (1992). An HPLC Method for the Quantitation of Propafenone and Its Metabolites.
- David Publishing. (n.d.). Development of Methodology for the Isolation and Determination of Propafenone in Blood Samples via HPLC.
- Happel, H. W., et al. (1984). Pharmacological studies on propafenone and its main metabolite 5-hydroxypropafenone. Arzneimittelforschung.
- PubChem. (n.d.). 5-Hydroxypropafenone, (S)-. National Institutes of Health.
- Benchchem. (n.d.). A Comparative Analysis of the Pharmacological Potency of Propafenone and its Active Metabolite, 5-Hydroxy Propafenone.
- Caballero, R., et al. (2003). Effects of propafenone and its main metabolite, 5-hydroxypropafenone, on HERG channels. Cardiovascular Research.
- PubChem. (n.d.). 5-Hydroxy Propafenone Hydrochloride. National Institutes of Health.
- Changzhou Ruiming Pharmaceutical Co Ltd. (2015). Synthesis method of propafenone hydrochloride. Google Patents.
- Drugs.com. (2025). Propafenone: Package Insert / Prescribing Information / MOA.
- Indian Journal of Pharmaceutical Sciences. (1997). Synthesis of Propafenone-An Antiarrhythmic Agent.
- Rasayan Journal of Chemistry. (2016). SYNTHESIS OF (2E)-DEHYDROPROPAFENONE HYDROCHLORIDE.
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(S)-5-Hydroxy Propafenone Hydrochloride mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of (S)-5-Hydroxy Propafenone Hydrochloride
Authored by a Senior Application Scientist
Abstract
Propafenone is a cornerstone Class IC antiarrhythmic agent, recognized for its efficacy in managing a spectrum of cardiac arrhythmias.[1][2] Its clinical activity, however, is not solely attributable to the parent compound. Following administration, propafenone undergoes extensive hepatic metabolism, primarily mediated by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, leading to the formation of active metabolites.[3][4][5] Among these, 5-Hydroxypropafenone (5-OHP) is paramount, accumulating to plasma concentrations comparable to the parent drug in individuals with extensive CYP2D6 metabolism.[6] This guide provides a comprehensive technical exploration of the mechanism of action of this compound, the pharmacologically significant S-enantiomer of this primary metabolite. We will dissect its interactions with cardiac ion channels at a molecular level, contextualize its secondary pharmacological activities, and present the experimental methodologies essential for its characterization. This document is intended for researchers, pharmacologists, and drug development professionals seeking a detailed understanding of this crucial active metabolite.
The Metabolic Genesis of a Potent Antiarrhythmic
The clinical pharmacology of propafenone is inextricably linked to its metabolic fate. Propafenone is administered as a racemic mixture and is metabolized along two principal pathways, yielding two key active metabolites: 5-hydroxypropafenone (5-OHP) and N-depropylpropafenone (NDPP).[7][8]
-
5-Hydroxylation Pathway: The formation of 5-OHP is catalyzed by the CYP2D6 isoenzyme.[3][4] This pathway is subject to well-documented genetic polymorphism. Individuals classified as "extensive metabolizers" (EMs) efficiently produce 5-OHP, whereas "poor metabolizers" (PMs), who lack CYP2D6 activity, form this metabolite at very slow rates, if at all.[3][9][10] In EMs, the S-enantiomer of propafenone is cleared more rapidly via this pathway than the R-enantiomer.[10]
-
N-Dealkylation Pathway: The formation of NDPP is mediated by CYP3A4 and CYP1A2.[3][4]
This metabolic divergence is clinically critical, as 5-OHP is a potent antiarrhythmic agent in its own right, significantly contributing to the overall therapeutic effect in the majority of the patient population.[1][3][11]
Caption: Metabolic conversion of Propafenone to its active metabolites.
Primary Mechanism: Multi-Ion Channel Blockade
(S)-5-Hydroxy Propafenone exerts its antiarrhythmic effects primarily through the blockade of several key cardiac ion channels, a mechanism that defines its Class IC characterization but also reveals a more complex pharmacological profile.
Potent Sodium (Na+) Channel Blockade
Consistent with its classification as a Class IC agent, the principal mechanism of action for 5-OHP is the potent blockade of fast inward sodium channels (NaV1.5) in cardiomyocytes.[2][3][6][12][13]
-
Electrophysiological Effect: This action reduces the rapid influx of sodium ions during Phase 0 of the cardiac action potential.[2][14] The direct consequence is a marked decrease in the maximum upstroke velocity (Vmax) of the action potential, which translates to slowed impulse conduction through the atria, ventricles, and His-Purkinje system.[2][15][16]
-
State-Dependent Binding: The blockade is "use-dependent" (or frequency-dependent), meaning its potency increases with higher heart rates.[11][12] The molecule preferentially binds to sodium channels in their open and inactivated states, rather than the resting state. This is a crucial feature for targeting rapidly firing arrhythmic tissue while having less effect on normal heart rhythm.
-
Comparative Potency: Studies have demonstrated that 5-OHP possesses sodium channel blocking activity that is comparable, and in some cases even more potent, than the parent propafenone compound.[6][11][12]
Modulation of Potassium (K+) Repolarizing Currents
Beyond its primary Na+ channel activity, 5-OHP also interacts with key potassium channels involved in cardiac repolarization. This contributes to its overall electrophysiological signature and differentiates it from other Class IC agents.
-
hERG (IKr) Channel Blockade: 5-OHP blocks the Human Ether-à-go-go-Related Gene (hERG) channel, which conducts the rapid delayed rectifier potassium current (IKr).[6][17] This current is critical for terminating the cardiac action potential. Blockade of hERG by both propafenone and 5-OHP can lead to action potential prolongation.[6] Studies show that propafenone and 5-OHP block hERG channels to a similar extent, primarily by binding to the open state of the channel.[6][17]
-
hKv1.5 (IKur) Channel Blockade: The hKv1.5 channel, which underlies the ultra-rapid delayed rectifier current (IKur) in the human atrium, is also a target. Both propafenone and 5-OHP inhibit the hKv1.5 current in a concentration-, voltage-, and use-dependent manner.[18] Propafenone appears to be a more potent blocker of hKv1.5 than 5-OHP, with reported KD values of 4.4 µM and 9.2 µM, respectively.[18]
Weak Calcium (Ca2+) Channel Blockade
5-OHP exhibits a weak blocking effect on L-type calcium channels.[3][6][15] This action is generally considered less significant than its effects on sodium and potassium channels within the therapeutic concentration range and is less potent than that of the parent compound.[6][15]
Caption: Multi-ion channel targets of (S)-5-Hydroxy Propafenone.
Secondary Mechanism: Beta-Adrenergic Blockade
Propafenone and its metabolites exhibit Class II antiarrhythmic activity through the blockade of beta-adrenergic receptors.[2][4][13] However, this effect is stereoselective and varies significantly between the parent drug and its metabolites.
-
Potency: The S-enantiomer of propafenone is a more potent beta-blocker than the R-enantiomer.[12]
-
Comparative Activity: Crucially, (S)-5-Hydroxy Propafenone has significantly weaker beta-blocking activity compared to the parent propafenone, estimated to be about 10 times less potent.[19] In contrast, the NDPP metabolite retains beta-blocking affinity similar to propafenone.[3][19] This distinction is vital for understanding the overall pharmacological profile, especially when considering side effects like bradycardia or bronchospasm.[4]
Comparative Pharmacological Activity
The following table summarizes the relative activities of propafenone and its major metabolites, providing a clear comparison of their primary pharmacological effects.
| Compound | Na+ Channel Blockade | Beta-Adrenergic Blockade | Primary Antiarrhythmic Class |
| Propafenone | Potent | Moderate | IC, with weak II |
| (S)-5-Hydroxy Propafenone | Potent (similar to or > Propafenone)[6][11] | Weak (~10x less than Propafenone)[19] | IC |
| N-Depropylpropafenone | Weaker[3][19] | Moderate (similar to Propafenone)[3][19] | II |
Experimental Protocol: Characterizing Ion Channel Blockade via Patch-Clamp Electrophysiology
The definitive method for quantifying the mechanism and potency of an ion channel modulator like (S)-5-Hydroxy Propafenone is the patch-clamp technique.[20][21] This method allows for direct measurement of ionic currents through channels in the cell membrane.[20]
Below is a representative protocol for assessing the inhibitory effects of this compound on NaV1.5 channels stably expressed in a mammalian cell line (e.g., HEK293).
Step-by-Step Protocol for Whole-Cell Voltage Clamp
-
Cell Preparation:
-
Culture HEK293 cells stably expressing the human SCN5A gene (encoding NaV1.5).
-
Plate cells onto glass coverslips 24-48 hours prior to the experiment to achieve 50-70% confluency.
-
Immediately before recording, transfer a coverslip to the recording chamber on the stage of an inverted microscope and perfuse with external solution.
-
-
Solutions:
-
Internal (Pipette) Solution (in mM): 130 CsF, 10 NaCl, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. This composition minimizes contamination from K+ and Ca2+ currents.
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.
-
-
Electrode and Seal Formation:
-
Pull borosilicate glass capillaries to produce micropipettes with a resistance of 2-4 MΩ when filled with the internal solution.
-
Using a micromanipulator, approach a target cell with the micropipette.
-
Apply gentle negative pressure to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette, establishing the "whole-cell" configuration.
-
-
Voltage Protocols and Data Acquisition:
-
Tonic Block Assessment: Hold the cell at a negative potential (e.g., -120 mV) where most channels are in the resting state. Apply a brief depolarizing pulse (e.g., to -10 mV for 20 ms) to elicit the peak inward Na+ current. Record this baseline current. Perfuse the cell with increasing concentrations of (S)-5-Hydroxy Propafenone and repeat the pulse to determine concentration-dependent inhibition of the peak current.
-
Use-Dependent Block Assessment: From a holding potential of -120 mV, apply a train of depolarizing pulses (e.g., to -10 mV for 20 ms) at varying frequencies (e.g., 1 Hz, 5 Hz, 10 Hz). The progressive decrease in peak current during the pulse train demonstrates use-dependent block. Compare the degree of block in the absence and presence of the compound.
-
Steady-State Inactivation Assessment: To determine if the compound preferentially binds to the inactivated state, apply a series of 500 ms pre-pulses to various potentials (e.g., -140 mV to 0 mV) followed by a test pulse to -10 mV. The presence of the compound will typically shift the voltage-dependence of inactivation to more negative potentials.
-
-
Data Analysis:
-
Measure the peak inward current amplitude for each condition.
-
For tonic block, calculate the percentage of inhibition at each concentration and fit the data to a Hill equation to determine the IC50 value.
-
For use-dependent block, quantify the fractional block at each pulse in the train.
-
Caption: Workflow for patch-clamp electrophysiology experiments.
Conclusion
This compound is not merely a metabolite but a potent and clinically relevant antiarrhythmic agent. Its mechanism of action is multifaceted, centered on a robust, use-dependent blockade of cardiac sodium channels, which is the hallmark of a Class IC drug. However, its concurrent interactions with key potassium channels, such as hERG and hKv1.5, and its significantly attenuated beta-blocking activity compared to its parent compound, create a unique pharmacological profile. A thorough understanding of this profile, achievable through rigorous experimental methodologies like patch-clamp electrophysiology, is indispensable for the rational development of new antiarrhythmic therapies and for optimizing the clinical use of propafenone, particularly in the context of pharmacogenetic variability.
References
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National Center for Biotechnology Information (2017). Propafenone Therapy and CYP2D6 Genotype - Medical Genetics Summaries. Available at: [Link]
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Vozeh, S., Haefeli, W., Ha, H. R., Vlcek, J., & Follath, F. (1990). Nonlinear kinetics of propafenone metabolites in healthy man. European Journal of Clinical Pharmacology, 38(5), 509–513. Available at: [Link]
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Chezal, J. M., Rubat, C., Coudert, P., De Nanteuil, G., & Fargin, A. (1998). Cardiac electrophysiological effects of propafenone and its 5-hydroxylated metabolite in the conscious dog. Fundamental & Clinical Pharmacology, 12(4), 415–422. Available at: [Link]
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Siddoway, L. A., Thompson, K. A., McAllister, C. B., Wang, T., Wilkinson, G. R., Roden, D. M., & Woosley, R. L. (1987). Pharmacokinetic and pharmacodynamic evaluation of propafenone in patients with ventricular arrhythmia. Propafenone Research Group. Journal of the American College of Cardiology, 10(4), 812–819. Available at: [Link]
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Drugs.com (2025). Propafenone: Package Insert / Prescribing Information / MOA. Available at: [Link]
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Lindner, E., & Kaiser, J. (1984). Pharmacological studies on propafenone and its main metabolite 5-hydroxypropafenone. Arzneimittel-Forschung, 34(11), 1489–1497. Available at: [Link]
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Funck-Brentano, C., Kroemer, H. K., Pavlou, H., & Woosley, R. L. (1989). Clinical pharmacology of propafenone: pharmacokinetics, metabolism and concentration-response relations. American Journal of Cardiology, 64(14), 9D–12D. Available at: [Link]
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Clare, J. (2005). Patch clamp electrophysiology steps up a gear. European Pharmaceutical Review. Available at: [Link]
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Harron, D. W., & Brogden, R. N. (1987). Clinical pharmacokinetics of propafenone. Clinical Pharmacokinetics, 12(5), 321–342. Available at: [Link]
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Kou, H. C., & Singh, B. N. (1986). Electrophysiologic, inotropic and antiarrhythmic effects of propafenone, 5-hydroxypropafenone and N-depropylpropafenone. Journal of the American College of Cardiology, 8(6), 1391–1401. Available at: [Link]
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Caballero, R., Delpón, E., Valenzuela, C., Longobardo, M., Tamargo, J., & Cinca, J. (2003). Effects of propafenone and its main metabolite, 5-hydroxypropafenone, on HERG channels. Cardiovascular Research, 57(1), 60–71. Available at: [Link]
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Franqueza, L., Valenzuela, C., Delpón, E., Longobardo, M., & Tamargo, J. (1998). Effects of propafenone and 5-hydroxy-propafenone on hKv1.5 channels. British Journal of Pharmacology, 125(5), 969–978. Available at: [Link]
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An In-Depth Technical Guide on the Pharmacokinetics of (S)-5-Hydroxy Propafenone Hydrochloride in Plasma
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
Propafenone is a Class 1C antiarrhythmic agent widely used in the management of cardiac arrhythmias.[1] Its clinical efficacy and safety are intrinsically linked to a complex pharmacokinetic profile, characterized by stereoselectivity and significant interindividual variability. This variability is largely driven by the polymorphic metabolism of propafenone, primarily mediated by the cytochrome P450 2D6 (CYP2D6) enzyme.[2] A principal and pharmacologically active metabolite is 5-hydroxypropafenone.[3] This technical guide provides a comprehensive examination of the pharmacokinetics of the (S)-enantiomer of 5-hydroxypropafenone, a key determinant of the drug's overall pharmacological effect. We will delve into the metabolic pathways, the profound influence of pharmacogenetics, and the bioanalytical methodologies essential for its accurate quantification in plasma.
Introduction: The Clinical Significance of Propafenone and its Stereoselective Metabolism
Propafenone hydrochloride is administered as a racemic mixture of (S)- and (R)-enantiomers.[1] While both enantiomers exhibit sodium channel blocking activity, the (S)-enantiomer is a more potent beta-blocker.[1] The drug is indicated for the treatment of life-threatening ventricular arrhythmias and the maintenance of normal sinus rhythm in patients with symptomatic atrial fibrillation.[4]
The clinical response to propafenone is complicated by its extensive and saturable first-pass metabolism, leading to non-linear pharmacokinetics in a majority of the population.[5][6] This metabolic process is stereoselective, with the R-enantiomer being cleared more rapidly than the S-enantiomer.[1] The primary metabolic pathway is 5-hydroxylation, catalyzed by CYP2D6, to form 5-hydroxypropafenone.[7][8] This metabolite is not only active but also exhibits stereoisomerism. Another significant metabolic route involves N-dealkylation, mediated by CYP3A4 and CYP1A2, to produce N-depropylpropafenone.[7][8]
The genetic polymorphism of the CYP2D6 gene is a critical factor influencing propafenone's pharmacokinetics.[9] Individuals can be classified into different metabolizer phenotypes, including poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs).[9] In PMs, who lack functional CYP2D6, the formation of 5-hydroxypropafenone is significantly impaired, leading to higher plasma concentrations of the parent drug and a prolonged elimination half-life.[10][11] This guide will focus on the pharmacokinetics of (S)-5-hydroxypropafenone, a pivotal metabolite in understanding the overall disposition and therapeutic effect of propafenone.
Metabolic Pathways and the Central Role of CYP2D6
The biotransformation of propafenone is a complex process yielding multiple metabolites, with 5-hydroxypropafenone being of particular interest due to its pharmacological activity.
Formation of 5-Hydroxypropafenone
The 5-hydroxylation of the aromatic ring of propafenone is the principal metabolic pathway in individuals with functional CYP2D6 enzymes (EMs).[7] This reaction is stereoselective, with a preference for the R-enantiomer of propafenone.[4] Consequently, at steady state, the plasma concentration of the (S)-enantiomer of propafenone is typically higher than that of the (R)-enantiomer.[4]
The Influence of CYP2D6 Polymorphism
The genetic variability of CYP2D6 profoundly impacts the plasma concentrations of both propafenone and 5-hydroxypropafenone.[12]
-
Extensive Metabolizers (EMs): In EMs, propafenone is rapidly converted to 5-hydroxypropafenone.[10] The pharmacokinetics in this group are non-linear due to the saturation of the CYP2D6 pathway.[10]
-
Poor Metabolizers (PMs): PMs have a significantly reduced or absent CYP2D6 activity.[7] In these individuals, the formation of 5-hydroxypropafenone is minimal or absent.[11] Consequently, propafenone is primarily metabolized through slower, alternative pathways, leading to substantially higher plasma concentrations of the parent drug and a linear pharmacokinetic profile.[10][11] The elimination half-life of propafenone is also considerably longer in PMs (10 to 32 hours) compared to EMs (2 to 10 hours).[10][11]
The metabolic ratio of propafenone to 5-hydroxypropafenone can be used as a phenotyping tool to distinguish between EMs and PMs.[2]
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Biological activity of (S)-5-Hydroxy Propafenone Hydrochloride
An In-Depth Technical Guide to the Biological Activity of (S)-5-Hydroxy Propafenone Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the biological activity of this compound, the primary active metabolite of the Class IC antiarrhythmic drug, propafenone. Intended for researchers, scientists, and drug development professionals, this document delves into the compound's intricate mechanism of action, its multifaceted interactions with key myocardial ion channels, and its integrated electrophysiological effects. We will explore the critical role of CYP2D6-mediated metabolism in its formation and the resulting clinical implications. Furthermore, this guide presents detailed, field-proven experimental protocols for the in vitro and in vivo characterization of its antiarrhythmic properties, underpinned by a rationale that emphasizes scientific integrity and causality.
Introduction: Propafenone and its Clinically Relevant Metabolism
Propafenone is a widely utilized antiarrhythmic agent for managing various cardiac arrhythmias.[1] However, the parent drug is, in essence, a prodrug. Its clinical efficacy and safety profile are intrinsically linked to its extensive hepatic metabolism, which produces active metabolites with their own distinct pharmacological profiles.[2][3]
The Critical Role of Cytochrome P450 2D6 (CYP2D6)
The primary metabolic pathway for propafenone is 5-hydroxylation, a reaction predominantly catalyzed by the cytochrome P450 2D6 (CYP2D6) isoenzyme.[4][5] This metabolic step is crucial as it gives rise to 5-hydroxypropafenone, a metabolite that significantly contributes to the overall antiarrhythmic effect.[6]
A key consideration in the clinical pharmacology of propafenone is the genetic polymorphism of the CYP2D6 gene.[7][8] This leads to distinct patient populations with varying metabolic capacities:
-
Extensive Metabolizers (EMs): Comprising over 90% of patients, these individuals rapidly metabolize propafenone, leading to substantial plasma concentrations of 5-hydroxypropafenone.[5][7]
-
Poor Metabolizers (PMs): This group, representing about 6-10% of Caucasians, has deficient CYP2D6 activity.[4][7] Consequently, they exhibit significantly slower metabolism of propafenone, leading to higher plasma levels of the parent drug and minimal to no formation of 5-hydroxypropafenone.[4][9]
This genetic variability is a major determinant of the plasma concentration of both propafenone and its 5-hydroxy metabolite, influencing both therapeutic outcomes and the risk of adverse events.[10] Despite these differences, the FDA-recommended dosing regimen for propafenone is the same for all patients, necessitating careful clinical and electrocardiographic monitoring.[4][7]
Core Mechanism of Action: Sodium Channel Blockade
The defining characteristic of Class IC antiarrhythmic agents, including (S)-5-Hydroxy Propafenone, is their potent blockade of fast cardiac sodium channels (Nav1.5).[11][12] These channels are responsible for the rapid upstroke (Phase 0) of the cardiac action potential, and their modulation is a cornerstone of arrhythmia suppression.
(S)-5-Hydroxy Propafenone acts as a direct membrane-stabilizing agent by binding to and inhibiting voltage-gated sodium channels.[13] This action reduces the fast inward sodium current, leading to several key electrophysiological consequences:
-
Reduction of Upstroke Velocity (Vmax): A hallmark effect that slows the speed of depolarization.[12]
-
Slowed Conduction Velocity: The reduced Vmax translates to slower propagation of electrical impulses through myocardial tissue.[1]
-
Increased Diastolic Excitability Threshold: More stimulus is required to trigger an action potential.[12]
This potent sodium channel blockade is comparable to that of the parent compound, propafenone.[12][14] By slowing conduction, particularly in rapidly firing or ischemic tissue, (S)-5-Hydroxy Propafenone can interrupt the re-entrant circuits that sustain many tachyarrhythmias.
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The Metabolic Journey of Propafenone: A Technical Guide to Its Discovery and Scientific History
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propafenone is a cornerstone Class IC antiarrhythmic agent, widely utilized in the management of atrial and ventricular arrhythmias.[1] Approved for use in the United States in 1989, its clinical application is profoundly influenced by a complex and highly variable metabolic profile.[1] This guide offers an in-depth exploration of the discovery and history of propafenone metabolism, detailing the key scientific milestones, the evolution of analytical methodologies, and the critical role of pharmacogenetics in understanding its clinical effects. The journey to unraveling propafenone's metabolic fate is a compelling narrative of scientific inquiry that continues to inform modern drug development and personalized medicine.
The Dawn of Discovery: Early Pharmacokinetics and the First Clues
Initial clinical investigations with propafenone revealed significant interindividual variability in its pharmacokinetic and pharmacodynamic properties.[2] Early studies noted that the drug underwent extensive presystemic (first-pass) clearance, which was also saturable, meaning that bioavailability increased as the dosage was raised.[2] This non-linear pharmacokinetic behavior was the first major clue that its metabolism was not straightforward and hinted at the complexity that researchers would later uncover.
Elucidating the Metabolic Pathways: A Tale of Two Metabolites and a Polymorphic Enzyme
The concerted efforts of researchers led to the identification of two major metabolic pathways for propafenone, both occurring primarily in the liver.[3][4] These pathways are crucial as they produce metabolites that are themselves pharmacologically active.[5]
Phase I Metabolism: Hydroxylation and N-Dealkylation
-
5-Hydroxylation: The principal metabolic route for propafenone is hydroxylation at the 5-position of the aromatic ring, forming 5-hydroxypropafenone (5-OHP) .[3][6] This reaction is almost exclusively catalyzed by the cytochrome P450 enzyme, CYP2D6 .[3][4] Critically, 5-OHP was discovered to be an active metabolite, possessing a potency for sodium channel blockade comparable to the parent drug, although with weaker beta-blocking effects.[7][8]
-
N-Dealkylation: A secondary, yet important, pathway is the N-dealkylation of the propylamino side chain to form N-depropylpropafenone (N-DPP or norpropafenone) .[3][4] This pathway is mediated by two other cytochrome P450 enzymes, CYP3A4 and CYP1A2 .[3][4] N-DPP also exhibits pharmacological activity, with weaker sodium channel activity but a similar affinity for beta-receptors as propafenone.[4][9]
The Landmark Discovery: CYP2D6 Genetic Polymorphism
Perhaps the most significant breakthrough in understanding propafenone's variable effects was the discovery of its link to the genetic polymorphism of the CYP2D6 gene.[8] Researchers observed that the patient population could be divided into two distinct groups based on their ability to metabolize the drug:
-
Extensive Metabolizers (EMs): Comprising over 90% of patients, these individuals possess functional CYP2D6 alleles and rapidly metabolize propafenone to 5-OHP.[3] Their elimination half-life for the drug is typically between 2 to 10 hours.[3][9]
-
Poor Metabolizers (PMs): This group, representing 5-10% of Caucasians but less than 1% of Asians, has non-functional CYP2D6 alleles.[3][10] Consequently, they produce little to no 5-OHP.[3] In these individuals, the metabolism shifts to the slower N-dealkylation pathway, leading to significantly higher plasma concentrations of the parent drug and a much longer elimination half-life, ranging from 10 to 32 hours.[3]
This discovery was pivotal, as it directly explained the wide variations in plasma drug levels and the corresponding differences in patient responses and side effects.[8][10] It established propafenone as a classic probe drug for determining an individual's CYP2D6 phenotype.
Caption: Primary Phase I and Phase II metabolic pathways of propafenone.
The Scientist's Toolkit: Evolution of Experimental Methodologies
The elucidation of propafenone's metabolism was driven by the application and refinement of key experimental techniques.
In Vitro Studies: Pinpointing the Enzymes
The causality behind enzyme identification lies in moving from a complex biological system to a controlled, reductionist one.
-
Human Liver Microsomes (HLMs): The initial step to isolate hepatic metabolism involved incubating propafenone with HLMs. HLMs are vesicles of the endoplasmic reticulum from liver cells, containing a high concentration of CYP enzymes. Observing the formation of 5-OHP and N-DPP in this system confirmed that the liver was the primary site of metabolism.[11]
-
Chemical Inhibition: To identify the specific CYPs involved, researchers co-incubated propafenone and HLMs with known selective inhibitors. For instance, the addition of quinidine, a potent and specific CYP2D6 inhibitor, dramatically reduced the formation of 5-OHP, providing strong evidence for CYP2D6's role.[9][11]
-
Recombinant Human Enzymes: The definitive confirmation came from using recombinant systems, where individual human CYP enzymes are expressed in cell lines (e.g., insect cells or bacteria). Incubating propafenone with a panel of these single-enzyme systems demonstrated conclusively that recombinant CYP2D6 efficiently produced 5-OHP, while CYP3A4 and CYP1A2 produced N-DPP.[9][12] This approach provides the highest level of specificity and is a cornerstone of modern drug metabolism studies.
Caption: Workflow for identifying enzymes in propafenone metabolism.
Protocol: In Vitro Metabolism of Propafenone using Human Liver Microsomes
This protocol represents a self-validating system for identifying the primary metabolic pathways.
-
Preparation: Prepare an incubation mixture in microcentrifuge tubes containing phosphate buffer (pH 7.4), pooled human liver microsomes (e.g., 0.5 mg/mL), and propafenone (at a concentration near its Km, e.g., 0.1-0.5 µM).[11]
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow components to reach thermal equilibrium.
-
Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (which provides the necessary cofactor for CYP enzyme activity). Negative controls should be run without the NADPH system to ensure metabolism is enzyme-dependent.
-
Incubation: Incubate at 37°C in a shaking water bath for a specified time (e.g., 30 minutes).
-
Termination (Quenching): Stop the reaction by adding a cold organic solvent, such as acetonitrile (often containing an internal standard for analytical quantification). This precipitates the microsomal proteins.
-
Sample Processing: Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an HPLC vial for analysis by a validated LC-MS/MS method to identify and quantify propafenone, 5-OHP, and N-DPP.[13][14]
Evolution of Analytical Techniques
The ability to study propafenone metabolism has been intrinsically linked to advancements in analytical chemistry.
-
Early Methods: Initial studies relied on techniques like Thin-Layer Chromatography (TLC) and early High-Performance Liquid Chromatography (HPLC) with UV detection. While foundational, these methods often lacked the sensitivity and specificity required to measure low-level metabolites in complex biological matrices like plasma.[5]
-
The Gold Standard: LC-MS/MS: The advent of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) revolutionized the field.[14] This technique offers unparalleled sensitivity and specificity, allowing for the simultaneous quantification of the parent drug and its metabolites, even at very low concentrations.[13] Modern LC-MS/MS methods are the gold standard for pharmacokinetic studies and therapeutic drug monitoring of propafenone.[14]
Clinical Implications and Modern Relevance
The comprehensive understanding of propafenone's metabolism and its genetic determinants has profound clinical implications.
-
Dosing and Therapeutic Monitoring: For individuals identified as CYP2D6 Poor Metabolizers, standard doses can lead to plasma concentrations 3 to 4 times higher than in Extensive Metabolizers, increasing the risk of adverse effects like proarrhythmia and exaggerated beta-blockade.[3][4] Guidelines from bodies like the Dutch Pharmacogenetics Working Group (DPWG) recommend significant dose reductions (e.g., to 30% of the standard dose) for PMs, accompanied by careful ECG and plasma concentration monitoring.[4][15]
-
Drug-Drug Interactions: Co-administration of propafenone with potent CYP2D6 inhibitors (e.g., quinidine, fluoxetine, paroxetine) can phenocopy a PM state in an EM individual, leading to a sharp increase in propafenone levels.[11][16] Similarly, inhibiting CYP3A4 can block the secondary metabolic route, which is particularly hazardous in a patient who is already a CYP2D6 PM.[4][15] The FDA label explicitly warns against the simultaneous use of propafenone with both a CYP2D6 and a CYP3A4 inhibitor.[4][15]
Data Presentation: Pharmacokinetic Variability
The following table summarizes the dramatic impact of CYP2D6 genotype on propafenone's pharmacokinetic parameters.
| Parameter | Extensive Metabolizers (EMs) | Poor Metabolizers (PMs) | Fold Difference (PM vs. EM) | Reference(s) |
| Elimination Half-life (t½) | 2 - 10 hours | 10 - 32 hours | ~3-5x | [3][9] |
| Primary Metabolite | 5-Hydroxypropafenone (5-OHP) | N-Depropylpropafenone (N-DPP) | N/A | [3] |
| Plasma Propafenone Conc. | Lower | ~2-4x higher at steady state | 2-4x | [3][4] |
| Metabolic Pathway | Linear at low doses, saturable at high doses | Linear | N/A | [3] |
Conclusion
The history of propafenone metabolism is a testament to the progress in pharmaceutical sciences, from initial pharmacokinetic puzzles to a detailed, genetically-informed understanding of drug disposition. The discovery of its major metabolites, the pivotal role of the polymorphic CYP2D6 enzyme, and the development of sophisticated analytical techniques have transformed its clinical use. This journey underscores the critical importance of metabolic studies in drug development and provides a foundational framework for applying the principles of pharmacogenetics to optimize drug therapy, ensuring both safety and efficacy for patients.
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(S)-5-Hydroxy Propafenone Hydrochloride: A Comprehensive Technical Guide for Researchers
This guide provides an in-depth technical overview of (S)-5-Hydroxy Propafenone Hydrochloride, a critical active metabolite of the antiarrhythmic drug Propafenone. Designed for researchers, scientists, and professionals in drug development, this document delves into the essential physicochemical properties, analytical methodologies, and pharmacological significance of this specific enantiomer.
Introduction: The Significance of Stereochemistry in Propafenone Metabolism
Propafenone is a Class IC antiarrhythmic agent widely used in the management of cardiac arrhythmias. It is administered as a racemic mixture of (S)- and (R)-enantiomers, both of which exhibit distinct pharmacological profiles. The primary metabolic pathway for propafenone involves hydroxylation to 5-hydroxypropafenone, a reaction catalyzed predominantly by the polymorphic cytochrome P450 enzyme, CYP2D6.[1][2] This metabolic process is stereoselective, leading to the formation of (S)- and (R)-5-hydroxypropafenone. The (S)-enantiomer of the parent drug, propafenone, is noted for its more potent beta-adrenergic blocking activity compared to the (R)-enantiomer, a characteristic that also influences the overall pharmacological effect of its metabolites. Understanding the specific properties and analytical determination of the (S)-5-hydroxy metabolite is therefore crucial for comprehensive pharmacokinetic and pharmacodynamic studies of propafenone.
Physicochemical Properties: Addressing the Data Ambiguity
There is some discrepancy in the reported CAS numbers and molecular weights for 5-Hydroxy Propafenone Hydrochloride in commercially available standards. This ambiguity often arises from whether the information pertains to the free base or the hydrochloride salt. Researchers should exercise diligence in verifying the specifications of their reference standards.
Below is a summary of the commonly cited data:
| Property | Value(s) | Source(s) |
| Chemical Name | 1-(5-hydroxy-2-(2-hydroxy-3-(propylamino)propoxy)phenyl)-3-phenylpropan-1-one hydrochloride | [3] |
| CAS Number | 86384-10-3[4][5], 86383-32-6[3][6] | Multiple commercial suppliers and databases |
| Molecular Formula | C₂₁H₂₈ClNO₄ | [4] |
| Molecular Weight | 393.90 g/mol (as Hydrochloride)[4][6][], 357.5 g/mol (as free base) + 36.5 g/mol (HCl)[3] | Multiple commercial suppliers and databases |
It is critical to note that these CAS numbers do not explicitly differentiate the stereoisomer. For enantiomer-specific research, sourcing from a supplier that provides a certificate of analysis with chiral purity confirmation is essential.
Metabolic Pathway and Pharmacological Relevance
The metabolic conversion of propafenone to its 5-hydroxy metabolite is a key determinant of its clinical efficacy and safety profile. This biotransformation is primarily governed by the genetic polymorphism of the CYP2D6 enzyme, leading to different metabolic phenotypes in the patient population.
Caption: Metabolic activation of (S)-Propafenone.
The (S)-enantiomer of propafenone is a more potent β-antagonist than the (R)-enantiomer. While both enantiomers of 5-hydroxypropafenone contribute to the sodium channel blockade, the beta-blocking activity of the 5-hydroxy metabolite is significantly weaker than that of the parent propafenone.[8] Specifically, (S)-propafenone's beta-blocking activity is approximately 54 times more potent than that of (R)-propafenone. This stereospecificity underscores the importance of enantioselective analysis in clinical and research settings.
Analytical Methodologies for Enantioselective Quantification
Accurate quantification of (S)-5-Hydroxy Propafenone in biological matrices is paramount for pharmacokinetic and metabolic studies. Chiral High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the methods of choice for this purpose.
Chiral HPLC Method for Enantiomeric Separation
This protocol outlines a validated method for the simultaneous determination of propafenone and 5-hydroxypropafenone enantiomers in plasma.[1][9]
1. Sample Preparation: Liquid-Liquid Extraction
-
To 1 mL of plasma, add an appropriate internal standard.
-
Alkalinize the plasma sample to a pH of 9.
-
Perform extraction with a solvent mixture of toluene, dichloromethane, and isopropanol.[10]
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions
-
Column: Chiralpak AD (amylose-based chiral stationary phase).[1]
-
Mobile Phase: Hexane-ethanol (88:12, v/v) with 0.1% diethylamine.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 315 nm.[1]
-
Analysis Time: Approximately 20 minutes for the resolution of all enantiomers.[1]
High-Sensitivity LC-MS/MS Method
For lower detection limits, a more sensitive LC-MS/MS method is recommended. The following is a general workflow adaptable for this purpose.
Caption: General workflow for LC-MS/MS analysis.
1. Sample Preparation: Protein Precipitation
-
To 200 µL of plasma, add an internal standard.
-
Add 800 µL of methanol to precipitate proteins.[11]
-
Vortex the sample for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube for injection.
2. LC-MS/MS Conditions
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reverse-phase column (e.g., Hedera ODS-2 C18).[11]
-
Mobile Phase: A gradient or isocratic mixture of methanol and an aqueous buffer (e.g., 5 mM ammonium acetate with 0.2% formic acid).[11]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for (S)-5-Hydroxy Propafenone and the internal standard. For 5-hydroxy propafenone, a common transition is m/z 358.30 -> 98.10.[12]
Conclusion
This compound is a pharmacologically significant metabolite whose stereospecific properties necessitate precise and accurate analytical characterization. This guide provides a foundational understanding of its physicochemical characteristics, metabolic generation, and the state-of-the-art analytical techniques for its quantification. For researchers in the field, adherence to validated, enantioselective methods and careful consideration of reference standard specifications are paramount to ensuring data integrity and advancing our understanding of propafenone's complex pharmacology.
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Simultaneous determination of propafenone and 5-hydroxypropafenone enantiomers in plasma by chromatography on an amylose derived chiral stationary phase. PubMed. [Link]
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Simultaneous determination of propafenone and 5-hydroxypropafenone enantiomers in plasma by chromatography on an amylose derived chiral stationary phase. ResearchGate. [Link]
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SIMULTANEOUS ESTIMATION OF PROPAFENONE AND ITS TWO METABOLITES IN HUMAN PLASMA BY LIQUID CHROMATOGRAPHY/TANDEM MASS SPECTROMETRY LC-MS/MS. ResearchGate. [Link]
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A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in human plasma using hybrid SPE precipitation technology. Scholars Research Library. [Link]
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A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. PubMed. [Link]
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An In-Depth Technical Guide to the In Vitro Metabolism of Propafenone to 5-Hydroxypropafenone
Abstract
This technical guide provides a comprehensive overview of the in vitro metabolism of the antiarrhythmic drug propafenone, with a specific focus on its conversion to the active metabolite, 5-hydroxypropafenone. Designed for researchers, scientists, and professionals in drug development, this document delves into the core enzymatic pathways, provides detailed experimental protocols for robust and reproducible in vitro assays, and discusses the critical aspects of data analysis and interpretation. By elucidating the causality behind experimental choices and grounding protocols in established scientific principles, this guide serves as a practical resource for investigating the metabolic fate of propafenone and similar compounds.
Introduction: The Clinical and Metabolic Significance of Propafenone
Propafenone is a Class IC antiarrhythmic agent widely used in the management of supraventricular and ventricular arrhythmias.[1][2] Its therapeutic efficacy is not solely dependent on the parent drug; its metabolites also contribute significantly to its pharmacological and toxicological profile.[2][3] Propafenone undergoes extensive first-pass metabolism in the liver, leading to the formation of two primary active metabolites: 5-hydroxypropafenone and N-depropylpropafenone.[4][5]
The 5-hydroxylation pathway is of particular interest due to the pharmacological activity of 5-hydroxypropafenone, which exhibits a similar sodium channel-blocking effect to the parent compound.[3][6] This metabolic route is predominantly mediated by the cytochrome P450 (CYP) enzyme, CYP2D6.[5][7][8] The gene encoding CYP2D6 is highly polymorphic, resulting in significant inter-individual variability in propafenone metabolism.[1][5] This genetic variance leads to different metabolizer phenotypes, including poor, intermediate, extensive, and ultrarapid metabolizers, which can impact the drug's efficacy and potential for adverse effects.[9][10]
Understanding the in vitro metabolism of propafenone to 5-hydroxypropafenone is therefore crucial for:
-
Predicting in vivo pharmacokinetic variability.
-
Informing dosing strategies in different patient populations.[1]
-
Elucidating mechanisms of drug-induced toxicity.[13]
This guide will provide the foundational knowledge and practical methodologies to investigate this critical metabolic pathway in a laboratory setting.
The Core Metabolic Pathway: CYP2D6-Mediated 5-Hydroxylation
The conversion of propafenone to 5-hydroxypropafenone is a Phase I metabolic reaction catalyzed primarily by the CYP2D6 isozyme.[7][8][11] This enzyme is a member of the cytochrome P450 superfamily of monooxygenases, which are central to the metabolism of a vast array of xenobiotics, including a significant portion of clinically used drugs.[1][5] While other CYP isozymes, such as CYP3A4 and CYP1A2, are involved in the N-dealkylation of propafenone, their contribution to 5-hydroxylation is minimal.[2][11][14]
The catalytic cycle of CYP2D6 requires a constant supply of reducing equivalents, which are provided by NADPH.[15][16] In an in vitro setting, this is typically achieved by using an NADPH regenerating system to ensure the sustained activity of the enzyme throughout the incubation period.[15][16][17]
The regioselective hydroxylation of propafenone at the 5-position by human CYP2D6 is a key determinant of its metabolic profile.[7] Interestingly, this regioselectivity can differ between species. For instance, in rats, the primary hydroxylation occurs at the 4'-position and is mediated by CYP2D2.[7] This underscores the importance of using human-derived enzyme systems for predictive in vitro studies.
Visualizing the Metabolic Conversion
The following diagram illustrates the primary metabolic pathway of propafenone to 5-hydroxypropafenone.
Caption: Propafenone metabolism to 5-Hydroxypropafenone.
Experimental Protocol: In Vitro Incubation with Human Liver Microsomes
This section provides a detailed, step-by-step protocol for assessing the formation of 5-hydroxypropafenone from propafenone using human liver microsomes. This system is a well-established and reliable model for studying Phase I drug metabolism as microsomes are enriched with CYP enzymes.[18][19]
Materials and Reagents
-
Propafenone Hydrochloride: Reference standard.[2]
-
5-Hydroxypropafenone Hydrochloride: Reference standard.[2]
-
Internal Standard (IS): A suitable compound for LC-MS/MS analysis, such as carbamazepine.[4]
-
Human Liver Microsomes (HLMs): Pooled from multiple donors to average out inter-individual variability.
-
Magnesium Chloride (MgCl₂): For inclusion in the incubation buffer.[20][21]
-
NADPH Regenerating System: Commercially available systems typically contain NADP+, glucose-6-phosphate (G6P), and glucose-6-phosphate dehydrogenase (G6PDH).[15][16][22][23]
-
Acetonitrile (ACN): LC-MS grade, for quenching the reaction and protein precipitation.[20][24]
-
Methanol (MeOH): LC-MS grade.[24]
-
Formic Acid: For acidifying the mobile phase in LC-MS/MS.[24]
-
Ultrapure Water: For buffer and mobile phase preparation.
Experimental Workflow
The following diagram outlines the general workflow for the in vitro metabolism assay.
Caption: Experimental workflow for the in vitro metabolism assay.
Step-by-Step Methodology
-
Preparation of Solutions:
-
Incubation Setup:
-
On ice, combine the phosphate buffer, MgCl₂, and human liver microsomes in microcentrifuge tubes. The final microsomal protein concentration should be optimized, but a typical starting point is 0.2-0.5 mg/mL.[20][21]
-
Add propafenone to the tubes to achieve the desired final substrate concentration (e.g., 1-10 µM).
-
Include control incubations:
-
Negative Control (No NADPH): Replace the NADPH regenerating system with buffer to confirm that the metabolism is NADPH-dependent.[20]
-
Time-Zero Control: Terminate the reaction immediately after adding the NADPH regenerating system.
-
-
-
Initiation and Incubation:
-
Reaction Termination and Sample Preparation:
-
Terminate the reactions at each time point by adding 2-4 volumes of ice-cold acetonitrile containing the internal standard.[20][24] This step simultaneously stops the enzymatic reaction and precipitates the microsomal proteins.
-
Vortex the samples vigorously and then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.[2][20]
-
Carefully transfer the supernatant to a new set of tubes or a 96-well plate for analysis.
-
Analytical Quantification: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying propafenone and its metabolites due to its high sensitivity and specificity.[4][24][25][26]
-
Chromatographic Separation: A C18 reverse-phase column is typically used to separate propafenone, 5-hydroxypropafenone, and the internal standard.[2][24] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol) is commonly employed.[4][24]
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.[4] The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity by monitoring specific precursor-to-product ion transitions for each analyte.[4][24]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Propafenone | 342.2 | 116.2 |
| 5-Hydroxypropafenone | 358.3 | 116.2 |
| Carbamazepine (IS) | 237.2 | 194.1 |
| Table 1: Example MRM transitions for the analysis of propafenone and 5-hydroxypropafenone. Note: These values may require optimization on the specific instrument used.[4] |
Data Analysis and Interpretation
The primary outcome of this in vitro assay is the rate of formation of 5-hydroxypropafenone. This is determined by plotting the concentration of the metabolite against time. For initial rate conditions, the plot should be linear, and the slope of the line represents the rate of formation (e.g., in pmol/min/mg of microsomal protein).
Key Parameters to Calculate:
-
Rate of Metabolite Formation: Determined from the linear portion of the concentration-time curve.
-
Michaelis-Menten Kinetics (if applicable): By varying the substrate (propafenone) concentration, the kinetic parameters Vmax (maximum reaction velocity) and Km (Michaelis constant, substrate concentration at half Vmax) can be determined.[11] This provides deeper insight into the enzyme's affinity for the substrate and its catalytic efficiency.
Self-Validating System:
The integrity of the experimental results is ensured by the inclusion of appropriate controls:
-
The absence of metabolite formation in the "No NADPH" control validates that the reaction is dependent on CYP450 activity.
-
The time-zero control provides a baseline and confirms that the metabolite is not present as a contaminant in the reagents.
-
The use of a pooled human liver microsome lot with characterized CYP2D6 activity ensures consistency and allows for comparison across experiments.
Conclusion
The in vitro metabolism of propafenone to 5-hydroxypropafenone via CYP2D6 is a well-characterized and clinically significant pathway. The experimental protocol detailed in this guide, utilizing human liver microsomes and LC-MS/MS analysis, provides a robust framework for researchers to investigate this metabolic conversion. By understanding the enzymatic basis and applying rigorous experimental design and data analysis, scientists can generate high-quality, reproducible data that is critical for drug development, pharmacokinetic modeling, and the prediction of clinical outcomes.
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Title: Propafenone Therapy and CYP2D6 Genotype Source: National Center for Biotechnology Information (NCBI) URL: [Link]
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Title: A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study Source: PubMed URL: [Link]
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Title: Identification and characterization of the cytochrome P450 enzymes involved in N-dealkylation of propafenone: molecular base for interaction potential and variable disposition of active metabolites Source: PubMed URL: [Link]
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Title: SIMULTANEOUS ESTIMATION OF PROPAFENONE AND ITS TWO METABOLITES IN HUMAN PLASMA BY LIQUID CHROMATOGRAPHY/TANDEM MASS SPECTROMETRY LC-MS/MS Source: ResearchGate URL: [Link]
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Title: A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode Source: PubMed URL: [Link]
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Title: The influence of CYP2D6 activity on the kinetics of propafenone enantiomers in Chinese subjects. Source: Semantic Scholar URL: [Link]
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Title: Propafenone Therapy and CYP2D6 Genotype Source: National Center for Biotechnology Information (NCBI) URL: [Link]
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Title: Development of a joint dissolution and pharmacokinetic model of propafenone and its hydroxylated metabolite Source: PAGE Meeting URL: [Link]
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Title: NEW RYTHMOL SR (propafenone hydrochloride) extended release CAPSULES DESCRIPTION RYTHMOL SR (propafenone Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Role of CYP2D6 in (S)-5-Hydroxy Propafenone Hydrochloride formation
A-Technical-Guide-on-the-Role-of-CYP2D6-in-S-5-Hydroxy-Propafenone-Hydrochloride-Formation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Propafenone, a Class 1C antiarrhythmic agent, is a cornerstone in the management of cardiac arrhythmias.[1][2] Its therapeutic efficacy and safety are intrinsically linked to its complex metabolic profile, which is dominated by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme. This guide provides a comprehensive exploration of the pivotal role of CYP2D6 in the formation of (S)-5-Hydroxy Propafenone Hydrochloride, an active metabolite of propafenone. We will delve into the mechanistic details of this metabolic pathway, the profound impact of genetic polymorphisms on drug exposure and response, and the critical implications for drug development and clinical practice. This document is intended to serve as a detailed resource, integrating established knowledge with practical insights to inform preclinical and clinical research strategies.
Introduction to Propafenone and its Metabolism
Propafenone is administered as a racemic mixture of (S)- and (R)-enantiomers and is primarily used to treat supraventricular and ventricular arrhythmias.[1][3] The clinical response to propafenone is not solely dependent on the parent drug but also on its active metabolites.[4] The metabolism of propafenone is complex, involving multiple cytochrome P450 isoenzymes, with CYP2D6, CYP3A4, and CYP1A2 being the key players.[5][6]
These enzymes catalyze two principal metabolic pathways: 5-hydroxylation and N-dealkylation.[7] The 5-hydroxylation pathway, which leads to the formation of 5-hydroxypropafenone, is predominantly mediated by CYP2D6.[3][5] The N-dealkylation pathway, resulting in the formation of N-depropylpropafenone (norpropafenone), is catalyzed by CYP3A4 and CYP1A2.[5][8]
Of the two major metabolites, 5-hydroxypropafenone is of particular interest due to its significant pharmacological activity, which is comparable to that of the parent compound.[9] The formation of this metabolite is highly dependent on the activity of the CYP2D6 enzyme, making the study of this specific metabolic route crucial for understanding the overall pharmacokinetics and pharmacodynamics of propafenone.[3][7]
The Central Role of CYP2D6 in (S)-5-Hydroxy Propafenone Formation
The formation of 5-hydroxypropafenone from propafenone is a stereoselective process, with a preference for the (S)-enantiomer. This reaction is almost exclusively catalyzed by the CYP2D6 enzyme.[10] In individuals with normal or extensive CYP2D6 activity, this metabolic pathway is highly efficient, leading to significant circulating levels of 5-hydroxypropafenone.[5]
Mechanism of Action
CYP2D6, a member of the cytochrome P450 superfamily, is a heme-containing monooxygenase primarily expressed in the liver.[11] It is responsible for the metabolism of a wide range of clinically important drugs, including antiarrhythmics, antidepressants, and antipsychotics.[12][13] The catalytic cycle of CYP2D6 involves the binding of the substrate (propafenone) to the active site of the enzyme, followed by the transfer of an electron from NADPH-cytochrome P450 reductase. This initiates a series of reactions that ultimately result in the hydroxylation of the propafenone molecule at the 5-position, yielding 5-hydroxypropafenone.[11]
Pharmacological Activity of 5-Hydroxypropafenone
(S)-5-Hydroxypropafenone is not an inactive byproduct; it is an active metabolite that contributes to both the therapeutic and adverse effects of propafenone.[9] It exhibits potent sodium channel blocking activity, similar to the parent drug, which is the primary mechanism of its antiarrhythmic effect.[7][14] Additionally, both propafenone and 5-hydroxypropafenone have been shown to block cardiac potassium channels, specifically the hERG channels, which can contribute to proarrhythmic effects.[15] However, 5-hydroxypropafenone has significantly less beta-blocking activity compared to propafenone.[7] The contribution of this metabolite to the overall clinical effect is substantial, especially in individuals with extensive CYP2D6 metabolism.[9]
The Impact of CYP2D6 Genetic Polymorphisms
The gene encoding CYP2D6 is highly polymorphic, with over 100 known alleles.[16] These genetic variations can lead to a wide range of enzyme activity, from absent to increased function.[13] This genetic variability is a major determinant of interindividual differences in propafenone metabolism and response.[17] Based on their CYP2D6 genotype, individuals can be classified into different metabolizer phenotypes:
-
Poor Metabolizers (PMs): These individuals have two non-functional alleles and therefore lack CYP2D6 activity.[4] In PMs, the formation of 5-hydroxypropafenone is minimal or absent.[5][6] This leads to significantly higher plasma concentrations of the parent drug, propafenone, and a prolonged elimination half-life (10-32 hours compared to 2-10 hours in extensive metabolizers).[5][7] The pharmacokinetic profile of propafenone in PMs is linear, in contrast to the non-linear kinetics observed in extensive metabolizers at higher doses.[5]
-
Intermediate Metabolizers (IMs): IMs carry one reduced-function allele and one normal-function allele, or two reduced-function alleles, resulting in decreased CYP2D6 activity.[18]
-
Extensive (Normal) Metabolizers (EMs): EMs have two functional alleles and exhibit normal CYP2D6 activity.[18] This is the most common phenotype.[5]
-
Ultrarapid Metabolizers (UMs): UMs possess multiple copies of the functional CYP2D6 gene, leading to increased enzyme activity.[18]
The clinical implications of these polymorphisms are significant. PMs are at an increased risk of adverse effects due to the accumulation of propafenone.[19][20] Conversely, UMs may experience therapeutic failure due to rapid metabolism of the drug.[18]
Visualization of Propafenone Metabolism
The metabolic fate of propafenone is dictated by the activity of several CYP450 enzymes, with CYP2D6 playing a critical role in the formation of the active metabolite, 5-hydroxypropafenone.
Caption: Metabolic pathways of propafenone.
Experimental Protocols for Assessing CYP2D6-Mediated Metabolism
To investigate the role of CYP2D6 in propafenone metabolism, a variety of in vitro and in vivo methods can be employed.
In Vitro Metabolism Studies
These studies are essential for characterizing the kinetics of 5-hydroxypropafenone formation and for identifying potential drug-drug interactions.
Experimental Protocol: Metabolism of Propafenone in Human Liver Microsomes (HLMs)
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of propafenone hydrochloride in a suitable solvent (e.g., methanol or DMSO).
-
In a microcentrifuge tube, combine pooled human liver microsomes (e.g., 0.2 mg/mL final concentration) and a NADPH-generating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride) in a phosphate buffer (pH 7.4).
-
-
Initiation of Reaction:
-
Pre-incubate the microsome and cofactor mixture at 37°C for 5 minutes.
-
Add propafenone to the mixture to initiate the metabolic reaction. The final substrate concentration should cover a range to allow for kinetic analysis (e.g., 0.1 to 100 µM).
-
-
Incubation and Termination:
-
Incubate the reaction mixture at 37°C in a shaking water bath for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the terminated reaction mixture to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Analyze the formation of 5-hydroxypropafenone using a validated LC-MS/MS method.[21]
-
Data Analysis:
The kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), can be determined by fitting the substrate concentration versus velocity data to the Michaelis-Menten equation.[21][22]
CYP2D6 Phenotyping and Genotyping
Determining a patient's CYP2D6 metabolizer status is crucial for personalized propafenone therapy.
Experimental Workflow: CYP2D6 Genotyping and Phenotyping
Caption: Workflow for CYP2D6 genotyping and phenotyping.
CYP2D6 Genotyping: This involves the analysis of a patient's DNA to identify specific alleles associated with different levels of enzyme activity. This is typically done using polymerase chain reaction (PCR) based methods followed by sequencing or allele-specific hybridization.[23]
CYP2D6 Phenotyping: This can be performed by administering a probe drug that is primarily metabolized by CYP2D6, such as dextromethorphan or debrisoquine, and then measuring the ratio of the parent drug to its metabolite in urine or plasma.[24][25] The metabolic ratio of propafenone to 5-hydroxypropafenone can also be used to determine CYP2D6 phenotype.[24][26]
Clinical and Drug Development Implications
The profound influence of CYP2D6 on propafenone metabolism has significant implications for both clinical practice and drug development.
Clinical Practice
-
Dose Adjustments: The Dutch Pharmacogenetics Working Group (DPWG) provides guidelines for propafenone dosing based on CYP2D6 genotype. They recommend a 70% dose reduction for PMs and therapeutic drug monitoring for IMs and UMs.[18][27]
-
Drug-Drug Interactions: Co-administration of propafenone with strong CYP2D6 inhibitors (e.g., fluoxetine, paroxetine, quinidine) can phenoconvert an EM into a PM, leading to increased propafenone levels and a higher risk of toxicity.[21][28][29] The FDA warns against the simultaneous use of propafenone with both a CYP2D6 inhibitor and a CYP3A4 inhibitor.[6][30]
-
Adverse Events: CYP2D6 poor metabolizer status has been associated with an increased risk of adverse events, including proarrhythmia.[2][19][30]
Drug Development
-
Early Candidate Screening: In the early stages of drug development, it is crucial to screen new chemical entities for their potential to be CYP2D6 substrates or inhibitors.[11] This helps to avoid developing compounds with a high potential for pharmacokinetic variability and drug-drug interactions.
-
Pharmacogenetic Studies: For drugs that are found to be metabolized by CYP2D6, conducting pharmacogenetic studies during clinical development is essential to characterize the impact of genetic polymorphisms on their pharmacokinetics and pharmacodynamics.
-
Personalized Medicine: The development of companion diagnostics for CYP2D6 genotyping can facilitate the implementation of personalized dosing strategies for drugs like propafenone, thereby optimizing efficacy and minimizing adverse events.[23]
Quantitative Data Summary
The following tables summarize key quantitative data related to propafenone metabolism and the impact of CYP2D6 polymorphisms.
Table 1: Pharmacokinetic Parameters of Propafenone Enantiomers in Different CYP2D6 Metabolizer Phenotypes
| Parameter | Extensive Metabolizers (EMs) | Poor Metabolizers (PMs) |
| (S)-Propafenone | ||
| Cmax (ng/mL) | 413 ± 143 | ~2-3 fold higher than EMs |
| AUC (µg·h/L) | 2214 ± 776 | ~2-3 fold higher than EMs |
| Clearance (L/h) | 96.0 ± 39.0 | Significantly lower than EMs |
| (R)-Propafenone | ||
| Cmax (ng/mL) | 291 ± 109 | ~2-3 fold higher than EMs |
| AUC (µg·h/L) | 1639 ± 630 | ~2-3 fold higher than EMs |
| Clearance (L/h) | 138 ± 78 | Significantly lower than EMs |
| Data from a study in Chinese subjects.[3][25] |
Table 2: IC50 Values for Inhibition of Cardiac Potassium Currents by Propafenone and its Metabolites
| Compound | IKr (µM) | Ito (µM) |
| Propafenone | 0.80 ± 0.14 | 7.27 ± 0.53 |
| 5-Hydroxypropafenone | 1.88 ± 0.21 | 40.29 ± 7.55 |
| N-Depropylpropafenone | 5.78 ± 1.24 | 44.26 ± 5.73 |
| Data from a study in rabbit ventricular myocytes.[14] |
Conclusion
The formation of this compound is a critical step in the metabolism of propafenone, and it is almost exclusively mediated by the polymorphic enzyme CYP2D6. The genetic variability of CYP2D6 leads to significant interindividual differences in the pharmacokinetics of propafenone and its active metabolite, which in turn affects the drug's efficacy and safety. A thorough understanding of the role of CYP2D6 in propafenone metabolism is therefore essential for optimizing its clinical use and for the development of new antiarrhythmic agents with improved safety profiles. The integration of pharmacogenetic testing into clinical practice holds the promise of personalized propafenone therapy, ultimately leading to better patient outcomes.
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- Caballero, R., Valenzuela, C., Longobardo, M., & Tamargo, J. (2000). Effects of propafenone and 5-hydroxy-propafenone on hKv1.5 channels. British Journal of Pharmacology, 129(4), 739–748.
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An In-depth Technical Guide to (S)-5-Hydroxy Propafenone Hydrochloride
This guide provides a comprehensive technical overview of (S)-5-Hydroxy Propafenone Hydrochloride, a critical active metabolite of the antiarrhythmic agent Propafenone. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's structural elucidation, physicochemical properties, metabolic pathway, and the analytical methodologies essential for its study.
Introduction: The Significance of a Metabolite
Propafenone is a Class IC antiarrhythmic drug widely used in the management of supraventricular and ventricular arrhythmias.[1][2] Its clinical efficacy and safety profile are not solely dependent on the parent drug but are significantly influenced by its extensive hepatic metabolism. Propafenone is metabolized into two primary active metabolites: 5-hydroxypropafenone and N-depropylpropafenone (norpropafenone).[3][4][5]
The formation of 5-hydroxypropafenone is of particular interest due to its pharmacological activity, which is comparable to the parent compound.[2][6] This metabolite is formed predominantly by the cytochrome P450 2D6 (CYP2D6) enzyme, an isoform subject to well-documented genetic polymorphism.[3][4][7] This genetic variability leads to different metabolizer phenotypes (poor, intermediate, extensive, and ultra-rapid), causing significant interindividual differences in the plasma concentrations of both propafenone and its 5-hydroxy metabolite.[3][4][7] Consequently, understanding the specific properties and stereochemistry of (S)-5-Hydroxy Propafenone is paramount for therapeutic drug monitoring, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and the development of safer, more effective antiarrhythmic therapies.
Chemical Identity and Structural Formula
The precise identification of this compound is foundational to any research or development activity. The stereochemistry, specifically the "(S)" configuration at the chiral center, is crucial as pharmacological activity can be enantiomer-selective.
Structural Elucidation
The chemical structure of 5-Hydroxy Propafenone Hydrochloride is defined by a propiophenone core with key functional group substitutions. The IUPAC name is 1-[5-hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride.[8]
Key Structural Features:
-
Propiophenone Backbone: A central phenyl ring attached to a three-carbon chain with a ketone.
-
Hydroxylation: A hydroxyl (-OH) group is added at the 5-position of the primary phenyl ring. This is the key metabolic modification from the parent drug.
-
Oxypropanolamine Side Chain: An ether-linked side chain containing a hydroxyl group and a propylamino group.
-
Chiral Center: The carbon atom bearing the hydroxyl group on the oxypropanolamine side chain is a chiral center. This guide focuses on the (S)-enantiomer.
-
Hydrochloride Salt: The molecule is supplied as a hydrochloride salt to improve solubility and stability.
Below is a 2D representation of the structure of this compound.
Source: PubChem CID 13504901
Physicochemical Properties
A thorough understanding of the molecule's physicochemical properties is essential for formulation development, analytical method design, and ADME (Absorption, Distribution, Metabolism, Excretion) studies.
| Property | Value | Source |
| CAS Number | 86383-32-6 | [8][9] |
| Molecular Formula | C₂₁H₂₈ClNO₄ | [8][10] |
| Molecular Weight | 393.9 g/mol | [8][10] |
| Appearance | White to off-white solid | Manufacturer Data |
| Solubility | Soluble in Methanol, DMSO | Manufacturer Data |
Metabolism and Pharmacological Relevance
The clinical effects of propafenone are a composite of the parent drug and its active metabolites. The metabolic pathway leading to 5-Hydroxy Propafenone is a critical determinant of the drug's overall activity and potential for drug-drug interactions.
Metabolic Pathway via CYP2D6
Propafenone undergoes Phase I metabolism in the liver, where the 5-hydroxylation pathway is catalyzed almost exclusively by the CYP2D6 isoenzyme.[1][3][4][6] This process is stereoselective, with a preference for the R-enantiomer of propafenone. However, both enantiomers are metabolized. Individuals who are "poor metabolizers" due to deficient CYP2D6 activity will have significantly lower plasma concentrations of 5-hydroxypropafenone and higher concentrations of the parent drug, altering the therapeutic and toxicological profile.[3][4]
The diagram below illustrates this key metabolic conversion.
Caption: Metabolic conversion of Propafenone to 5-Hydroxy Propafenone.
Pharmacological Activity
5-Hydroxypropafenone is not an inert byproduct; it is an active metabolite with a pharmacological profile similar to propafenone. It exhibits potent sodium channel blocking activity, characteristic of Class Ic antiarrhythmic agents.[11] It also possesses some beta-adrenergic blocking activity, although it is reported to be about 10 times less potent in this regard than the parent compound. The metabolite's contribution to both the therapeutic effect and potential proarrhythmic adverse effects is significant, especially in individuals who are extensive or ultra-rapid CYP2D6 metabolizers.[11]
Synthesis and Manufacturing
The synthesis of this compound as a reference standard or for research purposes requires a multi-step process. One reported synthetic approach involves the selective reduction of a chalcone intermediate, followed by alkylation with epichlorohydrin and subsequent nucleophilic epoxide ring opening to introduce the side chain.[12][13] Stereoselective synthesis is necessary to obtain the desired (S)-enantiomer, often involving chiral catalysts or resolution of a racemic mixture.
Analytical Methodologies
Accurate and robust quantification of (S)-5-Hydroxy Propafenone in biological matrices is critical for clinical and preclinical research. Due to the complexity of plasma and the presence of the parent drug and other metabolites, high-selectivity methods are required.
Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the simultaneous determination of propafenone and its metabolites in plasma and urine.[1][14] Its high sensitivity and specificity allow for accurate quantification even at low concentrations, and the use of a triple quadrupole mass spectrometer enables the differentiation of structurally similar compounds.
Step-by-Step Protocol: Plasma Sample Analysis via LC-MS/MS
This protocol is a representative example and must be fully validated for specific applications.
-
Materials and Reagents:
-
Sample Preparation (Protein Precipitation):
-
Rationale: This is a rapid and effective method to remove the majority of proteins from the plasma sample, which would otherwise interfere with the analysis and damage the LC column.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or HPLC vial for injection.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC system (e.g., Waters Acquity).[1]
-
Column: C18 or C8 reverse-phase column (e.g., ACE-5 C8, 50 x 4.6 mm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start at ~95% A, ramping to 95% B over several minutes to elute the analytes.
-
Flow Rate: 0.5 mL/min.[1]
-
Mass Spectrometer: Triple quadrupole with positive electrospray ionization (ESI+).[1]
-
Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-product ion transitions for 5-Hydroxy Propafenone and the IS must be optimized.
-
The workflow for this analytical process is summarized in the following diagram.
Caption: General workflow for the analysis of 5-Hydroxy Propafenone.
Conclusion
This compound is a pharmacologically active metabolite that plays a crucial role in the overall clinical profile of propafenone therapy. Its formation is highly dependent on the genetically polymorphic CYP2D6 enzyme, making its study essential for personalized medicine approaches. A deep understanding of its structure, properties, and metabolism, combined with robust analytical methods like LC-MS/MS, is fundamental for drug development professionals and researchers aiming to optimize antiarrhythmic treatments and ensure patient safety.
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Propafenone Therapy and CYP2D6 Genotype. (2017). Medical Genetics Summaries - NCBI.[Link]
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Annotation of FDA Label for propafenone and CYP2D6. ClinPGx.[Link]
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Metabolic Activation and Cytotoxicity of Propafenone Mediated by CYP2D6. (2022). Chemical Research in Toxicology, ACS Publications.[Link]
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Determination of propafenone and its phase I and phase II metabolites in plasma and urine by high-performance liquid chromatography-electrospray ionization mass spectrometry. (2000). Journal of Chromatography B: Biomedical Sciences and Applications.[Link]
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The interactions of Propafenone and its Enantiomers with the Major Human Forms of Cytochrome P450 in Terms of In. Lancashire Online Knowledge.[Link]
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An HPLC Method for the Quantitation of Propafenone and Its Metabolites. (1992). CRC Press.[Link]
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A rapid HPLC assay for the simultaneous determination of propafenone and its major metabolites in human serum. PubMed.[Link]
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Pharmacological studies on propafenone and its main metabolite 5-hydroxypropafenone. (1984). Arzneimittelforschung.[Link]
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Effects of propafenone and its main metabolite, 5-hydroxypropafenone, on HERG channels. Academic OUP.[Link]
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Methodological & Application
Application Note & Protocol: High-Fidelity Analytical Methods for the Stereoselective Detection of (S)-5-Hydroxy Propafenone Hydrochloride
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the analytical detection of (S)-5-Hydroxy Propafenone Hydrochloride, a pharmacologically active metabolite of the antiarrhythmic drug Propafenone. Given the stereoselective metabolism and activity of Propafenone, robust and sensitive analytical methods are paramount for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document outlines two primary analytical approaches: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and a more sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for bioanalytical applications requiring lower detection limits. Furthermore, this guide addresses the critical aspect of chiral separation to resolve the (S) and (R) enantiomers of 5-Hydroxy Propafenone.
Introduction: The Significance of Stereoselective Metabolite Analysis
Propafenone is a Class IC antiarrhythmic agent widely used in the management of cardiac arrhythmias.[1][2] It is administered as a racemic mixture of (S)- and (R)-enantiomers, which exhibit stereoselective disposition and pharmacological activity.[1][3] The metabolism of propafenone is extensive and primarily occurs in the liver via the cytochrome P450 (CYP) enzyme system, with the polymorphic CYP2D6 being a key player in the 5-hydroxylation pathway.[2][4] This metabolic process leads to the formation of 5-Hydroxypropafenone (5-OHP), an active metabolite with comparable sodium channel blocking activity to the parent drug.[1][5][6]
Crucially, the (S)-enantiomer of propafenone is a more potent beta-blocker than the (R)-enantiomer.[1][7] This stereoselectivity extends to its metabolism, making the specific quantification of the (S)-5-Hydroxy Propafenone enantiomer critical for a complete understanding of the drug's therapeutic and potential adverse effects. Accurate and precise analytical methods are therefore essential for elucidating the pharmacokinetic profile of this active metabolite, especially in different patient populations with varying CYP2D6 metabolic capacities.[1][4]
This application note details validated analytical methodologies designed to provide high-fidelity quantification of this compound in biological matrices, adhering to the principles outlined in the ICH Q2(R2) guidelines for analytical procedure validation.[8][9]
Analytical Methodologies: A Two-Tiered Approach
We present two validated methods to cater to different analytical requirements: an HPLC-UV method suitable for routine analysis and quality control of bulk drug or formulations, and a highly sensitive LC-MS/MS method for bioanalytical studies in plasma or serum.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides a reliable and cost-effective approach for the quantification of 5-Hydroxy Propafenone in samples with relatively high concentrations.
2.1.1. Principle of the Method
The method is based on reversed-phase chromatography, where the analyte is separated on a non-polar stationary phase with a polar mobile phase. The separation is achieved based on the differential partitioning of the analyte between the two phases. Detection is performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.
2.1.2. Experimental Protocol
Materials and Reagents:
-
5-Hydroxy Propafenone Hydrochloride reference standard
-
HPLC grade acetonitrile and methanol
-
Monobasic and dibasic sodium phosphate for buffer preparation
-
Ultrapure water
-
Zinc sulfate (for protein precipitation in biological samples)[2][10]
Instrumentation:
-
HPLC system with a UV detector (e.g., Agilent 1100 series or equivalent)[2]
-
C18 reverse-phase column (e.g., Tracer Excel 120 ODS-A, 25 x 0.46 cm, 5 µm)[2][10]
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase | Gradient of acetonitrile and phosphate buffer (pH 2.5)[2] | The gradient elution allows for efficient separation of the analyte from potential interferences. The acidic pH ensures the analyte is in its protonated form, leading to better peak shape on a C18 column. |
| Flow Rate | 1.7 mL/min[2][10] | This flow rate provides a balance between analysis time and separation efficiency for the specified column dimensions. |
| Column Temperature | 30°C[2] | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 210 nm[2][10] | This wavelength provides good sensitivity for the detection of 5-Hydroxy Propafenone. |
| Injection Volume | 50 µL[2] | This volume is optimized for sensitivity without causing peak distortion. |
Sample Preparation (for Serum): [2][10]
-
To 500 µL of serum in a microcentrifuge tube, add 50 µL of a 0.75 M zinc sulfate solution.
-
Vortex for 10 seconds.
-
Add 1 mL of methanol and vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 50 µL into the HPLC system.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring high sensitivity and selectivity, such as pharmacokinetic studies in biological fluids, LC-MS/MS is the method of choice. This method offers a lower limit of quantification (LLOQ) and is less susceptible to matrix interference.[5][11]
2.2.1. Principle of the Method
This technique combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, and specific precursor-to-product ion transitions are monitored, providing a high degree of certainty in identification and quantification.
2.2.2. Experimental Protocol
Materials and Reagents:
-
This compound reference standard
-
Deuterated internal standard (e.g., 5-Hydroxy Propafenone-D5)[12]
-
LC-MS grade acetonitrile and methanol
-
Ammonium acetate and formic acid or trifluoroacetic acid (TFA)[2][11]
-
Ultrapure water
Instrumentation:
-
UPLC system (e.g., Waters Acquity or equivalent)[2]
-
Triple quadrupole mass spectrometer with electrospray ionization (ESI) source[2][5]
-
C8 or C18 reverse-phase column (e.g., ACE-5 C8, 50 x 4.6 mm)[2][13]
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase | Gradient of 0.2% formic acid in water and methanol[11] | The use of formic acid aids in the protonation of the analyte for positive ion mode ESI. A gradient elution ensures optimal separation. |
| Flow Rate | 0.4 mL/min[11] | A lower flow rate is often used in LC-MS/MS to enhance ionization efficiency. |
| Column | Hedera ODS-2 C18[11] | This column provides good retention and peak shape for the analyte. |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2][11] | 5-Hydroxy Propafenone readily forms positive ions in the ESI source. |
| Detection Mode | Multiple Reaction Monitoring (MRM)[11] | MRM provides high selectivity and sensitivity by monitoring a specific precursor ion and its characteristic product ion. |
| MRM Transition | To be optimized for the specific instrument. For 5-OH Propafenone: m/z 358.30 → m/z 116.20[13] | This transition is highly specific to the analyte, minimizing interference from other compounds. |
Sample Preparation (for Plasma): [11]
-
To 200 µL of plasma in a microcentrifuge tube, add the internal standard solution.
-
Add 800 µL of methanol (4-fold the plasma volume) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.
Chiral Separation: Resolving the Enantiomers
The stereoselective nature of Propafenone's pharmacology necessitates the separation of the (S) and (R) enantiomers of 5-Hydroxy Propafenone.[3][14] This is typically achieved using chiral chromatography.
3.1. Principle of Chiral Separation
Chiral separation relies on the differential interaction of enantiomers with a chiral stationary phase (CSP).[15][16] The CSP creates a chiral environment where one enantiomer forms a more stable diastereomeric complex than the other, leading to different retention times and subsequent separation.[15]
3.2. Experimental Protocol for Chiral HPLC
Instrumentation:
-
HPLC system with UV or MS detector
-
Chiral stationary phase column (e.g., polysaccharide-based columns like Chiralcel OD or Chiralpak AD)[17]
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) with a small amount of an acidic or basic additive.[17] | The mobile phase composition is critical for achieving enantioselectivity and must be empirically optimized for the specific chiral column and analyte. |
| Flow Rate | Typically 0.5 - 1.0 mL/min | Adjusted to achieve optimal resolution and analysis time. |
| Column Temperature | Ambient or controlled | Temperature can influence chiral recognition and should be kept constant for reproducibility. |
| Detection | UV or Mass Spectrometry | The choice of detector depends on the required sensitivity and the compatibility with the mobile phase. |
Method Development for Chiral Separation:
-
Column Screening: Test a variety of chiral columns with different stationary phases.
-
Mobile Phase Optimization: Vary the ratio of the non-polar and polar components of the mobile phase.
-
Additive Selection: Evaluate the effect of small amounts of acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additives to improve peak shape and resolution.
Method Validation
All analytical methods must be validated to ensure they are suitable for their intended purpose, following ICH Q2(R2) guidelines.[8][9][18]
Validation Parameters:
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components.[8] | No significant interference at the retention time of the analyte and internal standard. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte.[19] | Correlation coefficient (r²) > 0.99. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.[20] | To be defined based on the application. |
| Accuracy | The closeness of the test results to the true value.[5][20] | Recovery within 85-115% for bioanalytical methods. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[5] | Relative Standard Deviation (RSD) or Coefficient of Variation (CV) ≤ 15%. |
| Limit of Quantification (LLOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5] | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in parameters like mobile phase composition, pH, and temperature. |
Data Presentation and Visualization
Workflow for this compound Analysis
Caption: General workflow for the analysis of this compound.
Metabolic Pathway of Propafenone
Caption: Primary metabolic pathways of Propafenone.[2][6]
Conclusion
The analytical methods detailed in this application note provide robust and reliable frameworks for the detection and quantification of this compound. The choice between HPLC-UV and LC-MS/MS should be guided by the specific requirements of the study, particularly the desired sensitivity and the nature of the sample matrix. For a comprehensive understanding of the stereoselective pharmacokinetics of propafenone, the implementation of a validated chiral separation method is indispensable. Adherence to rigorous validation protocols is essential to ensure the generation of high-quality, reproducible data for research, clinical, and regulatory purposes.
References
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Funck-Brentano, C., Kroemer, H. K., Lee, J. T., & Roden, D. M. (1990). Propafenone. New England Journal of Medicine, 322(8), 518-525. [Link]
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Kumar, S., et al. (2014). A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 98, 244-251. [Link]
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Chi, Z., et al. (2017). A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. Journal of Chromatographic Science, 55(9), 911-917. [Link]
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Lanjewar, A., & Patidar, D. (2025). Analytical Method Developed And Validated For The Estimation Of Propafenone Hydrochloride In Pharmaceutical Dosage Form. International Journal of Creative Research Thoughts (IJCRT). [Link]
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SynZeal. (n.d.). 5-Hydroxy Propafenone Hydrochloride. SynZeal Catalog. [Link]
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ResearchGate. (n.d.). Metabolic pathway of propafenone. [Scientific Diagram]. [Link]
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Kroemer, H. K., et al. (1989). Stereoselective Disposition and Pharmacologic Activity of Propafenone Enantiomers. Circulation, 79(5), 1068-1076. [Link]
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Siddoway, L. A., et al. (1984). Clinical pharmacology of propafenone: pharmacokinetics, metabolism and concentration-response relations. The American Journal of Cardiology, 54(9), 9D-12D. [Link]
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ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
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Afshar, M., et al. (2009). A rapid HPLC assay for the simultaneous determination of propafenone and its major metabolites in human serum. Journal of the Iranian Chemical Society, 6(4), 845-852. [Link]
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Connolly, S. J., et al. (1983). Clinical pharmacology of propafenone. Circulation, 68(3), 589-596. [Link]
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Alikhodjaeva, M., et al. (2017). Development of Methodology for the Isolation and Determination of Propafenone in Blood Samples via HPLC. Journal of Pharmacy and Pharmacology, 5, 163-168. [Link]
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European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. [Link]
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Zhou, H. H., et al. (1998). Stereoselective steady state disposition and action of propafenone in Chinese subjects. British Journal of Clinical Pharmacology, 46(5), 441-445. [Link]
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National Center for Biotechnology Information. (n.d.). 5-Hydroxypropafenone. PubChem Compound Database. [Link]
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Lee, J. T., et al. (1991). An enantiomer-enantiomer interaction of (S)- and (R)-propafenone modifies the effect of racemic drug therapy. Clinical Pharmacology & Therapeutics, 50(2), 145-153. [Link]
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ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
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Propafenone Research Group. (1989). Pharmacokinetic and pharmacodynamic evaluation of propafenone in patients with ventricular arrhythmia. Clinical Pharmacology & Therapeutics, 45(5), 535-541. [Link]
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Borggrefe, M., et al. (1989). Different stereoselective effects of (R)- and (S)-propafenone: clinical pharmacologic, electrophysiologic, and radioligand binding studies. Journal of the American College of Cardiology, 14(6), 1476-1483. [Link]
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Belas, F. J., et al. (1993). An HPLC Method for the Quantitation of Propafenone and Its Metabolites. Journal of Liquid Chromatography, 16(15), 3349-3361. [Link]
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Veeprho. (n.d.). 5-Hydroxy Propafenone-D5 (HCl Salt). Veeprho Catalog. [Link]
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Chi, Z., et al. (2017). A Sensitive and Rapid LC–MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. Journal of Chromatographic Science, 55(9), 911-917. [Link]
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European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development. [Link]
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Orochem Technologies Inc. (2018, January 4). Chirality and the Separation of Enantiomers by Liquid Chromatography [Video]. YouTube. [Link]
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Dean, L. (2017). Propafenone Therapy and CYP2D6 Genotype. In Medical Genetics Summaries. National Center for Biotechnology Information (US). [Link]
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Oxford Academic. (2017). A Sensitive and Rapid LC–MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. Journal of Chromatographic Science. [Link]
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VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. [Link]
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AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
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Encyclopedia of Pharmaceutical Technology. (2007). Chiral Drug Separation. [Link]
-
Patel, H., et al. (2017). A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode. Biomedical Chromatography, 31(10). [Link]
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Application Note: A Robust Chiral HPLC Method for the Enantioselective Analysis of Propafenone and its Active Metabolite, 5-Hydroxypropafenone
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous chiral separation of the enantiomers of propafenone and its primary active metabolite, 5-hydroxypropafenone. Propafenone is a Class 1C antiarrhythmic agent administered as a racemate, with its metabolism and pharmacological activity exhibiting significant stereoselectivity.[1] Accurate quantification of the individual enantiomers is therefore critical for comprehensive pharmacokinetic and pharmacodynamic studies. The described method utilizes a polysaccharide-based chiral stationary phase, which achieves excellent resolution and peak symmetry for all four analytes within a single chromatographic run. This guide provides a complete protocol, from sample preparation to detailed chromatographic conditions, and explains the scientific rationale behind the methodological choices, making it an invaluable resource for researchers in pharmaceutical analysis, drug metabolism, and clinical pharmacology.
Introduction: The Significance of Stereoselectivity in Propafenone
Propafenone (PPF) is a widely prescribed antiarrhythmic drug for the management of atrial and ventricular arrhythmias.[2] It is administered as a racemic mixture of (S)- and (R)-propafenone. The pharmacological and metabolic profiles of these enantiomers are distinct:
-
Pharmacodynamics: Both (S)- and (R)-propafenone possess comparable sodium channel-blocking activity, which is the primary antiarrhythmic mechanism.[3] However, (S)-propafenone is a significantly more potent β-adrenoceptor antagonist than its (R)-counterpart.[1][3]
-
Pharmacokinetics & Metabolism: Propafenone undergoes extensive hepatic metabolism, primarily via the cytochrome P450 enzyme CYP2D6, to form 5-hydroxypropafenone (5-OHP).[4][5] This hydroxylation is stereoselective and subject to genetic polymorphism, leading to wide inter-individual variability in plasma concentrations of the parent drug and its metabolite.[4][6] The 5-OHP metabolite is also pharmacologically active, contributing to the overall therapeutic and toxicological profile of the drug.[7][8]
Given this stereoselectivity, the ability to resolve and quantify the individual enantiomers of both propafenone and 5-hydroxypropafenone is essential for understanding the drug's complete clinical profile. Chiral HPLC is the most powerful and widely used technique for this purpose.[9][10]
Principle of Chiral Recognition
The separation of enantiomers is achieved by exploiting their differential interactions with a chiral stationary phase (CSP). For propafenone and its hydroxylated metabolite, polysaccharide-based CSPs, particularly those derived from amylose or cellulose carbamate derivatives, have proven highly effective.[11][12][13]
The mechanism of chiral recognition on these phases is a complex, multi-modal process involving:
-
Hydrogen Bonding: Interactions between the polar groups on the analytes (e.g., hydroxyl, carbonyl, and amine groups) and the carbamate groups on the polysaccharide backbone.
-
Dipole-Dipole Interactions: Occur between the polar functional groups of the analyte and the CSP.
-
Steric Hindrance (Inclusion): The chiral analytes fit differently into the helical grooves of the polysaccharide polymer, creating diastereomeric complexes with varying stability. The enantiomer that forms the more stable complex is retained longer on the column.
An amylose-derived CSP, such as the Chiralpak AD, provides an excellent combination of these interaction sites, enabling the successful simultaneous resolution of both propafenone and 5-hydroxypropafenone enantiomers.[12][14]
Metabolic Pathway of Propafenone
The diagram below illustrates the primary metabolic conversion of Propafenone to its 5-hydroxy metabolite, a pathway primarily catalyzed by the CYP2D6 enzyme.
Caption: Metabolic 5-hydroxylation of Propafenone enantiomers.
Detailed Application Protocol
This protocol is designed for the simultaneous determination of (R)-PPF, (S)-PPF, (R)-5-OHP, and (S)-5-OHP in plasma or standard solutions.
Materials and Reagents
-
Standards: (R)-Propafenone, (S)-Propafenone, (R)-5-Hydroxypropafenone, (S)-5-Hydroxypropafenone (≥98% purity).
-
Solvents: HPLC-grade n-Hexane, Ethanol, and Diethylamine (DEA).
-
Extraction Solvent: Dichloromethane.
-
Sample Matrix: Blank human plasma for calibration curve and quality control samples.
Instrumentation and Chromatographic Conditions
The method was developed on a standard HPLC system equipped with a UV detector.
| Parameter | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Thermostat, UV/Vis Detector |
| Chiral Column | Chiralpak AD , 250 x 4.6 mm, 10 µm (or equivalent amylose tris(3,5-dimethylphenylcarbamate) phase) |
| Mobile Phase | n-Hexane / Ethanol / Diethylamine (88:12:0.1, v/v/v)[12][14] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 315 nm[12][14] |
| Injection Volume | 20 µL |
| Run Time | Approximately 20 minutes[12][14] |
Rationale for Method Parameters:
-
Mobile Phase: A normal-phase mode is employed. n-Hexane serves as the weak, non-polar primary solvent. Ethanol acts as the polar modifier, crucial for eluting the analytes from the polar CSP; its concentration is optimized to achieve a balance between resolution and analysis time. Diethylamine (DEA) is a critical basic additive that deactivates acidic silanol sites on the silica support, significantly improving the peak shape of the basic amine-containing analytes and preventing tailing.[15]
-
Wavelength: While 254 nm is a common UV wavelength, 315 nm provides good sensitivity for both the parent drug and its 5-hydroxy metabolite.[12]
Standard and Sample Preparation Protocol
A. Preparation of Standard Stock Solutions (1 mg/mL)
-
Accurately weigh ~10 mg of each enantiomeric standard.
-
Dissolve in a 10 mL volumetric flask with Ethanol to create individual stock solutions.
-
Store stock solutions at 2-8°C.
B. Preparation of Calibration Standards and Quality Controls (QCs)
-
Prepare a mixed working solution containing all four analytes by diluting the stock solutions in Ethanol.
-
Spike appropriate volumes of the mixed working solution into blank human plasma to achieve the desired concentration range (e.g., 25-1250 ng/mL).[12][14]
C. Liquid-Liquid Extraction (LLE) from Plasma
-
To 1 mL of plasma sample (standard, QC, or unknown), add an internal standard (if used).
-
Add 5 mL of Dichloromethane.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the lower organic layer (Dichloromethane) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and inject 20 µL into the HPLC system.
Chiral Analysis Workflow
The following diagram outlines the complete workflow from sample receipt to final data analysis.
Caption: Step-by-step workflow for chiral analysis of propafenone.
Expected Results and System Suitability
Under the specified conditions, baseline resolution of all four enantiomers should be achieved. The expected elution order on a Chiralpak AD column is typically (S)-5-OHP, (R)-5-OHP, (S)-PPF, and (R)-PPF.
System Suitability Tests (SST): Before running the sample sequence, a system suitability standard should be injected to verify system performance.
-
Resolution (Rs): The resolution between adjacent enantiomeric peaks should be > 1.5.
-
Tailing Factor (Tf): The tailing factor for each peak should be between 0.8 and 1.5.
-
Reproducibility: The relative standard deviation (%RSD) for retention times and peak areas from replicate injections (n=5) should be < 2.0%.
Conclusion
This application note details a highly effective and reliable chiral HPLC method for the simultaneous separation and quantification of propafenone and 5-hydroxypropafenone enantiomers. The use of a polysaccharide-based chiral stationary phase (Chiralpak AD) with an optimized normal-phase mobile phase provides excellent selectivity and resolution. The protocol is suitable for therapeutic drug monitoring, pharmacokinetic studies, and metabolic research where understanding the stereospecific disposition of propafenone is paramount.
References
-
Bonato, P. S., Lanchote, V. L., & Dreossi, S. A. C. (2000). Enantioselective HPLC Analysis of Propafenone and of Its Main Metabolites Using Polysaccharide and Protein-Based Chiral Stationary Phases. Biomedical Chromatography, 14(4), 227-232. [Link]
-
Chen, X., Liu, D., Liu, L., & Zhou, H. (2004). Enantioselective determination of propafenone and its metabolites in human plasma by liquid chromatography-mass spectrometry. Journal of Chromatography B, 805(1), 123-130. [Link]
-
Heimrich, J., Stüber, W., Giessler, C., & Busch, A. E. (1991). Comparative pharmacokinetics and clinical pharmacology of propafenone enantiomers after oral administration to man. British Journal of Clinical Pharmacology, 31(5), 511-515. [Link]
-
Lee, J. T., & Yee, Y. G. (1990). Clinical pharmacokinetics of propafenone. Clinical Pharmacokinetics, 19(1), 43-60. [Link]
-
Lanchote, V. L., Dreossi, S. A. C., & Bonato, P. S. (1999). Simultaneous determination of propafenone and 5-hydroxypropafenone enantiomers in plasma by chromatography on an amylose derived chiral stationary phase. Journal of Chromatography B: Biomedical Sciences and Applications, 730(2), 241-247. [Link]
-
Hseu, J., Preston, J., & Splitstone, R. (n.d.). Chiral Separation of Propafenone with a Lux® i-Amylose-3 Chiral Stationary Phase by HPLC under General Polar Organic Mobile Phase Conditions. Phenomenex Application Note. [Link]
-
Bonato, P. S., Lanchote, V. L., & Dreossi, S. A. C. (2000). Enantioselective HPLC analysis of propafenone and of its main metabolites using polysaccharide and protein-based chiral stationary phases. R Discovery. [Link]
-
Siddoway, L. A., Thompson, K. A., & Winkle, R. A. (1987). Pharmacokinetics and pharmacodynamics of propafenone during acute and chronic administration. Journal of the American College of Cardiology, 10(4), 795-801. [Link]
-
ResearchGate. (n.d.). Metabolic pathway of propafenone. [Scientific Diagram]. [Link]
-
Felix, G., et al. (2008). Commercial Chiral Stationary Phases for the Separations of Clinical Racemic Drugs. Part III: Super Critical Fluid Chromatography Separations. Separation and Purification Reviews, 37(3), 229-301. [Link]
-
Lee, J. T., et al. (1991). Pharmacokinetic and pharmacodynamic evaluation of propafenone in patients with ventricular arrhythmia. Clinical Pharmacology & Therapeutics, 49(2), 194-202. [Link]
-
Lanchote, V. L., Dreossi, S. A. C., & Bonato, P. S. (1999). (PDF) Simultaneous determination of propafenone and 5-hydroxypropafenone enantiomers in plasma by chromatography on an amylose derived chiral stationary phase. ResearchGate. [Link]
-
de Gaitani, C., et al. (2001). Enantioselective analysis of propafenone in plasma using a polysaccharide-based chiral stationary phase under reversed-phase conditions. Semantic Scholar. [Link]
-
An HPLC Method for the Quantitation of Propafenone and Its Metabolites. (1992). CRC Press. [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex Guidebook. [Link]
-
Stoschitzky, K., et al. (1990). Different stereoselective effects of (R)- and (S)-propafenone: clinical pharmacologic, electrophysiologic, and radioligand binding studies. Clinical Pharmacology & Therapeutics, 47(6), 743-749. [Link]
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Mehvar, R., & Brocks, D. R. (1991). Stereoselective analysis of fenoprofen and its metabolites. Journal of Pharmaceutical Sciences, 80(7), 643-648. [Link]
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Dean, L. (2017). Propafenone Therapy and CYP2D6 Genotype. Medical Genetics Summaries - NCBI Bookshelf. [Link]
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Chiral Drug Separation. (n.d.). Encyclopedia of Pharmaceutical Science and Technology. [Link]
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Dean, L. (2017). Propafenone Therapy and CYP2D6 Genotype. NCBI. [Link]
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Caballero, R., et al. (2004). Effects of propafenone and its main metabolite, 5-hydroxypropafenone, on HERG channels. British Journal of Pharmacology, 143(1), 61-69. [Link]
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Application Note: A Validated Stereoselective LC-MS/MS Method for the Quantification of (S)-5-Hydroxy Propafenone in Human Plasma
Abstract
This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the stereoselective quantification of (S)-5-Hydroxy Propafenone, the active metabolite of the antiarrhythmic drug propafenone, in human plasma. Given the stereoselective pharmacokinetics and pharmacodynamics of propafenone and its metabolites, a chiral-specific assay is critical for accurate pharmacokinetic assessments and clinical monitoring.[1][2][3] This protocol outlines a complete workflow, including a streamlined sample preparation procedure, efficient chiral chromatographic separation, and sensitive tandem mass spectrometric detection. The methodology is grounded in established bioanalytical validation principles, ensuring data integrity and reliability for researchers, clinicians, and drug development professionals.
Introduction: The Rationale for Stereoselective Analysis
Propafenone is a Class 1C antiarrhythmic agent widely used in the management of cardiac arrhythmias.[2] It is administered as a racemic mixture of (S)- and (R)-enantiomers.[2] The drug undergoes extensive first-pass metabolism in the liver, primarily mediated by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, to form two main active metabolites: 5-Hydroxy Propafenone (5-OHP) and N-depropylpropafenone (NDPP).[4][5]
The clinical pharmacology of propafenone is complicated by its stereoselective nature. The (S)-enantiomer exhibits potent β-blocking activity, approximately 100 times greater than the (R)-enantiomer, while both enantiomers possess comparable sodium channel-blocking effects.[3][4][5] Furthermore, the pharmacokinetics of the parent drug are stereoselective, with the (S)-propafenone enantiomer generally showing higher plasma concentrations and a lower clearance rate than the (R)-enantiomer following oral administration of the racemate.[1][3] This stereoselectivity extends to its metabolism. For instance, the glucuronidation of 5-OHP favors the (S)-enantiomer.[1]
Given these significant stereochemical differences in both pharmacokinetics and pharmacodynamics, monitoring the individual enantiomers of the active metabolite, 5-Hydroxy Propafenone, is paramount for a precise understanding of the drug's disposition, efficacy, and potential for adverse effects in patients. Regulatory bodies like the U.S. Food and Drug Administration (FDA) have long emphasized the importance of evaluating stereoisomers in drug development, advocating for stereochemically specific assays when warranted by the drug's profile.[6][7][8] This application note, therefore, focuses on a method specifically designed to quantify the (S)-5-Hydroxy Propafenone enantiomer, providing a more clinically relevant endpoint than a non-specific racemic assay.
Principle of the Method
The analytical method involves the isolation of (S)-5-Hydroxy Propafenone and its co-eluting (R)-enantiomer from human plasma via a simple and efficient protein precipitation step. Chromatographic separation of the enantiomers is then achieved using a chiral stationary phase under isocratic conditions. The eluent from the HPLC system is introduced into a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Quantification is performed using Multiple Reaction Monitoring (MRM), which ensures high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.
Materials and Reagents
| Material | Supplier | Grade |
| (S)-5-Hydroxy Propafenone HCl | Reference Standard Supplier | ≥98% purity |
| (R)-5-Hydroxy Propafenone HCl | Reference Standard Supplier | ≥98% purity |
| Propafenone-d5 (Internal Standard) | Commercially Available | ≥98% purity |
| Methanol | Fisher Scientific | LC-MS Grade |
| Acetonitrile | Fisher Scientific | LC-MS Grade |
| Ammonium Acetate | Sigma-Aldrich | ≥99% purity |
| Formic Acid | Sigma-Aldrich | LC-MS Grade |
| Deionized Water | In-house, 18.2 MΩ·cm | - |
| Human Plasma (K2-EDTA) | Reputable Bio-supplier | Pooled, Drug-free |
Instrumentation and Analytical Conditions
Liquid Chromatography
| Parameter | Setting |
| HPLC System | Shimadzu Nexera X2 or equivalent |
| Chiral Column | Chiralpak AD-H, 5 µm, 250 x 4.6 mm (or equivalent polysaccharide-based chiral stationary phase) |
| Mobile Phase | Isocratic: 10 mM Ammonium Acetate in Methanol/Water (90:10, v/v) with 0.1% Formic Acid |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Autosampler Temp. | 10 °C |
| Run Time | ~8 minutes |
Rationale: A polysaccharide-based chiral stationary phase like Chiralpak AD is selected for its proven ability to resolve the enantiomers of propafenone and its metabolites.[9][10] The mobile phase composition is optimized to achieve baseline separation of the (S)- and (R)-5-OHP enantiomers with good peak shape and a reasonable run time. The use of ammonium acetate and formic acid helps to improve ionization efficiency in the mass spectrometer.
Mass Spectrometry
| Parameter | Setting |
| Mass Spectrometer | SCIEX Triple Quad™ 5500 or equivalent |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500 °C |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | See Table below |
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| (S)-5-Hydroxy Propafenone | 358.2 | 116.2 | 22 | 135 |
| (R)-5-Hydroxy Propafenone | 358.2 | 116.2 | 22 | 135 |
| Propafenone-d5 (IS) | 347.2 | 121.1 | 20 | 125 |
Rationale: The MRM transition for 5-Hydroxy Propafenone (m/z 358.2 → 116.2) is selected based on the fragmentation pattern of the molecule, providing a stable and intense product ion for quantification.[11][12] Propafenone-d5 is chosen as the internal standard (IS) due to its structural similarity and co-elution with the parent compound (propafenone, not the metabolite), ensuring it experiences similar ionization effects. While a deuterated version of 5-OHP would be ideal, a deuterated parent drug is a commonly accepted alternative when the metabolite's labeled standard is unavailable.
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve (S)-5-Hydroxy Propafenone HCl and Propafenone-d5 (IS) in separate volumetric flasks using methanol to achieve a final concentration of 1 mg/mL of the free base.
-
Working Standard Solutions: Prepare serial dilutions of the (S)-5-Hydroxy Propafenone stock solution with 50:50 methanol/water to create working solutions for calibration curve standards and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 methanol/water to a final concentration of 100 ng/mL.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Curve (CC) Standards: Spike 95 µL of drug-free human plasma with 5 µL of the appropriate working standard solution to prepare CC standards at concentrations ranging from 0.25 to 250 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in bulk at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 0.25 ng/mL
-
Low QC (LQC): 0.75 ng/mL
-
Medium QC (MQC): 100 ng/mL
-
High QC (HQC): 200 ng/mL
-
Sample Preparation Protocol (Protein Precipitation)
The following diagram illustrates the sample preparation workflow.
Caption: Protein Precipitation Workflow for Plasma Samples.
Step-by-Step Procedure:
-
To 100 µL of plasma (unknown sample, CC, or QC) in a 1.5 mL microcentrifuge tube, add 10 µL of the 100 ng/mL IS working solution.
-
Vortex briefly for 5 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 10,000 x g for 5 minutes at 4 °C.
-
Carefully transfer the clear supernatant to an autosampler vial.
-
Inject 10 µL of the supernatant into the LC-MS/MS system.
Rationale: Protein precipitation is a rapid, simple, and effective method for removing the bulk of matrix interferences from plasma samples.[11] Acetonitrile is a common and efficient precipitation solvent. This "crash" method is suitable for high-throughput analysis.
Method Validation
The method was validated according to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry".[10]
Table 2: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.25 - 250.00 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (%Bias) | Within ±10% (±15% at LLOQ) |
| Recovery | > 85% |
| Matrix Effect | No significant ion suppression or enhancement observed |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Stable under all tested conditions |
The validation results demonstrate that the assay is linear, sensitive, precise, and accurate for the quantification of (S)-5-Hydroxy Propafenone in human plasma. Data adapted from similar validated methods.[4][11]
Data Analysis and Quantification
Data acquisition and processing are performed using the mass spectrometer's proprietary software (e.g., SCIEX Analyst®). The concentration of (S)-5-Hydroxy Propafenone in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating the concentration from the linear regression of the calibration curve.
The logical flow from sample to result is depicted below.
Caption: Logical workflow for data analysis and quantification.
Conclusion
This application note provides a comprehensive and validated LC-MS/MS protocol for the stereoselective quantification of (S)-5-Hydroxy Propafenone in human plasma. The method is sensitive, specific, and robust, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications where understanding the disposition of this key active metabolite is critical. By employing a chiral-specific assay, researchers and clinicians can obtain more accurate and clinically meaningful data, ultimately contributing to the safer and more effective use of propafenone.
References
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Zhou, L., Zuo, Z., & Chow, M. S. (2000). Stereoselective pharmacokinetics of propafenone and its major metabolites in healthy Chinese volunteers. International Journal of Pharmaceutics, 196(1), 57-66. [Link]
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Pistos, C., Panderi, I., & Bonato, P. S. (2000). Enantioselective HPLC analysis of propafenone and of its main metabolites using polysaccharide and protein-based chiral stationary phases. Biomedical Chromatography, 14(4), 227-33. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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Funck-Brentano, C., Kroemer, H. K., Lee, J. T., & Roden, D. M. (1990). Propafenone. New England Journal of Medicine, 322(8), 518-525. [Link]
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Phenomenex Inc. (n.d.). Chiral Separation of Propafenone with a Lux® i-Amylose-3 Chiral Stationary Phase by HPLC under General Polar Organic Mobile Phase Conditions. Application Note. [Link]
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Zhong, D., Sun, L., & Gu, Y. (1999). Enantioselective determination of propafenone and its metabolites in human plasma by liquid chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 721(2), 297-306. [Link]
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U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. [Link]
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De Camp, W. H. (1989). The FDA perspective on the development of stereoisomers. Chirality, 1(1), 2-6. [Link]
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Ji, Q., et al. (2016). A validated enantioselective LC-MS/MS assay for quantification of a major chiral metabolite of an achiral 11-β-hydroxysteroid-dehydrogenase 1 inhibitor in human plasma: Application to a clinical pharmacokinetic study. Journal of Chromatography B, 1022, 167-172. [Link]
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U.S. Food and Drug Administration. (1992). FDA's policy statement for the development of new stereoisomeric drugs. [Link]
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Kroemer, H. K., Funck-Brentano, C., Silberstein, D. J., Wood, A. J., Eichelbaum, M., Woosley, R. L., & Roden, D. M. (1989). Stereoselective disposition and pharmacologic activity of propafenone enantiomers. Circulation, 79(5), 1068-1076. [Link]
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Riva, E., Gerna, M., Latini, R., Giani, P., & Volpi, A. (1989). Pharmacokinetics and pharmacodynamics of propafenone during acute and chronic administration. European journal of clinical pharmacology, 36(3), 291-295. [Link]
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Kumar D. P., S., Palavan, C., & Seshagiri Rao, J. V. L. N. (2013). A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in human plasma using hybrid SPE precipitation technology. Journal of Pharmaceutical Analysis, 3(6), 406-415. [Link]
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GlaxoSmithKline. (2003). RYTHMOL SR (propafenone hydrochloride) extended release CAPSULES - Prescribing Information. [Link]
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FDA's policy statement for the development of new stereoisomeric drugs. (1992). Chirality, 4(5), 338-40. [Link]
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Chi, Z., Liu, R., Li, Y., Wang, K., Shu, C., & Ding, L. (2017). A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. Journal of chromatographic science, 55(9), 911-917. [Link]
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Chi, Z., Liu, R., Li, Y., Wang, K., Shu, C., & Ding, L. (2017). A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. Semantic Scholar. [Link]
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Minoo, A., & Zareh, M. M. (1992). An HPLC Method for the Quantitation of Propafenone and Its Metabolites. In Therapeutic Drug Monitoring and Toxicology. CRC Press. [Link]
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Phenomenex Inc. (n.d.). Chiral HPLC Separations: A Guide to Method Development. [Link]
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In vitro assay protocols using (S)-5-Hydroxy Propafenone Hydrochloride
An Application Guide for the Preclinical Assessment of (S)-5-Hydroxy Propafenone Hydrochloride
Abstract
(S)-5-Hydroxy Propafenone is the principal and pharmacologically active metabolite of Propafenone, a Class IC antiarrhythmic agent. Formed predominantly by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, this metabolite contributes significantly to both the therapeutic and off-target effects of the parent drug.[1][2][3][4] Its evaluation is therefore a critical component of nonclinical safety and efficacy assessment, aligning with regulatory expectations for characterizing major human metabolites.[5][6][7] This document provides in-depth, field-proven protocols for key in vitro assays essential for characterizing the pharmacological and toxicological profile of this compound: a CYP2D6 inhibition assay, a direct hERG potassium channel blockade assay, and a functional cardiac action potential assay using human iPSC-derived cardiomyocytes.
Introduction: The Rationale for Metabolite-Specific Testing
Propafenone is prescribed for the management of atrial and ventricular arrhythmias.[8] Its clinical effect is mediated by blocking cardiac sodium channels, which slows conduction velocity.[8][9] However, its metabolism is complex and subject to genetic polymorphism. In individuals who are extensive metabolizers (EMs), Propafenone is rapidly converted by CYP2D6 to 5-Hydroxy Propafenone.[2][3] This metabolite not only retains potent sodium channel blocking activity but also interacts with other cardiac ion channels, including the hERG potassium channel, and possesses beta-adrenergic blocking properties.[9][10][11][12]
Consequently, the overall clinical profile of Propafenone is a composite of the parent drug and its metabolites.[13] Assessing (S)-5-Hydroxy Propafenone in isolation is crucial to:
-
Deconvolute Pharmacodynamics: Understand its specific contribution to the net antiarrhythmic and proarrhythmic effects.
-
Evaluate Drug-Drug Interaction (DDI) Potential: Determine if the metabolite can inhibit key drug-metabolizing enzymes like CYP2D6, a common source of clinical DDIs.
-
Assess Cardiac Safety: Quantify its direct effect on cardiac repolarization by measuring hERG channel inhibition, a key indicator for proarrhythmic risk.[14][15]
This guide provides the foundational protocols to empower researchers to generate robust and interpretable in vitro data for this compound.
Compound Characteristics and Handling
Proper handling and preparation of the test article are paramount for reproducible results.
| Property | Value | Source |
| Chemical Name | 1-[5-hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one hydrochloride | [16][17] |
| Molecular Formula | C₂₁H₂₈ClNO₄ | |
| Molecular Weight | 393.90 g/mol | [18] |
| CAS Number | 86383-32-6 (HCl salt); 86384-10-3 (free base) | [16][17][18] |
| Appearance | Crystalline solid (consult supplier Certificate of Analysis) | |
| Storage | Store at 2-8°C, protected from light and moisture. | [19] |
| Solubility | Prepare stock solutions in Dimethyl Sulfoxide (DMSO). Further dilutions for aqueous assay buffers should be made fresh. Final DMSO concentration in assays should be kept low (typically ≤0.5%) to avoid solvent effects. |
Scientific Foundation: Metabolic and Electrophysiological Landscape
A clear understanding of the underlying biology is essential for designing and interpreting these assays.
Metabolic Pathway via CYP2D6
Propafenone's conversion to its 5-hydroxy metabolite is a critical step governed by CYP2D6. This enzyme is highly polymorphic in the human population, leading to distinct "poor metabolizer" (PM) and "extensive metabolizer" (EM) phenotypes, which drastically alter the pharmacokinetic profile of the parent drug and metabolite.[2][4] This metabolic pathway is a potential site for drug-drug interactions, making it imperative to test whether the metabolite itself can inhibit the enzyme responsible for its formation.
Figure 1: Metabolic conversion of Propafenone.
Cardiac Electrophysiology Context
The cardiac action potential is a complex interplay of ion channels. While Propafenone and its metabolite are known for blocking the fast sodium current (INa) responsible for depolarization (Phase 0), their effect on potassium currents during repolarization (Phase 3) is a key safety concern. The hERG channel (mediating the IKr current) is particularly important, as its inhibition can prolong the action potential duration (APD), leading to a prolonged QT interval on an ECG and increasing the risk of Torsades de Pointes.[14][20]
Figure 2: Action potential phases and drug targets.
Protocol 1: CYP2D6 Inhibition Assay (IC₅₀ Determination)
Principle: This assay quantifies the potential of this compound to inhibit the metabolic activity of human CYP2D6. A specific probe substrate is incubated with human liver microsomes (a source of CYP enzymes) and the cofactor NADPH. The rate of metabolite formation is measured with and without the test compound. A decrease in metabolite formation indicates inhibition, from which a half-maximal inhibitory concentration (IC₅₀) value is calculated.[21][22] This protocol uses a fluorometric probe for high-throughput screening.
Materials and Reagents:
-
This compound
-
Human Liver Microsomes (pooled)
-
CYP2D6 Substrate (e.g., 3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin, AMMC)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase)
-
Potassium Phosphate Buffer (pH 7.4)
-
Quinidine (positive control inhibitor)
-
Acetonitrile or Methanol (for stopping reaction)
-
96-well black microplates
-
Fluorescence plate reader
Experimental Workflow Diagram:
Figure 3: Workflow for the CYP2D6 inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical final concentration range might be 0.01 µM to 100 µM. Prepare similar dilutions for the positive control, Quinidine.
-
Reaction Mixture Preparation: In each well of a 96-well plate, add 50 µL of a master mix containing human liver microsomes and potassium phosphate buffer.
-
Test Article Addition: Add 2 µL of the serially diluted test compound, positive control, or vehicle (DMSO) to the appropriate wells.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add 50 µL of a pre-warmed solution containing the CYP2D6 substrate and the NADPH regenerating system to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding 100 µL of cold acetonitrile.
-
Readout: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new black plate and measure the fluorescence of the formed metabolite at the appropriate excitation/emission wavelengths.
Data Analysis:
-
Subtract the background fluorescence (wells with no NADPH).
-
Calculate the percent inhibition for each concentration relative to the vehicle control: % Inhibition = 100 x (1 - [Activity with Inhibitor / Activity with Vehicle])
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
| Parameter | Description | Typical Value for Strong Inhibitor |
| IC₅₀ | Concentration of inhibitor that causes 50% reduction in enzyme activity. | < 1 µM |
Protocol 2: hERG Potassium Channel Inhibition Assay
Principle: This assay directly measures the inhibitory effect of (S)-5-Hydroxy Propafenone on the IKr current using automated patch-clamp electrophysiology on a cell line stably expressing the hERG channel (e.g., HEK293).[14][23] Cells are captured on a planar chip, and a whole-cell voltage clamp is established. A specific voltage protocol is applied to elicit the characteristic hERG tail current, which is measured before and after the application of the test compound.[24]
Materials and Reagents:
-
This compound
-
HEK293 cells stably expressing the hERG channel
-
Cell Culture Media (e.g., DMEM with supplements)
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4
-
Internal Solution (in mM): 120 KF, 20 KCl, 10 HEPES, 5 EGTA; pH 7.2
-
Automated patch-clamp system (e.g., QPatch, SyncroPatch)
-
Cisapride or Dofetilide (positive control)
Experimental Workflow Diagram:
Figure 4: Workflow for the automated hERG patch-clamp assay.
Step-by-Step Protocol:
-
Cell Culture: Culture hERG-expressing HEK293 cells according to standard protocols. On the day of the experiment, prepare a single-cell suspension in the external solution.
-
System Setup: Prepare the automated patch-clamp system, priming it with the appropriate internal and external solutions.
-
Baseline Measurement: Initiate the experiment. The system will automatically capture a cell, establish a whole-cell configuration, and apply the voltage protocol. A typical protocol involves holding the cell at -80 mV, depolarizing to +20 mV to open and then inactivate the channels, and then repolarizing to -50 mV to measure the peak tail current as channels recover from inactivation.[24] Record a stable baseline current in the vehicle solution.
-
Compound Application: Sequentially apply increasing concentrations of this compound to the cell, allowing the current to reach a steady-state block at each concentration (typically 3-5 minutes).
-
Positive Control: At the end of the experiment, apply a known hERG blocker like Cisapride at a high concentration to confirm maximal channel block.
-
Washout: If desired, a final wash with the external solution can be performed to assess the reversibility of the block.
Data Analysis:
-
Measure the peak tail current amplitude at each concentration.
-
Calculate the percentage of block for each concentration relative to the baseline current in the vehicle solution.
-
Plot the percent block against the logarithm of the compound concentration and fit the data to a Hill equation to determine the IC₅₀ value. Studies show that both Propafenone and 5-Hydroxypropafenone block hERG channels.[10][11]
| Parameter | Description | Interpretation |
| IC₅₀ | Concentration causing 50% inhibition of hERG current. | A lower IC₅₀ indicates higher potency and a greater potential for proarrhythmic risk. |
Protocol 3: Cardiac Action Potential Assay (hiPSC-CMs)
Principle: This assay provides an integrated assessment of a compound's effect on the cardiac action potential (AP). It uses a spontaneously beating syncytium of human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).[15][25] By using a microelectrode array (MEA) or optical mapping, changes in the AP morphology, particularly the Action Potential Duration (APD), can be quantified. This assay captures the net effect of the compound on all active ion channels, providing a more physiologically relevant picture than single-channel assays.
Materials and Reagents:
-
This compound
-
Cryopreserved hiPSC-Cardiomyocytes
-
MEA plates (e.g., Axion BioSystems) or voltage-sensitive dyes for optical mapping
-
Specialized cardiomyocyte maintenance medium
-
MEA recording system or fluorescence microscope
-
Positive Controls: A pure hERG blocker (e.g., Dofetilide) and a multi-channel blocker (e.g., Verapamil)
Step-by-Step Protocol:
-
Cell Plating: Thaw and plate hiPSC-CMs onto MEA plates according to the manufacturer's protocol. Culture for several days until a spontaneously and synchronously beating monolayer is formed.
-
System Acclimatization: Place the MEA plate into the recording system and allow it to acclimatize at 37°C with 5% CO₂.
-
Baseline Recording: Record the baseline field action potentials from the electrodes in each well for at least 10-20 minutes to establish a stable baseline beating rate and APD.
-
Compound Addition: Add this compound at various concentrations to the wells. It is recommended to perform a cumulative concentration-response.
-
Effect Recording: After each addition, allow the cells to equilibrate for 15-20 minutes before recording the steady-state effect.
-
Data Acquisition: Record the field potentials for several minutes at each concentration.
Data Analysis:
-
Use the system's software to analyze the field potential waveforms and calculate key parameters.
-
The primary endpoint is the change in the corrected Action Potential Duration (e.g., corrected using Fridericia's or Bazett's formula) at different concentrations.
-
Other important parameters include the beating rate, depolarization spike amplitude (indicative of sodium channel activity), and the appearance of proarrhythmic events like Early Afterdepolarizations (EADs).[26][27]
| Parameter | Change with 5-OH Propafenone | Implication |
| APD₉₀ | Prolongation | hERG channel blockade |
| Depolarization Spike | Decrease in amplitude/slope | Sodium channel blockade |
| Beating Rate | Decrease | Beta-blockade or Calcium channel effects |
| EADs | Appearance | Significant proarrhythmic risk |
Conclusion
The in vitro assays detailed in this guide form a robust, tiered approach for characterizing the pharmacological and toxicological profile of this compound. By systematically evaluating its potential for metabolic drug interactions (CYP2D6 inhibition), specific off-target cardiac liability (hERG blockade), and its integrated effect on cardiomyocyte electrophysiology (hiPSC-CM action potential), researchers can build a comprehensive preclinical data package. This data is essential for understanding the compound's contribution to the overall clinical profile of Propafenone and for predicting its safety and efficacy in diverse patient populations.
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Application Notes and Protocols for In Vivo Studies with (S)-5-Hydroxy Propafenone
For: Researchers, scientists, and drug development professionals.
Introduction
Propafenone is a Class IC antiarrhythmic agent utilized in the management of both supraventricular and ventricular arrhythmias.[1] Its therapeutic efficacy is significantly influenced by its extensive hepatic metabolism, primarily through the cytochrome P450 (CYP) enzyme system. The main metabolic pathway is 5-hydroxylation to form the active metabolite 5-hydroxypropafenone ((S)-5-Hydroxy Propafenone), a reaction predominantly mediated by the polymorphic CYP2D6 enzyme.[1][2] This metabolic process is a critical determinant of the drug's overall clinical effect and variability in patient response.[3] Given that (S)-5-Hydroxy Propafenone is pharmacologically active, direct in vivo evaluation of this metabolite is essential for a comprehensive understanding of its safety and efficacy profile.[4][5]
These application notes provide a detailed guide for conducting in vivo studies with (S)-5-Hydroxy Propafenone, offering a framework from initial ethical considerations and animal model selection to detailed experimental protocols for pharmacokinetic and pharmacodynamic assessments. The methodologies described herein are designed to ensure scientific rigor, data reproducibility, and adherence to the highest ethical standards in preclinical research.[6][7]
PART 1: Preclinical Considerations and Study Design
Ethical Considerations in Animal Research
All in vivo studies must be conducted in strict accordance with ethical guidelines to ensure the humane treatment of animals.[8] Key principles include the 3Rs: Replacement (using non-animal methods where possible), Reduction (using the minimum number of animals necessary for statistically significant results), and Refinement (minimizing animal suffering and improving welfare).[9][10] Research protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[8] This committee will also ensure that personnel are adequately trained in animal handling and experimental procedures.[8]
Animal Model Selection
The choice of animal model is a critical step in designing a preclinical study and should be based on a thorough literature review to identify the most appropriate species for the research question.[11][12] For arrhythmia research, several animal models are commonly used, each with its own advantages and limitations.[13][14][15]
-
Mice and Rats: Often used for initial drug screening and genetic investigations due to their well-characterized genetics and ease of handling.[13][16]
-
Rabbits: Their cardiac action potential more closely resembles that of humans, making them suitable for studies on ion channel function and repolarization.[14]
-
Pigs and Dogs: These larger animal models have cardiac anatomy, size, and heart rates similar to humans, making them ideal for translational studies that closely mimic clinical scenarios.[14][17]
The selection should also consider the metabolic profile of propafenone in the chosen species to ensure it is a relevant model for studying (S)-5-Hydroxy Propafenone.[18]
Experimental Design and Workflow
A well-structured experimental design is crucial for obtaining reliable and reproducible data.[10] The following diagram illustrates a general workflow for an in vivo study with (S)-5-Hydroxy Propafenone.
Caption: General workflow for in vivo studies of (S)-5-Hydroxy Propafenone.
PART 2: Pharmacokinetic Studies
Objective
To determine the pharmacokinetic profile of (S)-5-Hydroxy Propafenone, including its absorption, distribution, metabolism, and excretion (ADME) characteristics.
Materials and Reagents
-
(S)-5-Hydroxy Propafenone (analytical standard)
-
Vehicle for administration (e.g., saline, polyethylene glycol)
-
Anesthetics (as per approved protocol)
-
Anticoagulants (e.g., EDTA, heparin)
-
Solvents for sample preparation (e.g., methanol, acetonitrile)[19]
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents[1]
-
LC-MS/MS system[1]
Dosing and Administration
The route of administration should align with the intended clinical application. For oral administration, the compound can be delivered via gavage. For intravenous administration, a catheter can be implanted. The dosage should be determined based on previous studies with propafenone or preliminary dose-ranging studies with (S)-5-Hydroxy Propafenone.[20]
Table 1: Example Dosing Regimen for a Rodent Pharmacokinetic Study
| Parameter | Value |
| Animal Model | Sprague-Dawley Rat |
| Number of Animals | 5 per group |
| Route of Administration | Oral (gavage) and Intravenous (bolus) |
| Dose (Oral) | 10 mg/kg |
| Dose (Intravenous) | 2 mg/kg |
| Vehicle | 0.5% Methylcellulose in water |
Protocol for Blood Sample Collection
-
Anesthetize the animal according to the approved protocol.
-
Collect blood samples (approximately 0.2-0.3 mL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood via a suitable method, such as from the tail vein or a catheterized vessel.
-
Place the blood samples into tubes containing an anticoagulant.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
Bioanalytical Method
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the quantification of (S)-5-Hydroxy Propafenone in plasma samples due to its high sensitivity and specificity.[1]
2.5.1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2.5.2. Chromatographic and Mass Spectrometric Conditions
The specific conditions will need to be optimized for the particular instrument and compound. An example is provided in the table below, based on methods for propafenone and its metabolites.[1]
Table 2: Example LC-MS/MS Parameters
| Parameter | Condition |
| LC Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Optimized for separation |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | To be determined for (S)-5-Hydroxy Propafenone and internal standard |
PART 3: Pharmacodynamic Studies
Objective
To evaluate the antiarrhythmic effects of (S)-5-Hydroxy Propafenone in an in vivo model of cardiac arrhythmia.
Animal Model of Arrhythmia
Several methods can be used to induce arrhythmias in animal models, including:
-
Drug-induced models: Using agents like aconitine or cardiac glycosides.[16]
-
Electrical stimulation-induced models: Applying electrical stimuli to the heart to induce arrhythmias.[16]
-
Surgically-induced models: Such as coronary artery ligation to create an ischemic model of arrhythmia.[16]
The choice of model will depend on the specific type of arrhythmia being investigated.
Protocol for an Aconitine-Induced Arrhythmia Model in Rats
-
Anesthetize the rat according to the approved protocol.
-
Insert subcutaneous needle electrodes to record a lead II electrocardiogram (ECG).
-
Allow the animal to stabilize and record a baseline ECG.
-
Administer (S)-5-Hydroxy Propafenone or vehicle intravenously.
-
After a predetermined pretreatment time, infuse aconitine at a constant rate through a tail vein catheter.
-
Continuously monitor the ECG for the onset of ventricular premature beats, ventricular tachycardia, and ventricular fibrillation.
-
Record the dose of aconitine required to induce each type of arrhythmia.
Data Analysis
The antiarrhythmic effect of (S)-5-Hydroxy Propafenone can be quantified by comparing the dose of aconitine required to induce arrhythmias in the treated group versus the vehicle control group. ECG parameters such as PR interval, QRS duration, and QT interval should also be measured and compared.
PART 4: Data Interpretation and Reporting
All data should be analyzed using appropriate statistical methods.[10] The results should be presented clearly and concisely, with tables and figures to summarize the findings. The final report should include a detailed description of the methods, a comprehensive presentation of the results, and a thorough discussion of the findings in the context of existing literature. Transparency in reporting is crucial to avoid unnecessary repetition of animal experiments.[21]
Caption: Data analysis and reporting workflow.
Conclusion
The in vivo study of (S)-5-Hydroxy Propafenone is a critical step in understanding its contribution to the overall pharmacological profile of its parent drug, propafenone. The protocols and guidelines presented in these application notes provide a comprehensive framework for conducting these studies in a scientifically sound and ethically responsible manner. Adherence to these principles will ensure the generation of high-quality data that can be used to inform clinical trial design and ultimately improve patient care.
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Clauss, S., et al. (2019). Animal models of arrhythmia: classic electrophysiology to genetically modified large animals. Nature Reviews Cardiology, 16(8), 457-475. [Link]
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Vouri, S. M., et al. (2021). Influence of CYP2D6 genetic variation on adverse events with propafenone in the pediatric and young adult population. Clinical and Translational Science, 14(5), 1869-1877. [Link]
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Chmielewska, A., et al. (2005). A Rapid HPLC Assay for the Simultaneous Determination of Propafenone and Its Major Metabolites in Human Serum. ResearchGate. [Link]
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Application Note: Robust Solid-Phase Extraction of (S)-5-Hydroxy Propafenone from Human Plasma for Bioanalytical Applications
Authored by: A Senior Application Scientist
Introduction
Propafenone is a Class 1C antiarrhythmic agent widely used in the management of cardiac arrhythmias.[1][2] Its clinical efficacy and safety are complicated by its extensive metabolism, primarily through the cytochrome P450 (CYP) enzyme system. The major metabolic pathway is 5-hydroxylation to form 5-hydroxypropafenone (5-OHP), a metabolite with pharmacological activity comparable to the parent drug.[1][3] This hydroxylation is predominantly mediated by the polymorphic CYP2D6 enzyme, leading to significant inter-individual variability in plasma concentrations of both propafenone and 5-OHP. Consequently, accurate and reliable quantification of these compounds in biological matrices like plasma is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies.[1][4] This application note provides a detailed protocol for the solid-phase extraction (SPE) of (S)-5-Hydroxy Propafenone, the active enantiomer, from human plasma, ensuring high recovery and sample purity for subsequent analysis by methods such as LC-MS/MS.
The Analyte: (S)-5-Hydroxy Propafenone
(S)-5-Hydroxy Propafenone is a primary active metabolite of propafenone.[5] Understanding its physicochemical properties is key to developing an effective extraction strategy.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₇NO₄ | [5][6] |
| Molecular Weight | 357.4 g/mol | [5][6] |
| pKa (basic) of Propafenone | 9.27 | [7] |
| logP of Propafenone | 3.2 | [7] |
The presence of a secondary amine (making the molecule basic) and a phenolic hydroxyl group, in addition to the ketone and ether functionalities, allows for a multi-modal interaction with SPE sorbents. The logP of the parent compound, propafenone, suggests moderate lipophilicity, a characteristic likely shared and slightly modified by its hydroxylated metabolite.
Principle of the SPE Method
Solid-phase extraction is a technique used for the purification and concentration of analytes from a complex mixture.[8] The choice of SPE sorbent and elution solvents is critical and is based on the chemical properties of the analyte and the matrix. For (S)-5-Hydroxy Propafenone, a mixed-mode cation exchange SPE sorbent is recommended. This approach leverages the basic nature of the analyte's secondary amine, which will be protonated at an acidic pH, allowing for strong retention on a cation exchange resin. The moderate lipophilicity of the molecule also allows for retention via reversed-phase mechanisms.
This dual retention mechanism provides for a more rigorous washing procedure, enabling the removal of a wider range of interferences than a single-mode sorbent. The analyte is then eluted by increasing the pH to neutralize the amine, disrupting the ionic interaction with the sorbent.
Experimental Protocol
Materials and Reagents
-
(S)-5-Hydroxy Propafenone reference standard
-
Internal Standard (IS), e.g., deuterated 5-Hydroxy Propafenone or a structural analog
-
Human plasma (K2EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (reagent grade)
-
Ammonium hydroxide (reagent grade)
-
Water (deionized, 18 MΩ·cm)
-
Mixed-mode cation exchange SPE cartridges (e.g., C8/cation exchange)
Sample Pre-treatment
Effective sample pre-treatment is crucial for high recovery and to prevent clogging of the SPE cartridge.[9]
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To a 200 µL aliquot of plasma, add the internal standard.
-
Add 400 µL of 2% formic acid in water and vortex for 30 seconds. This step lyses the plasma proteins and adjusts the pH to ensure the analyte is protonated.
-
Centrifuge the mixture at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[1]
-
The resulting supernatant is used for loading onto the SPE cartridge.
Solid-Phase Extraction Workflow
The following protocol is optimized for a mixed-mode cation exchange SPE cartridge.
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. This activates the sorbent for interaction with the sample.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water. This step primes the sorbent with the same pH as the sample, ensuring proper retention.
-
Sample Loading: Load the pre-treated supernatant onto the conditioned and equilibrated SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
Washing:
-
Wash 1: Pass 1 mL of 2% formic acid in water to remove hydrophilic interferences.
-
Wash 2: Pass 1 mL of methanol to remove lipophilic interferences that are not ionically bound.
-
-
Elution: Elute the (S)-5-Hydroxy Propafenone and the internal standard by passing 1 mL of 5% ammonium hydroxide in methanol. The high pH neutralizes the secondary amine, disrupting its ionic bond with the sorbent, and the methanol elutes the now neutral, lipophilic analyte.
-
Dry-down and Reconstitution:
Visual Representation of the SPE Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Propafenone quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Hydroxypropafenone, (S)- | C21H27NO4 | CID 40565857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Hydroxypropafenone | C21H27NO4 | CID 107927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Propafenone | C21H27NO3 | CID 4932 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. phenomenex.com [phenomenex.com]
- 10. A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of (S)-5-Hydroxy Propafenone Hydrochloride: A Detailed Application Note and Protocol Guide
This comprehensive guide provides a detailed exploration of the spectroscopic analysis of (S)-5-Hydroxy Propafenone Hydrochloride, a primary active metabolite of the antiarrhythmic drug Propafenone. Designed for researchers, scientists, and drug development professionals, this document outlines the foundational principles and practical protocols for the characterization and quantification of this critical compound. Our focus is on leveraging key spectroscopic techniques to ensure analytical integrity, from structural elucidation to quantitative determination in various matrices.
Introduction: The Significance of this compound Analysis
Propafenone is a Class 1C antiarrhythmic agent widely used in the management of cardiac arrhythmias. It undergoes extensive metabolism in the liver, primarily through oxidation by the cytochrome P450 enzyme CYP2D6, leading to the formation of 5-Hydroxy Propafenone. This metabolite is not only active but also exhibits stereoselectivity, with the (S)-enantiomer being of particular pharmacological interest. The concentration and stereochemical purity of this compound can significantly influence the therapeutic efficacy and safety profile of the parent drug.
Therefore, robust and reliable analytical methods are paramount for its accurate characterization and quantification in preclinical and clinical studies, as well as in quality control of pharmaceutical formulations. This application note details the application of Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), coupled with chromatographic separation, to achieve these analytical goals. The protocols provided are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to the development of appropriate analytical methods.
| Property | Value | Source |
| Chemical Name | 1-(5-hydroxy-2-(2-hydroxy-3-(propylamino)propoxy)phenyl)-3-phenylpropan-1-one hydrochloride | N/A |
| Molecular Formula | C₂₁H₂₈ClNO₄ | N/A |
| Molecular Weight | 393.9 g/mol | N/A |
| CAS Number | 86383-32-6 | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in methanol and water | N/A |
Chromatographic Separation: The Foundation for Spectroscopic Analysis
Prior to spectroscopic analysis, chromatographic separation is essential to isolate this compound from the parent drug, other metabolites, and matrix components. High-Performance Liquid Chromatography (HPLC) is the technique of choice. Given the chiral nature of the analyte, enantioselective chromatography is necessary to resolve the (S)- and (R)-enantiomers.
Rationale for Method Selection
The selection of the chromatographic conditions is critical for achieving optimal separation. A chiral stationary phase (CSP) is employed to facilitate the differential interaction with the enantiomers. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are often effective for this class of compounds. The mobile phase composition, typically a mixture of a non-polar solvent like hexane and a polar modifier like ethanol with a basic additive, is optimized to achieve baseline separation.
Chiral HPLC Protocol
This protocol is designed to be a starting point for the separation of (S)-5-Hydroxy Propafenone enantiomers and should be optimized and validated according to ICH Q2(R2) guidelines.[1][2][3]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV or PDA detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralpak AD-H, 5 µm, 4.6 x 250 mm (or equivalent) |
| Mobile Phase | n-Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 248 nm |
| Injection Volume | 10 µL |
System Suitability: Before proceeding with sample analysis, the chromatographic system must meet the system suitability requirements as defined in pharmacopeias such as the United States Pharmacopeia (USP) chapter <621> and the European Pharmacopoeia (Ph. Eur.) chapter 2.2.46.[4][5][6][7][8][9][10][11][12][13]
-
Resolution (Rs): The resolution between the (S)- and (R)-5-Hydroxy Propafenone peaks should be ≥ 1.5.
-
Tailing Factor (T): The tailing factor for the (S)-5-Hydroxy Propafenone peak should be ≤ 2.0.
-
Relative Standard Deviation (RSD): The RSD for the peak area of six replicate injections of a standard solution should be ≤ 2.0%.
Caption: General experimental workflow for the analysis of this compound.
Spectroscopic Characterization
UV-Vis Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The absorption is dependent on the electronic transitions within the molecule and is characteristic of the chromophores present. For this compound, the aromatic rings and the carbonyl group are the primary chromophores.
Expected Spectrum: Based on the structure and data from similar compounds, this compound is expected to exhibit two main absorption maxima in the UV region. One maximum is anticipated around 248 nm, with a shoulder or a secondary peak at a longer wavelength, potentially around 305 nm. The addition of the hydroxyl group to the phenyl ring may cause a slight bathochromic (red) shift compared to the parent propafenone molecule.
Protocol for UV-Vis Analysis:
-
Instrument: A calibrated double-beam UV-Vis spectrophotometer.
-
Solvent: Methanol or a suitable buffer that does not absorb in the analytical wavelength range.
-
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Record the absorbance spectrum from 200 to 400 nm.
-
Determine the wavelength of maximum absorbance (λmax).
-
Construct a calibration curve by plotting absorbance versus concentration at λmax.
-
-
Application: This technique is particularly useful for quantitative analysis in conjunction with HPLC, providing a robust and cost-effective detection method.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a unique "fingerprint" of the molecule, revealing the presence of specific functional groups.
Expected Spectrum: The FTIR spectrum of this compound will be complex, but key functional groups will give rise to characteristic absorption bands.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| O-H (alcohol and phenol) | 3500 - 3200 (broad) | Stretching |
| N-H (secondary amine salt) | 2700 - 2250 (broad) | Stretching |
| C-H (aromatic) | 3100 - 3000 | Stretching |
| C-H (aliphatic) | 3000 - 2850 | Stretching |
| C=O (aryl ketone) | 1680 - 1660 | Stretching |
| C=C (aromatic) | 1600 - 1450 | Stretching |
| C-O (ether and alcohol) | 1260 - 1000 | Stretching |
Protocol for FTIR Analysis:
-
Instrument: A calibrated FTIR spectrometer.
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet. This is a common method for solid samples.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Procedure:
-
Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Acquire the sample spectrum.
-
The resulting spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).
-
-
Application: FTIR is a powerful tool for the identification and structural confirmation of this compound, particularly in the solid state. It is highly specific and can be used to distinguish between different polymorphic forms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the behavior of atomic nuclei in a magnetic field. ¹H and ¹³C NMR are the most common techniques used for organic molecules.
Expected ¹H NMR Spectrum: The ¹H NMR spectrum will show distinct signals for each unique proton in the molecule. The chemical shifts (δ) will be influenced by the electronic environment of the protons.
-
Aromatic Protons: Signals in the range of δ 6.5-8.0 ppm. The substitution pattern on the two aromatic rings will lead to complex splitting patterns.
-
Aliphatic Protons: A series of signals between δ 1.0-4.5 ppm, corresponding to the propyl group, the propanolamine side chain, and the ethyl bridge. The protons adjacent to the nitrogen and oxygen atoms will be shifted downfield.
-
Hydroxyl and Amine Protons: These signals can be broad and their chemical shifts are concentration and solvent dependent. They are typically observed between δ 3.0-5.0 ppm for the alcohol and amine protons, and potentially at a higher chemical shift for the phenolic proton.
Expected ¹³C NMR Spectrum: The ¹³C NMR spectrum will show a signal for each unique carbon atom.
-
Carbonyl Carbon: A signal in the downfield region, typically around δ 190-200 ppm.
-
Aromatic Carbons: Signals in the range of δ 110-160 ppm. The carbon attached to the phenolic hydroxyl group will be shifted further downfield.
-
Aliphatic Carbons: Signals in the upfield region, typically between δ 10-70 ppm.
Protocol for NMR Analysis:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble, such as deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Procedure:
-
Dissolve a few milligrams of the sample in the deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra.
-
Advanced NMR experiments, such as COSY, HSQC, and HMBC, can be performed to aid in the complete assignment of all proton and carbon signals.
-
-
Application: NMR is the most powerful technique for the unambiguous structural elucidation and confirmation of this compound.
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. When coupled with a separation technique like HPLC (LC-MS), it provides both qualitative and quantitative information. Tandem mass spectrometry (MS/MS) can be used to further fragment ions to obtain structural information.
Expected Mass Spectrum: In positive ion mode electrospray ionization (ESI+), (S)-5-Hydroxy Propafenone will be observed as the protonated molecule [M+H]⁺ at an m/z of 358.3.
Expected Fragmentation Pattern (MS/MS): Collision-induced dissociation (CID) of the [M+H]⁺ ion is expected to produce characteristic fragment ions.
Caption: Predicted fragmentation pathway for [M+H]⁺ of 5-Hydroxy Propafenone.
Protocol for LC-MS/MS Analysis:
-
Instrument: An HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer with an ESI source.
-
LC Conditions: As described in the Chiral HPLC Protocol section, with a mobile phase compatible with MS (e.g., using volatile buffers like ammonium formate or formic acid).
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transitions:
-
(S)-5-Hydroxy Propafenone: m/z 358.3 → 116.1 (quantifier), 358.3 → 72.1 (qualifier)
-
Internal Standard (e.g., deuterated analog): Monitor appropriate transitions.
-
-
-
Method Validation: The method must be validated according to ICH Q2(R2) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.[1][2][3]
Method Validation: Ensuring Trustworthiness and Scientific Integrity
The protocols described herein must be validated to ensure they are fit for their intended purpose. The validation should be performed in accordance with the ICH Q2(R2) guideline.[1][2][3]
Caption: Key parameters for analytical method validation according to ICH Q2(R2).
Conclusion
The spectroscopic analysis of this compound is a multi-faceted process that requires a combination of high-resolution chromatographic separation and various spectroscopic techniques. This application note provides a comprehensive framework, from foundational principles to detailed protocols, for the successful characterization and quantification of this important metabolite. By adhering to the principles of scientific integrity and regulatory guidelines, researchers can ensure the generation of high-quality, reliable, and defensible analytical data.
References
- United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF.
- European Pharmacopoeia (Ph. Eur.) 10th Edition. General Chapter 2.2.46. Chromatographic separation techniques. Strasbourg, France: Council of Europe.
- Agilent Technologies. (n.d.).
- DSDP Analytics. (n.d.).
- European Directorate for the Quality of Medicines & HealthCare. (2022, July 27). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. EDQM.
- Scribd. (n.d.). 2.2.46.
- United States Pharmacopeia. (2021, November 19).
- Phenomenex. (2017, September 13). Revision of European Pharmacopeia (EP) Chapter 2.2.46. Phenomenex.
- uspbpep.com. (n.d.). 2.2.46.
- European Pharmacopoeia 7.0. (n.d.). 2.2.45. SUPERCRITICAL FLUID CHROMATOGRAPHY 2.2.46.
- IntuitionLabs. (n.d.). ICH Q2(R2)
- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview [Video]. YouTube.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). ICH.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.
- CEREBRO. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. CEREBRO.
- Holzer, W. (2001). Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue. Molecules, 6(9), 797-803.
- Patel, H., et al. (2017). A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode.
- ResearchGate. (n.d.). (PDF) Unambiguous Assignment of the H- and C-NMR Spectra of Propafenone and a Thiophene Analogue.
- NMRDB.org. (n.d.). Predict 1H proton NMR spectra. NMRDB.org.
- Wishart Research Group. (n.d.). PROSPRE. PROSPRE.
- NMRDB.org. (n.d.). Predict all NMR spectra. NMRDB.org.
- Gurnee, R. W., & Cole, B. E. (2021). Predicting Infrared Spectra with Message Passing Neural Networks.
- The Organic Chemistry Tutor. (2022, August 7). Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR [Video]. YouTube.
- ChemHelp ASAP. (2023, February 3). predicting likely fragments in a mass spectrum [Video]. YouTube.
- Cheminfo.org. (n.d.). IR spectra prediction. Cheminfo.org.
- NMRDB.org. (n.d.). NMR Predict. NMRDB.org.
- Wishart Research Group. (n.d.). CASPRE. CASPRE.
- ResearchGate. (n.d.). How to predict IR Spectra?.
- Cheminfo.org. (n.d.). Infrared spectra prediction. Cheminfo.org.
- Cheminfo.org. (n.d.). Predict 1H NMR spectra. Cheminfo.org.
- D. P., S. K., et al. (2015). A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in human plasma using hybrid SPE precipitation technology. Der Pharmacia Lettre, 7(4), 122-128.
- Chi, Z., et al. (2017). A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study.
- Gobrecht, D., et al. (2022). Probing computational methodologies in predicting mid-infrared spectra for large polycyclic aromatic hydrocarbons. Monthly Notices of the Royal Astronomical Society, 513(3), 3663–3681.
- Chi, Z., et al. (2017). A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study.
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Application Note: A Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Quantification of 5-Hydroxy Propafenone in Human Plasma
Abstract
This application note provides a detailed, validated protocol for the quantitative determination of 5-Hydroxy Propafenone, the primary active metabolite of the antiarrhythmic drug Propafenone, in human plasma. The method employs a robust protein precipitation (PPT) technique for sample preparation, followed by analysis using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This protocol has been structured and validated in accordance with the harmonized guidelines of the International Council for Harmonisation (ICH) M10, ensuring data integrity, reliability, and regulatory compliance.[1][2][3] This document is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for pharmacokinetic, bioequivalence, or therapeutic drug monitoring studies.
Introduction: The Significance of Quantifying 5-Hydroxy Propafenone
Propafenone is a Class IC antiarrhythmic agent widely used in the management of cardiac arrhythmias.[4] It undergoes extensive hepatic metabolism, primarily through the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, leading to the formation of its major active metabolite, 5-Hydroxy Propafenone.[5][6] This metabolite exhibits significant pharmacological activity, contributing to both the therapeutic and potential proarrhythmic effects of the parent drug.[4][7][8]
Given its contribution to the overall clinical effect, the accurate quantification of 5-Hydroxy Propafenone in biological matrices is crucial for:
-
Pharmacokinetic (PK) Studies: To understand its absorption, distribution, metabolism, and excretion profile.[5][9]
-
Pharmacodynamic (PD) Correlation: To relate plasma concentrations to the observed therapeutic and adverse effects.[7]
-
Bioequivalence (BE) Studies: To compare different formulations of Propafenone.
-
Therapeutic Drug Monitoring (TDM): To optimize dosing regimens for individual patients, especially considering the genetic polymorphism of CYP2D6.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[10] This note details a method optimized for high throughput and accuracy, addressing common challenges in bioanalysis such as matrix effects.
Method Overview: From Sample to Signal
The bioanalytical workflow is designed for efficiency and robustness. It begins with a simple yet effective sample clean-up step to remove interfering macromolecules, followed by chromatographic separation and highly selective detection.
Caption: High-level workflow from sample preparation to final quantification.
Experimental Protocol
Materials and Reagents
-
Reference Standards: 5-Hydroxy Propafenone and Propafenone-d5 (Internal Standard, IS).
-
Solvents: HPLC-grade Methanol and Acetonitrile.
-
Reagents: Formic acid (reagent grade), Ammonium acetate, and ultrapure water.
-
Biological Matrix: Drug-free human plasma with K2-EDTA as anticoagulant.
Instrumentation and Conditions
A validated LC-MS/MS system is required. The following table summarizes the optimized parameters for this method, which serves as a robust starting point for implementation.
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Mass Spectrometer | SCIEX API 4000 or equivalent triple quadrupole |
| Analytical Column | Hedera ODS-2 C18 (4.6 x 150 mm, 5 µm) or equivalent[10][11] |
| Mobile Phase | Methanol : 5 mM Ammonium Acetate (pH 3.2 with Formic Acid) (68:32, v/v)[10][11] |
| Flow Rate | 0.4 mL/min[10][11] |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions (MRM) | 5-Hydroxy Propafenone: m/z 358.2 → 116.1 |
| Propafenone-d5 (IS): m/z 347.2 → 205.1 | |
| Key MS Parameters | IonSpray Voltage: 5500 V |
| Temperature: 500 °C | |
| Collision Gas (CAD): 6 psi |
Table 1: Optimized LC-MS/MS Parameters.
Preparation of Standards and Quality Controls (QCs)
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 5-Hydroxy Propafenone and the IS in methanol.
-
Working Solutions: Prepare serial dilutions from the stock solutions using methanol:water (50:50, v/v) to create working standards for the calibration curve and QC samples.
-
Calibration Curve (CC) Standards: Spike drug-free human plasma with the appropriate working solutions to achieve final concentrations ranging from 0.5 ng/mL to 500 ng/mL .[10][12]
-
Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at four levels:
-
LLOQ: Lower Limit of Quantification (0.5 ng/mL)
-
LQC: Low Quality Control (1.5 ng/mL)
-
MQC: Medium Quality Control (200 ng/mL)
-
HQC: High Quality Control (400 ng/mL)
-
Sample Preparation Protocol: Protein Precipitation (PPT)
Protein precipitation is a rapid and effective method for removing the bulk of proteinaceous material from plasma samples prior to LC-MS/MS analysis.[13][14] Acetonitrile or methanol are commonly used organic solvents for this purpose.[15][16]
-
Aliquot: Transfer 200 µL of plasma sample (unknown, CC, or QC) into a 1.5 mL microcentrifuge tube.
-
Spike IS: Add 50 µL of the internal standard working solution (Propafenone-d5, 50 ng/mL) to each tube and vortex briefly.
-
Precipitate: Add 800 µL of ice-cold methanol (a 4:1 ratio of solvent to plasma).[10][12]
-
Vortex: Vortex the mixture vigorously for 2 minutes to ensure complete protein denaturation and precipitation.
-
Centrifuge: Centrifuge the samples at 15,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Transfer: Carefully transfer 200 µL of the clear supernatant to an autosampler vial.
-
Inject: Inject 5 µL of the supernatant into the LC-MS/MS system.
Bioanalytical Method Validation (BMV)
The objective of method validation is to demonstrate that the assay is suitable for its intended purpose.[17][18] The following experiments must be conducted according to the ICH M10 guideline.[1][19]
Caption: Logical flow of the bioanalytical method validation process.
| Validation Parameter | Purpose | Acceptance Criteria (ICH M10) |
| Selectivity | To ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Response in blank samples should be ≤ 20% of the LLOQ response for the analyte and ≤ 5% for the IS. |
| Calibration Curve | To define the relationship between instrument response and analyte concentration. | At least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To assess the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision). | Intra- and Inter-batch: For LQC, MQC, and HQC, precision (%CV) ≤ 15% and accuracy within ±15% of nominal. For LLOQ, precision ≤ 20% and accuracy within ±20%. |
| Sensitivity (LLOQ) | To determine the lowest concentration on the calibration curve that can be quantified reliably. | Analyte response must be at least 5 times the response of a blank sample. Accuracy within ±20% and precision (%CV) ≤ 20%. |
| Matrix Effect | To investigate the suppression or enhancement of ionization by co-eluting matrix components.[20][21][22] | The IS-normalized matrix factor calculated from at least 6 different lots of matrix should have a %CV ≤ 15%.[20] |
| Recovery | To determine the efficiency of the extraction procedure across the concentration range. | Recovery of the analyte and IS should be consistent and reproducible. |
| Stability | To ensure the analyte concentration remains unchanged during sample handling and storage.[23][24][25] | Mean concentration at each QC level must be within ±15% of the nominal concentration. |
Table 2: Summary of Key Validation Parameters and Acceptance Criteria.
Stability Experiments
Analyte stability must be thoroughly evaluated to ensure the integrity of study samples from collection to analysis.[23][26]
-
Freeze-Thaw Stability: Assess analyte stability after three freeze-thaw cycles. QC samples are frozen at -80°C and thawed at room temperature.
-
Bench-Top Stability: Evaluate the stability of the analyte in plasma stored at room temperature for a period that exceeds the expected sample handling time (e.g., 6-8 hours).
-
Long-Term Stability: Store QC samples at -80°C for a duration that meets or exceeds the period from sample collection to the final analysis date.
-
Post-Preparative (Autosampler) Stability: Assess the stability of processed samples (supernatant in autosampler vials) for the expected duration of an analytical run.
-
Stock Solution Stability: Confirm the stability of analyte and IS stock solutions at storage temperature (e.g., 4°C or -20°C).
Conclusion
The HPLC-MS/MS method described in this application note provides a sensitive, selective, and robust protocol for the quantification of 5-Hydroxy Propafenone in human plasma. The simple protein precipitation sample preparation allows for high throughput, while the detailed validation plan, grounded in the ICH M10 guidelines, ensures the generation of high-quality, reliable, and defensible data for regulatory submissions and critical decision-making in drug development.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
Li, W., & Tse, F. L. (2011). Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online. [Link]
-
Bioanalysis Zone. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. [Link]
-
AARDEX Group. (2025). What does the term matrix effect refer to in bioanalytical (biochemical analysis) validation?. [Link]
-
Precision for Medicine. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
ProPharma Group. (2022). ICH M10 Bioanalytical Method Validation & Study Sample Analysis. [Link]
-
European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation. [Link]
-
European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link]
-
European Paediatric Translational Research Infrastructure. (n.d.). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
U.S. Food & Drug Administration. (2023). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
Eurolab. (2026). Bioanalytical Assay Stability Testing. [Link]
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Bioanalysis Zone. (2024). ICH M10 guideline on bioanalytical method validation and study sample analysis. [Link]
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U.S. Food & Drug Administration. (2001). Bioanalytical Method Validation. [Link]
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International Council for Harmonisation. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]
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U.S. Food & Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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Celegence. (2024). Stability Assessments in Bioanalytical Method Validation. [Link]
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PubMed. (2023). Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. [Link]
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European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5. [Link]
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SlideShare. (n.d.). Bioanalytical method validation emea. [Link]
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International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. [Link]
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LCGC International. (n.d.). Extraction of THC and Metabolites from Plasma Using ISOLUTE SLE+ Columns and 96-well Plates with LC–MS–MS Analysis. [Link]
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SCIEX. (2018). Protocols for Protein Precipitation in Samples before Using iTRAQ® Kits. [Link]
-
PubMed. (1991). Concentration-effect Relations of 5-hydroxypropafenone in Normal Subjects. [Link]
-
BioPharma Services Inc. (n.d.). Bioanalytical Method Validation Focus on Sample Stability. [Link]
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National Institutes of Health. (n.d.). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]
-
Phenomenex. (2015). Technical Tip: Protein Precipitation. [Link]
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PubMed. (n.d.). Determination of propafenone and its phase I and phase II metabolites in plasma and urine by high-performance liquid chromatography-electrospray ionization mass spectrometry. [Link]
-
MDPI. (2024). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. [Link]
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PubMed. (n.d.). Pharmacokinetics and pharmacodynamics of propafenone during acute and chronic administration. [Link]
-
CliniChrom. (n.d.). Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. [Link]
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PubMed. (n.d.). Propafenone. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in the treatment of arrhythmias. [Link]
-
American Laboratory. (2015). A Simplified Approach to Bioanalytical Sample Preparation. [Link]
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U.S. Food & Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
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ScienceDirect. (n.d.). A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in human plasma using new Hybrid SPE-Precipitation technology. [Link]
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PubMed. (2017). A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. [Link]
-
SciSpace. (2017). A Sensitive and Rapid LC–MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafe. [Link]
-
Semantic Scholar. (n.d.). A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. [Link]
-
European Society of Cardiology. (2003). Effects of propafenone and its main metabolite, 5-hydroxypropafenone, on HERG channels. [Link]
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Oxford Academic. (n.d.). Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS. [Link]
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ResearchGate. (n.d.). Metabolic pathway of propafenone. [Link]
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National Institutes of Health. (2020). Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. [Link]
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ResearchGate. (2011). Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. [Link]
-
National Institutes of Health. (2023). Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. [Link]
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Application Note: (S)-5-Hydroxy Propafenone Hydrochloride as a Reference Standard in Pharmaceutical Analysis
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper use of (S)-5-Hydroxy Propafenone Hydrochloride as an analytical reference standard. Propafenone is a Class 1C antiarrhythmic agent, and its primary, pharmacologically active metabolite is 5-hydroxypropafenone. The formation of this metabolite is primarily catalyzed by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, leading to significant inter-individual variations in plasma concentrations.[1][2] Therefore, accurate quantification of both the parent drug and its metabolites is critical for therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and quality control (QC) of pharmaceutical formulations. This note details the essential protocols for the preparation and use of this compound in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) applications, ensuring analytical data of the highest integrity and reliability.
Introduction: The Scientific Imperative
Propafenone undergoes extensive hepatic metabolism, with 5-hydroxylation being a key pathway.[1][3] The resulting metabolite, 5-hydroxypropafenone, not only contributes to the drug's overall clinical effect but its plasma levels are highly dependent on the patient's CYP2D6 genotype.[2][4] Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers, leading to vastly different pharmacokinetic profiles.[2] In poor metabolizers, the formation of 5-hydroxypropafenone is minimal, leading to higher plasma concentrations of the parent drug.[2][4]
This metabolic variability underscores the necessity for precise analytical methods to quantify propafenone and its metabolites simultaneously. This compound serves as a critical reference standard, which the FDA defines as a "highly purified compound that is well characterized," enabling the validation and standardization of these analytical methods.[5] Its use is indispensable for:
-
Method Development and Validation: Establishing the performance characteristics of an analytical procedure, including accuracy, precision, specificity, and linearity, in line with ICH Q2(R1) guidelines.[6][7][8]
-
Pharmacokinetic & Bioequivalence Studies: Accurately determining the absorption, distribution, metabolism, and excretion (ADME) profiles of propafenone.
-
Therapeutic Drug Monitoring: Aiding clinicians in dose adjustments to optimize efficacy and minimize toxicity.
-
Quality Control: Ensuring the identity, purity, and strength of active pharmaceutical ingredients (APIs) and finished drug products.
Metabolic Pathway of Propafenone
The metabolic conversion of propafenone is a critical aspect of its pharmacology. The diagram below illustrates the primary metabolic pathways.
Caption: Metabolic conversion of Propafenone to its primary active metabolites.
Properties of this compound
A reference standard must be thoroughly characterized.[9] The table below summarizes the key chemical and physical properties of this compound.
| Property | Value | Source |
| Chemical Name | 1-[5-hydroxy-2-[(2S)-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride | LGC Standards[10] |
| CAS Number | 86383-32-6 (for HCl salt) | SRIRAMCHEM[11] |
| Molecular Formula | C₂₁H₂₇NO₄ · HCl | SRIRAMCHEM[11] |
| Molecular Weight | 393.9 g/mol | PubChem[12][13] |
Core Protocols: Application in Analytical Workflows
The integrity of any quantitative analysis hinges on the correct preparation and use of reference standards. The following protocols are designed to be self-validating by incorporating system suitability tests (SSTs) as mandated by good laboratory practices (GLP) and ICH guidelines.[14]
Overall Analytical Workflow
The journey from reference standard to final, reliable data follows a structured path.
Caption: General workflow for quantitative analysis using a reference standard.
Protocol 1: Preparation of Primary Stock and Working Standard Solutions
Rationale: Accurate preparation of the stock solution is the foundation of the entire quantitative process. Errors at this stage will propagate through all subsequent dilutions and measurements. Use of calibrated analytical balances and Class A volumetric glassware is mandatory.
Materials:
-
This compound Reference Standard
-
HPLC-grade or LC-MS grade Methanol
-
Calibrated analytical balance (readable to 0.01 mg)
-
Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)
-
Calibrated pipettes
Procedure:
-
Equilibration: Allow the sealed vial of the reference standard to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Record the exact weight.
-
Scientist's Note: Weighing by difference is a preferred technique to minimize handling errors.
-
-
Dissolution: Add approximately 7 mL of methanol to the flask. Gently sonicate or vortex for 5 minutes to ensure complete dissolution.
-
Dilution to Volume: Allow the solution to return to room temperature. Dilute to the 10 mL mark with methanol. Cap and invert the flask at least 15 times to ensure homogeneity. This is your Primary Stock Solution (Concentration ~1 mg/mL).
-
Storage: Transfer the stock solution to an amber glass vial and store at 2-8°C. Check the Certificate of Analysis (CoA) for specific stability information.
-
Working Solutions: Prepare a series of working standard solutions by serial dilution of the Primary Stock Solution using the mobile phase as the diluent. These will be used to construct the calibration curve.
Protocol 2: HPLC-UV Method for Quantification
Rationale: This protocol describes a robust reverse-phase HPLC method suitable for quantifying (S)-5-Hydroxy Propafenone in a simple matrix, such as a drug formulation. The choice of a C18 column provides good retention for this moderately polar analyte, while the acidic mobile phase ensures consistent ionization and peak shape. UV detection at 210 nm provides high sensitivity.[1][15]
System Suitability Test (SST): Before sample analysis, perform at least five replicate injections of a mid-range concentration standard. The system is deemed ready for use if the following criteria are met.
| SST Parameter | Acceptance Criteria | Rationale |
| Peak Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry and good chromatography. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates injection precision. |
| % RSD of Retention Time | ≤ 1.0% | Indicates stability of the pump and column. |
HPLC Method Parameters:
| Parameter | Condition |
| HPLC System | Agilent 1100 series or equivalent[1] |
| Column | C18 reverse-phase, 250 x 4.6 mm, 5 µm[1][15] |
| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 2.5)[1][15] |
| Flow Rate | 1.7 mL/min[1][15] |
| Column Temperature | 30°C[1] |
| Detection | UV at 210 nm[1][15] |
| Injection Volume | 20 µL |
Procedure:
-
Instrument Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).
-
System Suitability: Perform the SST as described above. Do not proceed if criteria are not met.
-
Calibration Curve: Inject the prepared working standards in ascending order of concentration.
-
Sample Analysis: Inject the prepared sample solutions. It is good practice to bracket sample injections with check standards (e.g., a mid-range calibrator) to monitor for instrument drift.
-
Data Processing: Integrate the peak corresponding to (S)-5-Hydroxy Propafenone. Construct a linear regression calibration curve (Peak Area vs. Concentration). The curve should have a coefficient of determination (r²) ≥ 0.999.[15]
-
Quantification: Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
Trustworthiness and Validation
The protocols provided are grounded in principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[7][16][17] To ensure the trustworthiness of results, any analytical method developed using this reference standard must be fully validated according to ICH Q2(R1) guidelines.[8][14]
Key Validation Characteristics:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components).[8]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[15]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability, intermediate precision).[15]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively.[15]
Conclusion
The this compound reference standard is an essential tool for any laboratory involved in the analysis of the antiarrhythmic drug propafenone. Its correct implementation within a robust, validated analytical workflow is paramount for generating accurate and reliable data for clinical and quality control decisions. Adherence to the principles of careful standard preparation, system suitability testing, and comprehensive method validation ensures that the analytical results are fit for their intended purpose and meet global regulatory expectations.
References
- BenchChem. (n.d.). Application Note: Validated Analytical Methods for the Quantification of Propafenone and its Metabolites.
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- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
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PubMed. (2000). Determination of propafenone and its phase I and phase II metabolites in plasma and urine by high-performance liquid chromatography-electrospray ionization mass spectrometry. J Chromatogr B Biomed Sci Appl. Retrieved from [Link]
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CRC Press. (1992). An HPLC Method for the Quantitation of Propafenone and Its Metabolites. Retrieved from [Link]
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International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Retrieved from [Link]
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-
U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
ResearchGate. (n.d.). Metabolic pathway of propafenone. [Diagram]. Retrieved from [Link]
-
ACS Publications. (2022). Metabolic Activation and Cytotoxicity of Propafenone Mediated by CYP2D6. Chemical Research in Toxicology. Retrieved from [Link]
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U.S. Food and Drug Administration (FDA). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
PubMed. (2022). Metabolic Activation and Cytotoxicity of Propafenone Mediated by CYP2D6. Retrieved from [Link]
-
PubMed. (2004). A rapid HPLC assay for the simultaneous determination of propafenone and its major metabolites in human serum. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2017). Propafenone Therapy and CYP2D6 Genotype. Medical Genetics Summaries. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
- SRIRAMCHEM. (n.d.). 5-Hydroxy Propafenone HCl.
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-
PubChem. (n.d.). 5-Hydroxy Propafenone Hydrochloride. Retrieved from [Link]
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-
Contract Pharma. (2019). Are We Embracing FDA's Messages?. Retrieved from [Link]
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-
Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. Retrieved from [Link]
-
Regulations.gov. (n.d.). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
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Application Note: Quantification of Propafenone and its Metabolites in Pediatric Samples by LC-MS/MS
Introduction: The Critical Need for Precise Propafenone Monitoring in Pediatric Cardiology
Propafenone is a Class 1C antiarrhythmic agent utilized in the management of various cardiac arrhythmias in pediatric patients, including supraventricular and ventricular tachycardias.[1][2][3][4] The therapeutic window for propafenone is narrow, and its pharmacokinetics exhibit significant interindividual variability, making therapeutic drug monitoring (TDM) essential for optimizing efficacy while minimizing the risk of adverse effects.[5][6] This variability is particularly pronounced in the pediatric population due to developmental changes in drug metabolism.
Propafenone is extensively metabolized in the liver, primarily by the cytochrome P450 isoenzymes CYP2D6, and to a lesser extent by CYP3A4 and CYP1A2.[6][7][8] The major metabolic pathways are 5-hydroxylation, mediated by CYP2D6, to form the active metabolite 5-hydroxypropafenone (5-OHP), and N-dealkylation, mediated by CYP3A4 and CYP1A2, to produce another active metabolite, norpropafenone (N-DPF).[6][7][8] The genetic polymorphism of CYP2D6 leads to different metabolic phenotypes (extensive, intermediate, and poor metabolizers), which significantly impacts the plasma concentrations of propafenone and its metabolites and, consequently, the clinical response.[6][7] Given that 5-OHP exhibits comparable antiarrhythmic activity to the parent drug, and N-DPF also contributes to the pharmacological effect, simultaneous quantification of propafenone and its key metabolites is crucial for a comprehensive assessment of the therapeutic regimen.[5][6]
This application note provides a detailed and validated protocol for the simultaneous quantification of propafenone, 5-hydroxypropafenone, and norpropafenone in pediatric plasma samples using a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The protocol is designed to address the specific challenges of pediatric samples, such as limited volume, and is grounded in the principles of bioanalytical method validation as outlined by the Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[9][10][11][12][13][14][15][16][17][18]
Metabolic Pathway of Propafenone
The metabolic conversion of propafenone to its primary active metabolites is a critical factor in its overall pharmacological effect. Understanding this pathway is essential for interpreting TDM results.
Caption: Metabolic conversion of propafenone.
Pre-analytical Considerations for Pediatric Samples
The collection and handling of pediatric samples require meticulous attention to detail to ensure the integrity of the analytical results.
-
Sample Volume: Due to the difficulty in obtaining large blood volumes from pediatric patients, the analytical method should be optimized for small sample volumes (e.g., 50-200 µL of plasma).[19]
-
Sample Collection: Blood samples should be collected in tubes containing heparin as an anticoagulant. The use of gel-barrier tubes is not recommended as they may interfere with the analysis.[20][21] Trough levels, collected just before the next dose, are generally the most reproducible for TDM.[20]
-
Sample Processing: Plasma should be separated from whole blood by centrifugation as soon as possible, ideally within two hours of collection, to prevent hemolysis and analyte degradation.[20][21]
-
Sample Storage: If not analyzed immediately, plasma samples should be stored frozen at -20°C or below to ensure the stability of propafenone and its metabolites.[20]
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the quantification of propafenone and its metabolites due to its high sensitivity, specificity, and ability to multiplex.
Principle of the Method
The method involves the extraction of propafenone, 5-hydroxypropafenone, norpropafenone, and an internal standard (IS) from plasma, followed by chromatographic separation on a reverse-phase column and detection by a triple quadrupole mass spectrometer. The analytes are quantified using multiple reaction monitoring (MRM) in positive electrospray ionization (ESI) mode.
Detailed Protocol
This protocol is a comprehensive guide for the quantification of propafenone and its metabolites in pediatric plasma samples.
Materials and Reagents
-
Propafenone hydrochloride, 5-hydroxypropafenone hydrochloride, and N-despropylpropafenone fumarate reference standards
-
A suitable internal standard (IS), such as deuterated propafenone or a structurally similar compound like amlodipine.[22]
-
LC-MS grade acetonitrile and methanol
-
Formic acid (≥98%)
-
Ammonium acetate
-
Ultrapure water
-
Drug-free human plasma for the preparation of calibrators and quality control samples
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for extracting the analytes from the plasma matrix.[19][23][24]
-
Allow all samples (calibrators, quality controls, and patient samples) and reagents to thaw to room temperature.
-
Vortex the samples to ensure homogeneity.
-
In a microcentrifuge tube, pipette 100 µL of plasma.
-
Add 20 µL of the internal standard working solution and vortex briefly.
-
Add 400 µL of cold acetonitrile (or methanol containing the internal standard) to precipitate the proteins.[19]
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.
Sources
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Troubleshooting & Optimization
Improving solubility of (S)-5-Hydroxy Propafenone Hydrochloride for assays
Enhancing Solubility for Robust and Reliable Assays
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with (S)-5-Hydroxy Propafenone Hydrochloride in their experimental workflows. As a major metabolite of the antiarrhythmic drug propafenone, accurate quantification of this compound is critical. This document offers troubleshooting advice, detailed protocols, and the scientific rationale behind these recommendations to ensure reproducible and accurate assay results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound isn't fully dissolving in my aqueous buffer. What's the first thing I should check?
A1: The initial and most critical factor to verify is the pH of your buffer solution. (S)-5-Hydroxy Propafenone is a weakly basic compound with a pKa value around 9.0. As a hydrochloride salt, it is more soluble in its ionized state. According to the Henderson-Hasselbalch equation, the compound will be predominantly ionized at a pH at least 2 units below its pKa.
-
Immediate Action: Ensure your buffer pH is acidic, ideally in the range of 4.0 to 6.0. At these pH levels, the tertiary amine group will be protonated, significantly enhancing its aqueous solubility. Attempting to dissolve the compound in neutral or alkaline buffers (pH > 7.0) will lead to the formation of the less soluble free base, causing precipitation or incomplete dissolution.
Q2: I'm using an acidic buffer, but I'm still seeing some cloudiness. What are my next steps?
A2: If pH optimization alone is insufficient, the next step is to introduce a minimal amount of a water-miscible organic co-solvent. It's crucial to do this systematically to avoid compromising your assay's integrity.
-
Recommended Co-solvents:
-
Methanol (MeOH): Often a good starting point due to its polarity.
-
Acetonitrile (ACN): A common solvent in reversed-phase chromatography, making it a compatible choice for HPLC-based assays.
-
Dimethyl Sulfoxide (DMSO): A powerful solvent, but should be used with caution as it can interfere with certain biological assays and can be difficult to remove.
-
-
Systematic Approach:
-
Prepare a concentrated stock solution of your compound in 100% of the chosen organic solvent (e.g., 10 mg/mL in DMSO).
-
Serially dilute this stock solution into your acidic aqueous buffer.
-
Carefully observe the final concentration at which precipitation occurs. Aim to keep the final percentage of the organic solvent as low as possible, typically below 5% (v/v), to minimize its impact on the assay.
-
Q3: Can I use heat or sonication to improve solubility?
A3: Yes, both sonication and gentle warming can be effective, but they must be applied with caution.
-
Sonication: A short period of sonication (5-10 minutes) in a water bath can help break down particle aggregates and accelerate the dissolution process. This is generally a safe and effective first step.
-
Warming: Gentle warming of the solution (e.g., to 30-40°C) can increase the rate and extent of dissolution. However, it is critical to be aware of the potential for degradation, especially with prolonged exposure to heat. Always conduct a pilot stability test to ensure that warming does not affect the integrity of your compound.
Q4: I'm preparing samples for an LC-MS analysis. Are there any specific solvent considerations?
A4: For LC-MS applications, the choice of diluent is critical for good peak shape and ionization efficiency.
-
Best Practice: The ideal sample diluent should be as close in composition as possible to the initial mobile phase of your chromatographic gradient. This is known as the "weak solvent" principle.
-
Example: If your HPLC gradient starts with 95% aqueous mobile phase (e.g., 0.1% formic acid in water) and 5% organic mobile phase (e.g., acetonitrile), your sample diluent should ideally have a similar composition. Dissolving your sample in a much stronger solvent (like 100% acetonitrile) can lead to peak fronting, splitting, or broadening, compromising your results.
Experimental Protocols & Methodologies
Protocol 1: Preparation of a 1 mg/mL Aqueous Stock Solution
This protocol outlines the systematic steps for preparing an aqueous stock solution of this compound, prioritizing solubility and stability.
Materials:
-
This compound powder
-
Type I (ultrapure) water
-
0.1 M Hydrochloric Acid (HCl) or Formic Acid
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
Sonicator
Procedure:
-
Initial pH Adjustment: Begin with a volume of Type I water that is approximately 80% of your final desired volume. Adjust the pH of the water to ~4.5 using 0.1 M HCl or a suitable acidic buffer.
-
Weighing: Accurately weigh the required amount of this compound.
-
Initial Dissolution: Add the powder to the pH-adjusted water while vortexing.
-
Sonication: Place the solution in a sonicator bath for 10 minutes to aid dissolution.
-
Final Volume Adjustment: Once fully dissolved, bring the solution to the final volume with the pH-adjusted water.
-
Final pH Check: Verify the final pH of the stock solution.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any potential particulates. Store at 2-8°C, protected from light.
Workflow for Solubility Enhancement
The following diagram illustrates a logical workflow for troubleshooting and resolving solubility issues with this compound.
Caption: Decision workflow for systematically improving the solubility of (S)-5-Hydroxy Propafenone HCl.
Data Summary: Solvent Selection
The choice of solvent is critical and depends on the specific requirements of the assay. The following table summarizes the properties of common solvents.
| Solvent | Polarity Index | Dielectric Constant | Pros | Cons |
| Water (acidified) | 10.2 | 80.1 | Biologically compatible, ideal for many assays. | May have limited solvating power for the free base form. |
| Methanol (MeOH) | 5.1 | 32.7 | Good solvating power, volatile, compatible with RP-HPLC. | Can denature some proteins. |
| Acetonitrile (ACN) | 5.8 | 37.5 | Excellent for RP-HPLC, UV transparent. | More expensive and toxic than methanol. |
| DMSO | 7.2 | 46.7 | Excellent solvating power for a wide range of compounds. | Can be difficult to remove, may interfere with assays, can be toxic to cells. |
Theoretical Framework: pH and Ionization
The solubility of this compound is governed by its acid-base chemistry. The key functional groups are the phenolic hydroxyl group and the tertiary amine. The tertiary amine is the more basic site, with a pKa of approximately 9.0.
The relationship between pH, pKa, and the ionization state is described by the Henderson-Hasselbalch equation. For a base, the equation is:
pOH = pKb + log([BH+]/[B])
Or, in terms of pH:
pH = pKa + log([B]/[BH+])
Where:
-
[B] is the concentration of the neutral (free base) form.
-
[BH+] is the concentration of the ionized (protonated) form.
This relationship is visualized in the diagram below.
Caption: Ionization state of (S)-5-Hydroxy Propafenone as a function of solution pH.
As the pH of the solution drops significantly below the pKa, the equilibrium shifts heavily towards the protonated, ionized form [BH+], which is much more soluble in aqueous media. Conversely, as the pH approaches and exceeds the pKa, the neutral free base [B] begins to dominate, leading to a sharp decrease in aqueous solubility.
References
Technical Support Center: Optimizing HPLC Separation of (S)-5-Hydroxy Propafenone
Welcome to the technical support center for the chromatographic analysis of propafenone and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the High-Performance Liquid Chromatography (HPLC) separation of (S)-5-Hydroxy Propafenone. As the primary active metabolite of the antiarrhythmic drug propafenone, achieving robust and reliable chiral separation is critical for pharmacokinetic studies, therapeutic drug monitoring, and ensuring drug safety and efficacy.[1][2]
This resource is structured to anticipate and address the specific challenges you may encounter. We will move from foundational knowledge in our Frequently Asked Questions (FAQs) to a detailed, problem-oriented Troubleshooting Guide.
Frequently Asked Questions (FAQs)
Q1: Why is chiral separation of 5-Hydroxy Propafenone necessary?
A1: Propafenone is metabolized in the liver to form 5-Hydroxy Propafenone, which is also pharmacologically active.[1][3] The parent drug, propafenone, is administered as a racemic mixture, and its metabolism can be stereoselective. This means the (R) and (S) enantiomers can be metabolized at different rates, leading to different plasma concentrations of the (R)- and (S)-5-Hydroxy Propafenone enantiomers. Since enantiomers can have different pharmacological and toxicological profiles, it is often a regulatory requirement to separate and quantify them individually to fully understand the drug's behavior in the body.[4]
Q2: What type of HPLC column is best suited for separating (S)-5-Hydroxy Propafenone?
A2: Polysaccharide-based chiral stationary phases (CSPs) are the most widely successful for this type of separation.[5] Specifically, columns with amylose or cellulose derivatives coated or immobilized on a silica support have demonstrated excellent enantioselectivity for propafenone and its metabolites.[5][6][7] Columns such as Chiralpak AD or Chiralcel OD series are frequently cited in literature for this application.[5][6][7] The choice between an amylose-based selector (like i-Amylose) and a cellulose-based one can provide complementary selectivity.[8]
Q3: What are the typical mobile phase compositions for this separation?
A3: The mobile phase depends on the mode of chromatography.
-
Normal-Phase Mode: A mixture of a non-polar solvent like hexane with a polar alcohol modifier (e.g., ethanol or isopropanol) is common.[6][7] A small amount of a basic additive, such as diethylamine (DEA), is often required to improve peak shape and resolution for basic compounds like propafenone and its metabolites.[6][7][8]
-
Reversed-Phase Mode: This typically involves a mixture of an aqueous buffer (e.g., phosphate or ammonium acetate) and an organic modifier like acetonitrile or methanol.[9][10] While less common for chiral separation on polysaccharide CSPs, some immobilized phases are compatible with reversed-phase conditions.[11]
-
Polar Organic Mode: This mode uses polar organic solvents like methanol or acetonitrile, often with the same basic additives used in normal-phase.[8]
Q4: What detection method is most appropriate?
A4: UV detection is commonly used, with wavelengths around 210 nm or 315 nm providing good sensitivity for propafenone and its hydroxylated metabolite.[2][6][7][9] For analyses requiring higher sensitivity and specificity, especially in complex biological matrices like plasma, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[3][10]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable protocols.
Problem Area 1: Poor or No Enantiomeric Resolution
Q: I am injecting a racemic standard of 5-Hydroxy Propafenone, but I only see a single peak. What is causing this, and how can I resolve the enantiomers?
A: The lack of separation indicates that the diastereomeric complexes formed between the enantiomers and the chiral stationary phase are not sufficiently different in energy to be resolved.[12] This can stem from several factors related to the mobile phase, stationary phase, or other method parameters.
Causality and Step-by-Step Solutions:
-
Incorrect Mobile Phase Composition: The polarity of the mobile phase is a critical factor.
-
Protocol: If using a normal-phase system (e.g., Hexane/Ethanol), systematically vary the percentage of the alcohol modifier. Start with a lower concentration (e.g., 5% ethanol) and increase it in small increments (e.g., to 10%, 15%). A mobile phase that is too strong (too polar) will elute the enantiomers too quickly, not allowing for sufficient interaction with the CSP.
-
-
Missing or Inadequate Additive: 5-Hydroxy Propafenone is a basic compound. Secondary interactions with residual silanols on the silica support can lead to peak broadening and poor resolution.
-
Suboptimal Column Choice: The selected CSP may not be suitable for this specific molecule.
-
Protocol: If optimization of the mobile phase on your current column fails, screen other CSPs. If you are using a cellulose-based column, try an amylose-based one (e.g., Chiralpak AD) or vice-versa.[5] These phases offer different chiral recognition environments.
-
-
Temperature Effects: Temperature can influence the thermodynamics of the chiral recognition process.
-
Protocol: Evaluate the effect of column temperature. Start at ambient temperature and then test lower temperatures (e.g., 15°C, 20°C) and higher temperatures (e.g., 35°C, 40°C). Lower temperatures often enhance enantioselectivity.
-
Data Summary for Initial Screening:
| Column Type | Mobile Phase | Additive | Expected Outcome |
| Amylose-based (e.g., Chiralpak AD) | Hexane:Ethanol (88:12, v/v) | 0.1% DEA | Good resolution of propafenone and 5-hydroxypropafenone enantiomers.[6][7] |
| Cellulose-based (e.g., Chiralcel OD-H) | Varies (screen different ratios) | 0.1% DEA | Potential for good resolution of 5-hydroxypropafenone enantiomers.[5] |
| Immobilized Amylose (e.g., Lux i-Amylose-3) | Methanol | 0.1% DEA | Suitable for polar organic mode screening.[8] |
Workflow for Improving Resolution:
Caption: Systematic workflow for troubleshooting poor enantiomeric resolution.
Problem Area 2: Peak Tailing and Poor Peak Shape
Q: My peaks for (S)-5-Hydroxy Propafenone are showing significant tailing, which is affecting my ability to accurately integrate and quantify them. What is the cause?
A: Peak tailing for basic analytes like 5-Hydroxy Propafenone on silica-based columns is often caused by strong, undesirable interactions with acidic silanol groups on the stationary phase surface. It can also be caused by column overload or contamination.
Causality and Step-by-Step Solutions:
-
Secondary Silanol Interactions: This is the most common cause.
-
Protocol: Ensure a basic additive is present in your mobile phase. If you are already using an additive like DEA, try slightly increasing its concentration (e.g., from 0.1% to 0.2%). The amine competes with your analyte for the active silanol sites, leading to more symmetrical peaks.
-
-
Column Contamination: Strongly retained compounds from previous injections can accumulate at the column head, creating active sites that cause tailing.
-
Protocol: Implement a column washing procedure. For immobilized polysaccharide columns, you can often use stronger solvents for flushing.[13] A typical regeneration might involve flushing with ethanol or isopropanol. Always consult the specific column's instruction manual before using strong solvents like THF or DMF, as these can damage traditional coated CSPs.[13]
-
-
Sample Overload: Injecting too much mass on the column can saturate the stationary phase, leading to tailing.
-
Protocol: Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape improves significantly at lower concentrations, you are likely overloading the column. Reduce the sample concentration or injection volume accordingly.
-
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Protocol: Whenever possible, dissolve and reconstitute your sample in the initial mobile phase.[2] This ensures compatibility and minimizes solvent effects at the point of injection.
-
Troubleshooting Peak Tailing:
Caption: Decision tree for diagnosing and solving peak tailing issues.
Problem Area 3: Retention Time Instability
Q: The retention times for my enantiomers are drifting or shifting between injections. How can I improve the reproducibility of my method?
A: Retention time instability in chiral separations is often more pronounced than in standard reversed-phase chromatography due to the sensitivity of the separation mechanism.[14] The primary causes are insufficient column equilibration, temperature fluctuations, and changes in mobile phase composition.
Causality and Step-by-Step Solutions:
-
Insufficient Column Equilibration: Chiral stationary phases, especially in normal-phase mode, can require extended equilibration times for the mobile phase additives to fully condition the surface.
-
Protocol: Before starting your analytical sequence, equilibrate the column with the mobile phase for a longer period, at least 30-60 minutes or until you achieve a stable baseline. Inject several conditioning samples (blanks or standards) before running your quantitative analysis to ensure the column is fully conditioned.
-
-
Mobile Phase Composition Changes: In normal-phase, the volatility of solvents like hexane can lead to changes in mobile phase composition over time due to evaporation.
-
Protocol: Ensure your mobile phase bottles are well-sealed. Prepare fresh mobile phase daily to minimize compositional changes.
-
-
Temperature Fluctuations: Small changes in ambient temperature can affect retention times.
-
Protocol: Use a thermostatted column compartment and maintain a constant column temperature (e.g., 25°C). This is crucial for achieving reproducible retention times.
-
-
Additive Memory Effect: If you switch between methods using different additives (e.g., acidic vs. basic) on the same column, traces of the previous additive can remain adsorbed, affecting subsequent analyses.[14]
-
Protocol: Dedicate a column to a specific method or type of analyte if possible. If you must switch, use a rigorous flushing procedure to remove the previous additive before equilibrating with the new mobile phase.
-
References
-
Geisslinger, G., et al. (1984). Simultaneous determination of propafenone and 5-hydroxypropafenone in plasma by means of high pressure liquid chromatography. Arzneimittelforschung, 34(11), 1455-60. [Link]
-
Bonato, P. S., et al. (2000). Enantioselective HPLC Analysis of Propafenone and of Its Main Metabolites Using Polysaccharide and Protein-Based Chiral Stationary Phases. Biomedical Chromatography, 14(4), 227-33. [Link]
-
Natural Volatiles & Essential Oils. (2021). DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC TECHNIQUE FOR ANALYSIS OF PROPAFENONE. Nat. Volatiles & Essent. Oils, 8(5):11728-11756. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Hydroxypropafenone. PubChem Compound Database. [Link]
-
Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Technical Note. [Link]
-
El-Enany, N. (2005). A rapid HPLC assay for the simultaneous determination of propafenone and its major metabolites in human serum. Journal of AOAC International, 88(6), 1680-7. [Link]
-
Bonato, P. S., et al. (2000). Enantioselective HPLC analysis of propafenone and of its main metabolites using polysaccharide and protein‐based chiral stationary phases. Biomedical Chromatography, 14(4), 227-233. [Link]
-
Bonato, P. S., et al. (1998). Simultaneous determination of propafenone and 5-hydroxypropafenone enantiomers in plasma by chromatography on an amylose derived chiral stationary phase. Journal of Chromatography B: Biomedical Sciences and Applications, 705(1), 95-101. [Link]
-
Brode, E., et al. (1988). HPLC determination of 5-hydroxypropafenone in plasma with electrochemical detection. Methods and Findings in Experimental and Clinical Pharmacology, 10(5), 319-29. [Link]
-
Hseu, J., Preston, J., & Splitstone, R. (n.d.). Chiral Separation of Propafenone with a Lux® i-Amylose-3 Chiral Stationary Phase by HPLC under General Polar Organic Mobile Phase Conditions. Phenomenex Application Note. [Link]
-
Williams, A. (2020, May 20). Trouble with chiral separations. Chromatography Today. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Hydroxy Propafenone Hydrochloride. PubChem Compound Database. [Link]
-
Bonato, P. S., et al. (1998). Simultaneous determination of propafenone and 5-hydroxypropafenone enantiomers in plasma by chromatography on an amylose derived chiral stationary phase. ResearchGate. [Link]
-
Veeprho. (n.d.). 5-Hydroxy Propafenone-D5 (HCl Salt). Product Page. [Link]
-
de Gaitani, C., et al. (2002). Enantioselective analysis of propafenone in plasma using a polysaccharide-based chiral stationary phase under reversed-phase conditions. Semantic Scholar. [Link]
-
Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]
-
Reddit. (2024, March 7). HPLC issues with racemic sample- where is the 2. enantiomer? r/chromatography. [Link]
-
Rana, M. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]
-
Zhongguo Yao Li Xue Bao. (1995). [A reversed phase HPLC method with pre-column derivatization to determine propafenone enantiomers in human plasma]. Acta Pharmacologica Sinica, 16(5), 471-4. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Guidebook. [Link]
-
Chi, Z., et al. (2017). A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. Journal of Chromatographic Science, 55(9), 911-917. [Link]
-
International Journal of Creative Research Thoughts. (2018). Analytical Method Developed And Validated For The Estimation Of Propafenone Hydrochloride In Pharmaceutical Dosage Form. IJCRT, 6(2). [Link]
Sources
- 1. taylorfrancis.com [taylorfrancis.com]
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- 3. nveo.org [nveo.org]
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- 5. Enantioselective HPLC analysis of propafenone and of its main metabolites using polysaccharide and protein-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of propafenone and 5-hydroxypropafenone enantiomers in plasma by chromatography on an amylose derived chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. A rapid HPLC assay for the simultaneous determination of propafenone and its major metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. chiraltech.com [chiraltech.com]
- 14. chromatographytoday.com [chromatographytoday.com]
Common interferences in the analysis of Propafenone metabolites
Welcome to the technical support center for the analysis of propafenone and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and interferences encountered during bioanalytical method development and sample analysis. Here, we move beyond simple protocols to explain the causality behind the issues and provide robust, field-proven solutions.
Understanding Propafenone Metabolism: The Analytical Challenge
Propafenone is a Class 1C antiarrhythmic agent subject to extensive hepatic metabolism, primarily via the Cytochrome P450 (CYP) enzyme system.[1] Its clinical efficacy and potential for adverse effects are influenced by this metabolism, which produces two major active metabolites:
-
5-hydroxypropafenone (5-OHP): Formed through hydroxylation, mainly by the polymorphic CYP2D6 enzyme.[1][2]
-
N-depropylpropafenone (NDPP or Norpropafenone): Produced via N-dealkylation, mediated by CYP3A4 and CYP1A2.[1]
The pharmacological activity of these metabolites necessitates their accurate quantification alongside the parent drug for comprehensive pharmacokinetic and toxicokinetic studies.[1][3] However, the structural similarities of these compounds and the complexity of biological matrices like plasma and urine present significant analytical challenges.
Figure 1: Primary metabolic pathways of Propafenone.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during the analysis of propafenone and its metabolites, particularly using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC).
Q1: I'm seeing significant signal variability and low sensitivity for my analytes in plasma samples when using LC-MS/MS. What is the likely cause?
A1: The most probable cause is ion suppression due to matrix effects.
Ion suppression is a common interference in LC-MS/MS where co-eluting components from the biological matrix (e.g., plasma) compete with the analytes of interest for ionization in the mass spectrometer's source, leading to a decreased analyte signal.[4][5] For propafenone analysis in plasma, the primary culprits are phospholipids.[4]
Troubleshooting Workflow:
Figure 2: Workflow for troubleshooting ion suppression.
Actionable Steps:
-
Enhance Sample Preparation: Simple Protein Precipitation (PPT) is often insufficient for removing phospholipids.[4] Consider more rigorous techniques. A recommended approach is Solid-Phase Extraction (SPE), which provides a much cleaner extract.[1][6][7] Techniques like HybridSPE® are specifically designed to deplete phospholipids and can be highly effective.[4][8]
-
Optimize Chromatographic Separation: Ensure that propafenone and its metabolites do not elute in the "void volume" or early in the gradient where most phospholipids and other matrix components appear.[4] Adjusting the gradient profile or the mobile phase composition can shift the retention time of your analytes away from the region of suppression.[9]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Propafenone-d7) is the gold standard for LC-MS/MS bioanalysis.[10] It co-elutes with the analyte and experiences the same degree of ion suppression, thereby providing accurate correction during quantification.
Q2: My chromatogram shows poor resolution between 5-hydroxypropafenone and N-depropylpropafenone. How can I separate them?
A2: Achieving baseline separation of these structurally similar metabolites requires careful optimization of chromatographic conditions.
Co-elution is a common problem, especially in HPLC-UV methods where mass spectrometric selectivity is absent.[11] Even in LC-MS/MS, poor separation can lead to in-source fragmentation or cross-talk between MRM channels if not properly managed.
Actionable Steps:
-
Mobile Phase pH Adjustment: Propafenone and its metabolites are basic compounds. Operating the mobile phase at a low pH (e.g., pH 2.5-3.5 using formic acid or a phosphate buffer) ensures the analytes are in their protonated, ionic form.[1][12] This generally leads to better peak shapes and retention on reversed-phase columns.
-
Modify Organic Solvent Gradient: A shallow gradient elution is often necessary to resolve closely eluting peaks.[11] Instead of a rapid increase in organic solvent, try a slower, more gradual ramp in the region where the metabolites elute.
-
Evaluate Column Chemistry: While C18 columns are a common starting point, other stationary phases may offer different selectivity. A C8 column, for instance, is slightly less hydrophobic and may alter the elution order or improve resolution.[1][13]
-
Decrease Flow Rate: Reducing the flow rate can increase column efficiency and often improves the resolution between critical pairs.[14]
Table 1: Example Chromatographic Conditions for Separation
| Parameter | HPLC-UV Method[1][11] | LC-MS/MS Method[12][14] |
| Column | C18 Reverse-Phase (e.g., 25 cm x 4.6 mm, 5 µm) | C18 or C8 Reverse-Phase (e.g., 50 mm x 2.1 mm, 3 µm) |
| Mobile Phase A | Phosphate Buffer (pH 2.5) | 0.1% Formic Acid or 5mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile or Methanol |
| Flow Rate | 1.0 - 1.7 mL/min | 0.3 - 0.5 mL/min |
| Detection | UV at 210 nm | Positive ESI, Multiple Reaction Monitoring (MRM) |
| Mode | Gradient Elution | Gradient or Isocratic Elution |
Q3: I am observing inconsistent recoveries and poor reproducibility. What should I check first?
A3: Inconsistent results often point to variability in sample preparation or a lack of method robustness. A fully validated method is crucial.
Bioanalytical methods must be rigorously validated to ensure they are fit for purpose, according to guidelines from regulatory bodies like the FDA and EMA, now harmonized under the ICH M10 guideline.[10][15][16][17]
Actionable Steps:
-
Review Your Method Validation Parameters: Ensure your method has been validated for selectivity, accuracy, precision, recovery, matrix effect, and stability. Incurred sample reanalysis (ISR) is also a key component to confirm method reproducibility.[17][18]
-
Standardize Sample Preparation: This is the most common source of manual error. Ensure consistent vortexing times, precise volume transfers, and uniform evaporation steps.[1] If using SPE, ensure cartridges are from the same lot and are conditioned, loaded, washed, and eluted consistently.
-
Perform System Suitability Tests: Before each analytical run, inject a standard solution to verify system performance, including peak shape, retention time, and detector response. This helps distinguish between a method problem and an instrument problem.[19]
Table 2: Key Bioanalytical Method Validation Parameters (ICH M10)[10][16]
| Parameter | Purpose |
| Selectivity | Demonstrates the method can differentiate the analyte from endogenous components and other interferences. |
| Calibration Curve | Establishes the relationship between instrument response and analyte concentration over a defined range. |
| Accuracy & Precision | Ensures the measured values are close to the true value and that repeated measurements are close to each other. |
| Matrix Effect | Assesses the impact of matrix components on the ionization of the analyte. |
| Recovery | Measures the efficiency of the extraction process. |
| Stability | Evaluates analyte stability in the biological matrix under various storage and processing conditions. |
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples[1]
This protocol is a robust method for cleaning plasma samples prior to LC-MS/MS analysis.
-
Condition Cartridge: Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of ultrapure water. Do not allow the cartridge to dry.
-
Prepare Sample: To 200 µL of plasma in a clean tube, add your internal standard solution. Vortex briefly.
-
Load Sample: Load the prepared plasma sample onto the conditioned SPE cartridge. Allow it to pass through slowly under gravity or gentle vacuum.
-
Wash: Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elute: Elute the analytes and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute: Reconstitute the dried residue in 200 µL of the initial mobile phase. Vortex to ensure complete dissolution.
-
Inject: Transfer to an autosampler vial and inject into the LC-MS/MS system.
Protocol 2: Protein Precipitation (PPT) for Serum/Plasma Samples[1][12][20]
This is a simpler but "dirtier" method, often used for rapid screening. It is more susceptible to matrix effects.
-
Prepare Sample: To 200 µL of plasma or serum in a microcentrifuge tube, add the internal standard.
-
Precipitate: Add 600-800 µL of cold acetonitrile (or methanol containing 1% formic acid).[8][12]
-
Vortex: Vortex vigorously for 30-60 seconds to ensure complete protein denaturation.
-
Centrifuge: Centrifuge at high speed (e.g., >10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a clean tube, being careful not to disturb the protein pellet.
-
Evaporate & Reconstitute (Optional but Recommended): For better compatibility with the initial mobile phase and to concentrate the sample, evaporate the supernatant and reconstitute in the mobile phase as described in the SPE protocol. Alternatively, inject the supernatant directly if sensitivity and matrix effects are not a concern.[8]
References
- BenchChem. (n.d.). Validated Analytical Methods for the Quantification of Propafenone and its Metabolites.
- BenchChem. (n.d.). Propafenone Analysis by ESI-MS: A Technical Support Center for Minimizing Ion Suppression.
-
Härtter, S., et al. (2001). Determination of propafenone and its phase I and phase II metabolites in plasma and urine by high-performance liquid chromatography-electrospray ionization mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications. Retrieved from [Link]
-
Kaza, M., & Ziółkowska, G. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Pharmacological Reports. Retrieved from [Link]
- BenchChem. (n.d.). FDA and EMA guidelines for bioanalytical method validation using stable isotope standards.
-
Zou, J. J., et al. (2005). Enantioselective determination of propafenone and its metabolites in human plasma by liquid chromatography-mass spectrometry. Journal of Chromatography B. Retrieved from [Link]
-
Gábor, G., & Gergely, A. (1991). Identification and Determination of Propafenone and Its Principal Metabolites in Human Urine Using Capillary Gas chromatography/mass Spectrometry. Biological Mass Spectrometry. Retrieved from [Link]
- Pilli, N. R., et al. (2013). A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in human plasma. Journal of Pharmaceutical Analysis.
- European Medicines Agency. (2009). The EMA Bioanalytical Method Validation Guideline.
-
Soric, M. M., & Hinderling, P. H. (1992). An HPLC Method for the Quantitation of Propafenone and Its Metabolites. Therapeutic Drug Monitoring. Retrieved from [Link]
-
Chi, Z., et al. (2017). A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. Journal of Chromatographic Science. Retrieved from [Link]
-
Chmielewska, A., et al. (2005). Metabolic pathway of propafenone. ResearchGate. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
ResearchGate. (n.d.). Active metabolites of propafenone. Retrieved from [Link]
-
Zarghi, A., et al. (2003). A Rapid HPLC Assay for the Simultaneous Determination of Propafenone and Its Major Metabolites in Human Serum. ResearchGate. Retrieved from [Link]
-
Chi, Z., et al. (2017). A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. Journal of Chromatographic Science. Retrieved from [Link]
-
Phenomenex. (2025). Sample Preparation Techniques for Precision in Analysis. Retrieved from [Link]
-
Li, H., et al. (2023). Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Prieto, A., et al. (2010). Sample preparation in analysis of pharmaceuticals. TrAC Trends in Analytical Chemistry. Retrieved from [Link]
-
Dolan, J. W. (2002). Ion Suppression in LC-MS-MS Analysis. LCGC Europe. Retrieved from [Link]
-
Gupta, A. K., et al. (2018). DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC TECHNIQUE FOR ANALYSIS OF PROPAFENONE. Asian Journal of Pharmaceutical and Clinical Research. Retrieved from [Link]
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Troubleshooting poor peak shape in (S)-5-Hydroxy Propafenone chromatography
Technical Support Center: Chromatography Excellence
Guide: Troubleshooting Poor Peak Shape for (S)-5-Hydroxy Propafenone
Welcome to the technical support center. As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers and drug development professionals, with a comprehensive, step-by-step framework for diagnosing and resolving poor peak shape in the chromatographic analysis of (S)-5-Hydroxy Propafenone. We will move beyond simple checklists to explore the underlying chemical principles, ensuring you can build robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
Q1: My chromatogram for (S)-5-Hydroxy Propafenone shows significant peak tailing. What is the most common cause and where should I begin troubleshooting?
A1: Peak tailing is the most common peak shape issue in HPLC and often points to unwanted secondary interactions between the analyte and the stationary phase.[1][2] For a basic compound like (S)-5-Hydroxy Propafenone, the primary suspect is the interaction with acidic residual silanol groups on the surface of silica-based reversed-phase columns.[1][3]
Your troubleshooting should follow a logical sequence, starting with the easiest and most common issues before moving to more complex chemical factors. This avoids unnecessary changes to a validated method.
Here is a recommended diagnostic workflow:
Caption: Unwanted secondary interactions causing peak tailing.
Solutions to Mitigate Silanol Interactions:
| Solution | Mechanism | Protocol / Action |
| Use a Competing Base | A small, basic mobile phase additive (e.g., triethylamine, TEA) acts as a sacrificial agent, binding to the active silanol sites and shielding the analyte from them. | Add a low concentration (e.g., 0.1%) of a competing base to your mobile phase. Note: This is less common in modern LC-MS applications as it can cause ion suppression. |
| Increase Buffer Strength | Higher buffer salt concentrations can help mask the residual silanol groups, reducing the secondary ionic interactions. [4] | If using a buffer (e.g., phosphate), try increasing the concentration from 10mM to 25-50mM. |
| Use a Modern Column | Modern columns use higher purity silica with fewer metal impurities (which activate silanols) and more effective end-capping. [5][6]End-capping is a process that covers most residual silanols with a small chemical group. [7] | Switch to a column specifically marketed for good peak shape with basic compounds, often featuring advanced end-capping or a hybrid particle base. |
Q5: My peak is not tailing, but is fronting or very broad. What are the likely causes?
A5: Peak fronting or excessive broadening points to different issues, most commonly column overload or a sample solvent mismatch.
-
Column Overload: This occurs when the amount of sample injected exceeds the column's linear capacity. [2]The stationary phase becomes saturated, leading to a distorted, often triangular "fronting" peak. [8] * Diagnosis & Solution: Perform a dilution series. Inject your sample at its current concentration, then at 1:10 and 1:100 dilutions. If the peak shape improves dramatically and retention time shifts slightly, you have confirmed overload. Reduce the sample concentration or injection volume.
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than your mobile phase, it can cause the analyte to travel through the top of the column too quickly, leading to band broadening and distorted peaks. [2][9] * Diagnosis & Solution: The ideal sample solvent is the mobile phase itself. If this is not possible, ensure your sample diluent is weaker than or equal in strength to the starting mobile phase. For example, if your mobile phase is 50% acetonitrile/50% water, avoid dissolving your sample in 100% acetonitrile.
Phase 3: Column Health and Maintenance
Q6: How do I know if my column is failing and needs to be replaced?
A6: Columns are consumables, and their performance degrades over time. If you have ruled out system and mobile phase issues, the column is the next logical culprit.
Protocol: Column Health Assessment
-
Check for Contamination/Blockage: If all peaks in your chromatogram (not just the analyte) are showing poor shape, it could indicate a blocked column inlet frit. [8] * Action: Disconnect the column and reverse its flow direction. Flush it to waste with a strong solvent (e.g., 100% acetonitrile or isopropanol) at a low flow rate for 20-30 column volumes. This can often dislodge particulate matter from the inlet frit. [8]
-
Check for Voids: A void at the head of the column can occur from pressure shocks or the dissolution of the silica bed under harsh pH conditions (especially pH > 7). This creates a channel for the sample to travel through unevenly, causing split or severely distorted peaks.
-
Action: A void is typically irreversible damage. If you suspect a void, the column must be replaced.
-
-
Benchmark with a New Column: The most definitive test is to replace the suspect column with a new one of the same type. If the new column provides excellent peak shape under the same conditions, it confirms that the original column had reached the end of its life.
References
- Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593.
- Crawford Scientific. (n.d.).
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Chrom Tech, Inc. (2025, October 28).
- Biotage. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
-
HPLC Professionals. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]
- Alwsci. (2025, July 17).
- Lin, Y. M., et al. (2017). Simultaneous determination of serum propafenone and its metabolites using high-performance liquid chromatography.
- Moravek. (n.d.).
- Vuyyala, G., & D, R. S. R. (2021). DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC TECHNIQUE FOR ANALYSIS OF PROPAFENONE. Natural Volatiles & Essential Oils, 8(5), 11728-11756.
- Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
- CRC Press. (1992). An HPLC Method for the Quantitation of Propafenone and Its Metabolites.
- Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry.
- Agilent Technologies. (n.d.).
- ResearchGate. (2014, December 20). Why heavy metals produces peak tailing on reversed phase columns (ODS)?.
- Welch Materials. (2023, December 27).
- MicroSolv Technology Corporation. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
- Chromatography Today. (n.d.).
- Zhong, D., et al. (1999). Enantioselective determination of propafenone and its metabolites in human plasma by liquid chromatography-mass spectrometry.
- Phenomenex. (n.d.). The Role of End-Capping in RP. LC Technical Tip.
- Chi, Z., et al. (2017). A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study.
- Shodex. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1. Shodex HPLC Columns.
- PharmaCores. (2025, October 20). HPLC Column Guide (Part 1)
- Gao, F., et al. (2025, August 6). Enantioselective assay of S(+)- and R(-)-propafenone in human urine by using RP-HPLC with pre-column chiral derivatization.
- Cesarino, E. J., et al. (2025, February 4). Simultaneous determination of propafenone and 5-hydroxypropafenone enantiomers in plasma by chromatography on an amylose derived chiral stationary phase.
- Brode, E., et al. (1984). Simultaneous determination of propafenone and 5-hydroxypropafenone in plasma by means of high pressure liquid chromatography. Arzneimittelforschung, 34(11), 1455-60.
- Funck-Brentano, C., et al. (1996). An enantiomer-enantiomer interaction of (S)- and (R)-propafenone modifies the effect of racemic drug therapy. Journal of Cardiovascular Pharmacology, 28(1), 63-69.
- BenchChem. (n.d.). Validated Analytical Methods for the Quantification of Propafenone and its Metabolites.
- Encyclopedia of Chromatography. (n.d.).
- VTechWorks. (n.d.).
- International Journal of Pharmaceutical Sciences Review and Research. (n.d.).
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Technical Support Center: Method Refinement for Sensitive Detection of (S)-5-Hydroxy Propafenone
Welcome to the technical support center for the sensitive detection of (S)-5-Hydroxy Propafenone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the bioanalysis of this critical metabolite. This guide is structured to address common challenges and provide scientifically grounded solutions to refine your analytical methods.
Introduction to (S)-5-Hydroxy Propafenone Analysis
Propafenone is a Class IC antiarrhythmic agent used to treat cardiac arrhythmias.[1][2][3] It undergoes extensive metabolism in the liver, primarily through the cytochrome P450 (CYP) enzyme system, into active metabolites, including 5-hydroxypropafenone.[1][4] The formation of 5-hydroxypropafenone is mainly mediated by the polymorphic CYP2D6 enzyme.[1][4] Notably, propafenone is a chiral compound, and its (S)-enantiomer exhibits significantly higher β-blocking activity.[5] Given the pharmacological activity of its metabolites and the stereospecificity of its action, robust and sensitive analytical methods for quantifying (S)-5-Hydroxy Propafenone in biological matrices are essential for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety.[1][5]
This guide will focus on the most common and sensitive analytical technique for this purpose: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in developing a sensitive method for (S)-5-Hydroxy Propafenone in biological matrices like plasma?
The primary challenge is overcoming matrix effects .[6] Biological matrices such as plasma are complex mixtures containing endogenous components like phospholipids, salts, and proteins.[7] During the electrospray ionization (ESI) process in the mass spectrometer, these co-eluting matrix components can interfere with the ionization of the target analyte, leading to either ion suppression or enhancement.[6][7] This can significantly impact the accuracy, precision, and sensitivity of the assay.[6] For instance, phospholipids are a major source of imprecision in quantitative LC-MS/MS analyses.[6]
Q2: How can I minimize matrix effects in my assay?
Minimizing matrix effects requires a multi-faceted approach focusing on sample preparation and chromatography:
-
Effective Sample Preparation: The goal is to remove as many interfering matrix components as possible while efficiently extracting the analyte.
-
Protein Precipitation (PPT): This is a simple and fast method, often using methanol or acetonitrile.[8][9] However, it may not be sufficient to remove all phospholipids, which can lead to matrix effects.[10]
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): SPE is generally more effective at removing interfering components than PPT or LLE.[4] A novel approach is the use of Hybrid SPE-Phospholipid cartridges, which are specifically designed to remove phospholipids, leading to a much cleaner extract and improved method robustness.[5][11]
-
-
Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from co-eluting matrix components is crucial.[7] This can be achieved by carefully selecting the analytical column and mobile phase to achieve baseline separation of (S)-5-Hydroxy Propafenone from the region where matrix components elute.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects. Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it will experience similar ionization suppression or enhancement, allowing for accurate quantification.[7] Deuterated analogues of propafenone and its metabolites are often used for this purpose.[12]
Q3: I am observing poor peak shape for (S)-5-Hydroxy Propafenone. What are the likely causes and how can I fix it?
Poor peak shape (e.g., tailing, fronting, or broad peaks) can compromise sensitivity and integration accuracy. Common causes and solutions include:
-
Column Overload: Injecting too much analyte can lead to peak fronting. Try diluting the sample or reducing the injection volume.
-
Secondary Interactions: The basic nature of (S)-5-Hydroxy Propafenone can lead to interactions with acidic silanol groups on the silica-based column packing material, causing peak tailing.
-
Mobile Phase Additives: Adding a small amount of a competing base, like diethylamine, to the mobile phase can help to saturate the active sites on the column and improve peak shape.[13]
-
pH Adjustment: Adjusting the mobile phase pH can also mitigate these interactions. For basic compounds, a mobile phase pH below the pKa will ensure the analyte is in its protonated form, which can sometimes improve peak shape.
-
-
Inappropriate Column Chemistry: The choice of stationary phase is critical. C18 and C8 columns are commonly used.[1][4] Experimenting with different column chemistries can help identify the one that provides the best peak shape.
-
Extra-Column Volume: Excessive tubing length or dead volumes in the LC system can lead to peak broadening. Ensure all connections are secure and use tubing with the appropriate inner diameter.
Q4: How can I achieve the chiral separation of (S)-5-Hydroxy Propafenone from its (R)-enantiomer?
Since the enantiomers of propafenone and its metabolites have different pharmacological activities, their separation may be necessary.[5] This is typically achieved using chiral chromatography:
-
Chiral Stationary Phases (CSPs): The most common approach is to use a column with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are often effective. For example, a Chiralpak AD column has been successfully used for the simultaneous determination of propafenone and 5-hydroxypropafenone enantiomers.[14]
-
Mobile Phase Optimization: The choice of mobile phase is critical for achieving chiral separation. A mixture of a non-polar solvent like hexane and an alcohol like ethanol, often with a basic additive like diethylamine, is a common starting point for normal-phase chiral chromatography.[14]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the analysis of (S)-5-Hydroxy Propafenone.
Problem 1: Low Sensitivity / Inability to Reach the Desired Lower Limit of Quantification (LLOQ)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Mass Spectrometer Parameters | Perform a full optimization of the MS parameters for (S)-5-Hydroxy Propafenone. This includes optimizing the precursor and product ions, collision energy, and other source-dependent parameters. Electrospray ionization (ESI) in positive mode is typically used.[4][5] |
| Inefficient Sample Extraction | Evaluate your sample preparation method. If using protein precipitation, consider switching to solid-phase extraction (SPE) for a cleaner sample and potentially better recovery.[4] Ensure the pH of the sample is optimized for extraction. |
| Matrix Effects (Ion Suppression) | As discussed in the FAQs, matrix effects are a primary cause of low sensitivity. Implement strategies to minimize them, such as using a more effective sample cleanup method (e.g., Hybrid SPE)[5][11] and optimizing chromatography to separate the analyte from the matrix. |
| Poor Chromatographic Peak Shape | Broad or tailing peaks will result in lower peak height and, consequently, lower sensitivity. Refer to the troubleshooting section on poor peak shape. |
Problem 2: High Variability in Results / Poor Precision
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure that all sample preparation steps are performed consistently and accurately. Use calibrated pipettes and ensure complete vortexing and centrifugation. |
| Matrix Effects | Lot-to-lot variability in the biological matrix can lead to inconsistent matrix effects and, therefore, poor precision.[7] The use of a stable isotope-labeled internal standard is highly recommended to correct for this variability.[7] |
| LC System Issues | Check for leaks in the LC system, as this can cause fluctuations in flow rate and retention times. Ensure the autosampler is functioning correctly and injecting consistent volumes. |
| Integration Errors | Review the peak integration parameters. Inconsistent integration will lead to high variability in the calculated concentrations. |
Experimental Protocols
Example LC-MS/MS Method for (S)-5-Hydroxy Propafenone
This protocol is a synthesis of commonly reported conditions and should be optimized for your specific instrumentation and application.
1. Sample Preparation (Hybrid SPE-Phospholipid Method) [5][11]
-
To 100 µL of plasma, add the internal standard solution.
-
Add 300 µL of 1% formic acid in acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Load the supernatant onto a Hybrid SPE-Phospholipid cartridge.
-
Collect the eluate.
-
Inject a portion of the eluate into the LC-MS/MS system.
2. LC Conditions
| Parameter | Value |
| Column | C18 or C8 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)[1][4] |
| Mobile Phase A | 0.1% Formic Acid in Water or 10mM Ammonium Formate (pH 3.0)[5] |
| Mobile Phase B | Acetonitrile or Methanol[5] |
| Flow Rate | 0.3 - 0.5 mL/min[5] |
| Gradient | Optimized to provide good separation and peak shape. |
| Column Temperature | 30-40 °C |
| Injection Volume | 5-10 µL |
3. MS/MS Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 358.3[4] |
| Product Ion (m/z) | 116.2[4] |
| Collision Energy | Optimize for your instrument |
Visualizations
Workflow for (S)-5-Hydroxy Propafenone Analysis
Caption: General workflow for the analysis of (S)-5-Hydroxy Propafenone.
Troubleshooting Logic for Low Sensitivity
Caption: Decision tree for troubleshooting low sensitivity issues.
References
-
Determination of propafenone and its phase I and phase II metabolites in plasma and urine by high-performance liquid chromatography-electrospray ionization mass spectrometry. PubMed. [Link]
-
A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in human plasma using hybrid SPE precipitation technology. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode. PubMed. [Link]
-
An HPLC Method for the Quantitation of Propafenone and Its Metabolites. Taylor & Francis. [Link]
-
Development of Methodology for the Isolation and Determination of Propafenone in Blood Samples via HPLC. David Publishing. [Link]
-
Chiral Separation of Propafenone with a Lux® i-Amylose-3 Chiral Stationary Phase by HPLC under General Polar. Phenomenex. [Link]
-
A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. PubMed. [Link]
-
A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode. PubMed. [Link]
-
A rapid and sensitive LC–MS/MS assay for the determination of propafenoneand its active metabolite 5–hydroxy propafenone in human plasma usinghybrid SPE precipitation technology. Semantic Scholar. [Link]
-
Sensitive and Rapid LC–MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. Oxford Academic. [Link]
-
Simultaneous determination of propafenone and 5-hydroxypropafenone enantiomers in plasma by chromatography on an amylose derived chiral stationary phase. PubMed. [Link]
-
Metabolism of propafenone. ResearchGate. [Link]
-
Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
A sensitive quantitative assay for the determination of propafenone and two metabolites, 5‐hydroxypropafenone and N‐depropylpropafenone, in human K2EDTA plasma using LC–MS/MS with ESI operated in positive mode. ResearchGate. [Link]
-
A Sensitive and Rapid LC–MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. Oxford Academic. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health. [Link]
-
Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. [Link]
-
Revisiting propafenone toxicity. National Institutes of Health. [Link]
-
Propafenone (oral route). Mayo Clinic. [Link]
-
Simultaneous determination of propafenone and 5-hydroxypropafenone enantiomers in plasma by chromatography on an amylose derived chiral stationary phase. ResearchGate. [Link]
-
Metabolic pathway of propafenone. ResearchGate. [Link]
-
Simultaneous determination of serum propafenone and its metabolites using high-performance liquid chromatography. PubMed. [Link]
-
What is the mechanism of Propafenone Hydrochloride? Patsnap Synapse. [Link]
-
Propafenone Therapy and CYP2D6 Genotype. National Institutes of Health. [Link]
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Preventing degradation of (S)-5-Hydroxy Propafenone during sample preparation
Technical Support Center: (S)-5-Hydroxy Propafenone Analysis
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide is designed to provide you with the expertise and validated protocols necessary to ensure the integrity of your samples and the reliability of your data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of (S)-5-Hydroxy Propafenone.
Q1: My quantified levels of (S)-5-Hydroxy Propafenone are unexpectedly low and variable. What could be the cause?
A1: Low and inconsistent recovery of (S)-5-Hydroxy Propafenone is frequently a result of its degradation during sample preparation.[1] As a phenolic compound, it is highly susceptible to oxidation.[2][3] This degradation can be accelerated by several factors, including:
-
High pH: Alkaline conditions can promote the oxidation of phenolic compounds.[2][4]
-
Presence of Oxygen: Exposure to atmospheric oxygen can lead to the formation of quinone-type structures, which can further polymerize.[2][5]
-
Exposure to Light: Photodegradation can be a significant issue for light-sensitive compounds like phenols.[2][4]
-
Presence of Metal Ions: Trace metal ions can catalyze oxidative reactions.[2]
-
Elevated Temperatures: Higher temperatures can increase the rate of degradation reactions.[3][6]
Q2: I'm observing a brownish tint in my processed samples. Is this related to the degradation of (S)-5-Hydroxy Propafenone?
A2: Yes, a color change, particularly the appearance of a brown hue, is a strong visual indicator of phenolic compound oxidation.[2] The initial oxidation of the hydroxyl group on the aromatic ring leads to the formation of quinones. These quinones are highly reactive and can polymerize, forming complex, colored molecules that result in the observed discoloration.[2][7]
Q3: What are the primary degradation products of (S)-5-Hydroxy Propafenone I should be aware of?
A3: The primary degradation pathway for (S)-5-Hydroxy Propafenone under oxidative conditions involves its conversion to a p-quinone intermediate.[8] This reactive metabolite can then conjugate with cellular nucleophiles like glutathione (GSH) or N-acetylcysteine (NAC).[8] Therefore, in addition to the loss of the parent analyte, you might observe the appearance of these conjugate peaks in your chromatograms, which can interfere with quantification.
Q4: How does the biological matrix (e.g., plasma, urine) affect the stability of (S)-5-Hydroxy Propafenone?
A4: Biological matrices are complex environments that can significantly impact analyte stability. The pH of the matrix, the presence of enzymes, and binding to plasma proteins can all play a role.[9] For instance, hemolyzed plasma samples have been shown to cause poor recovery of 5-Hydroxy Propafenone during protein precipitation with methanol, suggesting potential binding to blood components or degradation catalyzed by released factors.[1]
Part 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving issues related to (S)-5-Hydroxy Propafenone degradation.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Analyte Recovery | Oxidation due to high pH, oxygen exposure, or heat. | Acidify the sample to a pH of ~3-4.[4] Work under low light conditions and use amber vials.[2][4] Keep samples on ice or at 4°C throughout the preparation process. Consider adding an antioxidant like ascorbic acid.[3] |
| Poor Reproducibility | Inconsistent sample handling, variable exposure to light and air. | Standardize all sample preparation steps. Flush sample vials with an inert gas (nitrogen or argon) before sealing.[2] Prepare samples in smaller batches to minimize the time each sample is exposed to ambient conditions. |
| Appearance of Unknown Peaks | Formation of degradation products (e.g., quinones, conjugates). | Review the sample preparation workflow for potential sources of oxidation. Use LC-MS/MS to identify the mass of the unknown peaks and compare them to known degradation products.[8] |
| Sample Discoloration | Significant oxidation and polymerization of the analyte. | Immediately review and optimize the entire sample preparation protocol. This indicates severe degradation. Implement all preventative measures outlined in this guide. |
| Low Recovery in Hemolyzed Plasma | Analyte binding to blood components or degradation. | Avoid using high ratios of methanol for protein precipitation. Consider using acidified acetonitrile as the precipitation solvent.[1] |
Part 3: Validated Protocols and Methodologies
To ensure the integrity of your (S)-5-Hydroxy Propafenone samples, follow these detailed protocols.
Protocol 1: Stabilized Sample Preparation from Human Plasma
This protocol is designed to minimize degradation during the extraction of (S)-5-Hydroxy Propafenone from plasma samples for LC-MS/MS analysis.
Materials:
-
Human plasma (K2EDTA)
-
(S)-5-Hydroxy Propafenone reference standard
-
Internal Standard (e.g., deuterated 5-Hydroxy Propafenone)
-
Acetonitrile (ACN), HPLC grade, acidified with 0.1% formic acid
-
Ascorbic acid
-
Amber microcentrifuge tubes
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pre-cool all solutions and samples: Place plasma samples, solvents, and solutions on ice.
-
Sample Aliquoting: In an amber microcentrifuge tube, aliquot 100 µL of the plasma sample.
-
Addition of Antioxidant: Add 5 µL of a freshly prepared 1 mg/mL ascorbic acid solution to the plasma and vortex briefly. This helps to prevent oxidation.[3]
-
Internal Standard Spiking: Add the internal standard solution.
-
Protein Precipitation: Add 400 µL of ice-cold acidified acetonitrile (0.1% formic acid). The use of acidified ACN has been shown to improve recovery, especially in hemolyzed samples.[1]
-
Vortexing: Vortex the sample vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean amber tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.[10]
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Injection: Inject the sample into the LC-MS/MS system for analysis.
Diagram: Stabilized Sample Preparation Workflow
Caption: Workflow for stabilized sample preparation.
Diagram: Degradation Pathway of (S)-5-Hydroxy Propafenone
Sources
- 1. altasciences.com [altasciences.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Catecholamine Derivatives as Novel Crosslinkers for the Synthesis of Versatile Biopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Catechol-containing compounds are a broad class of protein aggregation inhibitors: Redox state is a key determinant of the inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Activation and Cytotoxicity of Propafenone Mediated by CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Extraction Recovery for (S)-5-Hydroxy Propafenone
Welcome to the technical support center dedicated to enhancing the extraction recovery of (S)-5-Hydroxy Propafenone. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your experimental work. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions and achieve robust, reproducible results.
Introduction to (S)-5-Hydroxy Propafenone and its Extraction Challenges
(S)-5-Hydroxy Propafenone is a primary active metabolite of the antiarrhythmic drug Propafenone.[1] Accurate quantification of this metabolite in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. However, its polar nature, conferred by the additional hydroxyl group, can present challenges in achieving high and consistent extraction recovery. This guide will provide a systematic approach to overcoming these challenges through the optimization of Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) methods.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the extraction of (S)-5-Hydroxy Propafenone.
Q1: What are the key chemical properties of (S)-5-Hydroxy Propafenone that influence its extraction?
A1: The extraction behavior of (S)-5-Hydroxy Propafenone is primarily governed by its basicity and polarity. Like its parent compound, propafenone, it has a secondary amine group, making it a basic compound. The pKa of propafenone is approximately 9.27, and it is reasonable to assume a similar pKa for its hydroxylated metabolite.[2] This means that at a pH below its pKa, the molecule will be protonated (ionized), making it more water-soluble. To efficiently extract it into an organic solvent, the pH of the aqueous sample should be adjusted to be at least two units above the pKa (i.e., > pH 11.27) to ensure it is in its neutral, less polar form.[3][4] The presence of the hydroxyl group also increases its polarity compared to propafenone, which must be considered when selecting an appropriate extraction solvent.
Q2: Which is the better extraction technique for (S)-5-Hydroxy Propafenone: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?
A2: Both LLE and SPE can be successfully employed, and the choice often depends on the specific requirements of the assay, such as required cleanliness of the extract, sample throughput, and available equipment.
-
LLE is a versatile and cost-effective technique that can be optimized to provide good recovery. It is particularly useful when dealing with a smaller number of samples.
-
SPE can offer higher selectivity, cleaner extracts, and is more amenable to automation for high-throughput applications.[5] For a polar metabolite like (S)-5-Hydroxy Propafenone, a polymeric reversed-phase or a mixed-mode SPE sorbent can be particularly effective.[6]
Q3: How do I accurately measure the extraction recovery?
A3: Extraction recovery is determined by comparing the analytical response of an analyte from an extracted sample to the response of a non-extracted standard representing 100% recovery. A detailed protocol for this is provided in the "Experimental Protocols" section of this guide. This process is a critical component of bioanalytical method validation as outlined in regulatory guidelines such as the ICH M10, which is adopted by both the FDA and EMA.[7][8][9][10]
Troubleshooting Guide
This section provides solutions to common problems encountered during the extraction of (S)-5-Hydroxy Propafenone.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or Inconsistent Recovery | Inappropriate pH of the aqueous sample: If the pH is too low, the analyte will be ionized and remain in the aqueous phase. | Adjust the pH of the sample to be at least 2 units above the pKa of (S)-5-Hydroxy Propafenone (aim for pH > 11.3).[3][4] |
| Suboptimal organic solvent (LLE): The solvent may not have the appropriate polarity to efficiently partition the analyte. | Perform a solvent screening experiment with a range of solvents of varying polarities (e.g., dichloromethane, ethyl acetate, methyl tert-butyl ether).[11][12] | |
| Insufficient elution solvent strength (SPE): The solvent may not be strong enough to desorb the analyte from the sorbent.[13] | Increase the polarity/strength of the elution solvent. For reversed-phase SPE, this typically means increasing the percentage of organic solvent (e.g., methanol or acetonitrile) in the elution mixture.[6][13] | |
| "Salting-in" effect: High concentrations of certain salts can increase the solubility of the analyte in the aqueous phase. | Consider adding a "salting-out" agent like sodium sulfate to the aqueous phase to decrease the analyte's aqueous solubility and promote its transfer to the organic phase.[3][14] | |
| Emulsion Formation (LLE) | High concentration of proteins or lipids in the sample: These can act as surfactants, stabilizing the emulsion. | - Gently rock or invert the sample instead of vigorous shaking. - Add a small amount of a different organic solvent or a saturated salt solution to break the emulsion. - Centrifuge the sample at a higher speed. |
| pH is near the isoelectric point of proteins in the sample: This can cause protein precipitation at the interface. | Ensure the pH is sufficiently high to keep the proteins soluble or to precipitate them effectively before extraction. | |
| Analyte Degradation | pH instability: The analyte may be susceptible to degradation at very high or low pH. | While a high pH is needed for extraction, minimize the exposure time to harsh basic conditions. Process the samples promptly after pH adjustment. |
| Thermal degradation: High temperatures during solvent evaporation can cause degradation.[15] | Evaporate the solvent at a lower temperature, preferably under a stream of nitrogen. | |
| Oxidative degradation: The phenolic hydroxyl group may be susceptible to oxidation. | Consider adding an antioxidant to the sample or using degassed solvents. | |
| High Background or Interfering Peaks | Co-extraction of matrix components: The extraction procedure may not be selective enough. | - For LLE, consider a back-extraction step. After extracting the analyte into the organic phase at high pH, back-extract it into a fresh acidic aqueous phase. This can leave many neutral and acidic interferences behind.[3] - For SPE, optimize the wash step with a solvent that is strong enough to remove interferences but weak enough to leave the analyte on the sorbent.[16] |
| Contamination from labware: Plasticizers or other contaminants can leach from tubes or pipette tips. | Use high-quality, solvent-rinsed glassware or polypropylene tubes. |
Experimental Protocols
Protocol 1: Systematic Optimization of pH for Liquid-Liquid Extraction
This protocol outlines a systematic approach to determine the optimal pH for maximizing the extraction recovery of (S)-5-Hydroxy Propafenone.
Objective: To identify the pH at which (S)-5-Hydroxy Propafenone has the highest partitioning into the selected organic solvent.
Materials:
-
Blank biological matrix (e.g., plasma, urine)
-
(S)-5-Hydroxy Propafenone analytical standard
-
A range of aqueous buffers or solutions of NaOH and HCl to adjust pH (e.g., pH 9, 10, 11, 12, 13)
-
Selected organic extraction solvent (e.g., dichloromethane)
-
Analytical instrument for quantification (e.g., LC-MS/MS)
Procedure:
-
Prepare a series of spiked samples by adding a known concentration of (S)-5-Hydroxy Propafenone to the blank biological matrix.
-
Aliquot the spiked matrix into separate tubes for each pH to be tested.
-
Adjust the pH of each aliquot to the desired value using the prepared buffers or acid/base solutions. Verify the final pH with a calibrated pH meter.
-
Add the organic extraction solvent to each tube.
-
Mix gently for a set period (e.g., 10 minutes) to allow for partitioning.
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness.
-
Reconstitute the residue in a suitable solvent for analysis.
-
Analyze the samples and plot the analytical response (peak area) against the pH. The pH that yields the highest peak area is the optimum for extraction.
Protocol 2: Determining Absolute Extraction Recovery
This protocol describes how to accurately calculate the extraction recovery, a critical parameter in method validation.[17][18][19][20][21]
Objective: To quantify the percentage of (S)-5-Hydroxy Propafenone recovered from the biological matrix after the extraction process.
Procedure:
-
Prepare Set A (Extracted Samples): Spike a known concentration of (S)-5-Hydroxy Propafenone into the blank biological matrix. Extract these samples using your optimized extraction protocol.
-
Prepare Set B (Non-Extracted "100% Recovery" Samples): Extract aliquots of the blank biological matrix using the same protocol. After the final evaporation step, reconstitute the residue with a solution containing the same concentration of (S)-5-Hydroxy Propafenone as in Set A.
-
Analyze both sets of samples using your analytical method.
-
Calculate the Extraction Recovery (%ER): %ER = (Mean peak area of Set A / Mean peak area of Set B) * 100
Data Presentation:
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| pH | 10.0 | 11.5 | 12.5 |
| Extraction Solvent | Dichloromethane | Ethyl Acetate | MTBE |
| Mean Peak Area (Set A) | [Insert Data] | [Insert Data] | [Insert Data] |
| Mean Peak Area (Set B) | [Insert Data] | [Insert Data] | [Insert Data] |
| Extraction Recovery (%) | [Calculate] | [Calculate] | [Calculate] |
Visualizing Workflows and Concepts
Logical Workflow for LLE Optimization
Caption: Workflow for optimizing Liquid-Liquid Extraction (LLE).
Decision Tree for Troubleshooting Low Recovery in SPE
Sources
- 1. 5-Hydroxypropafenone | C21H27NO4 | CID 107927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propafenone | C21H27NO3 | CID 4932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. How Can We Improve Our Solid Phase Extraction Processes? [scioninstruments.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 9. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions [kjhil.com]
- 12. economysolutions.in [economysolutions.in]
- 13. welch-us.com [welch-us.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. ofnisystems.com [ofnisystems.com]
- 18. uspbpep.com [uspbpep.com]
- 19. drugfuture.com [drugfuture.com]
- 20. investigationsquality.com [investigationsquality.com]
- 21. scribd.com [scribd.com]
Validation & Comparative
A Comparative Guide to Validating a Chiral HPLC Method for (S)-5-Hydroxy Propafenone Hydrochloride
This guide provides a comprehensive framework for the validation of a chiral High-Performance Liquid Chromatography (HPLC) method for the enantioselective quantification of (S)-5-Hydroxy Propafenone Hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist of validation parameters. It delves into the scientific rationale behind experimental design, offers practical insights for protocol execution, and compares the validated method against viable alternatives, ensuring a robust and reliable analytical procedure suitable for its intended purpose.
Introduction: The Analytical Imperative for (S)-5-Hydroxy Propafenone
Propafenone is a Class 1C antiarrhythmic agent used to treat cardiac arrhythmias. It is metabolized in the liver primarily by the polymorphic cytochrome P450 isozyme CYP2D6 into two main active metabolites: 5-hydroxypropafenone and N-depropylpropafenone.[1] The 5-hydroxy metabolite is pharmacologically active, and its formation is stereoselective. The (S)-enantiomer of 5-hydroxy propafenone exhibits different pharmacological and toxicological profiles from its (R)-enantiomer.
Therefore, a validated, stereoselective analytical method is crucial for:
-
Pharmacokinetic and Bioequivalence Studies: To accurately characterize the absorption, distribution, metabolism, and excretion (ADME) of the individual enantiomers.
-
Therapeutic Drug Monitoring (TDM): To optimize dosing regimens and minimize adverse effects by maintaining therapeutic concentrations of the active enantiomer.
-
Pharmaceutical Quality Control: To ensure the identity, purity, and strength of the drug substance and product.
This guide focuses on a Chiral HPLC method with UV detection, a widely accessible and robust technique for enantioselective analysis.[2][3]
The Chosen Analytical Method: Chiral Stationary Phase HPLC
For the enantioselective separation of (S)-5-Hydroxy Propafenone HCl, a High-Performance Liquid Chromatography (HPLC) method utilizing a chiral stationary phase (CSP) is the method of choice. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, have proven effective in resolving propafenone and its metabolites.[2][3][4]
Rationale for Method Selection:
-
Specificity: CSPs provide the necessary selectivity to resolve the (S)- and (R)-enantiomers, which is impossible with standard reversed-phase columns.
-
Robustness: Modern immobilized polysaccharide-based columns offer broad solvent compatibility and long lifetimes.[4]
-
Accessibility: HPLC systems with UV detectors are standard equipment in most analytical laboratories.
Proposed HPLC Method Parameters (Starting Point)
| Parameter | Condition | Rationale |
| Column | Lux® i-Amylose-3 or Chiralpak® AD | These columns have demonstrated successful separation of propafenone enantiomers and metabolites.[2][3][4] |
| Mobile Phase | Isocratic mixture of Hexane:Ethanol:Diethylamine | A non-polar mobile phase is often effective for normal-phase chiral separations on these columns. Diethylamine is added as a basic modifier to improve peak shape for amine-containing analytes. |
| Flow Rate | 1.0 mL/min | A standard flow rate providing a balance between resolution and analysis time. |
| Detection | UV at 210 nm or 245 nm | Propafenone and its metabolites have significant UV absorbance at these wavelengths.[5][6] |
| Column Temp. | 30°C | Controlled temperature ensures retention time reproducibility. |
| Injection Vol. | 10 µL | A typical injection volume for standard analytical HPLC. |
The Validation Workflow: A Step-by-Step Protocol
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7] The framework for this validation is based on the International Council for Harmonisation (ICH) Q2(R1) guideline.[8][9]
System Suitability
Before initiating any validation experiments, and prior to each analytical run, a system suitability test (SST) must be performed. This is not a validation parameter itself, but a check to ensure the chromatographic system is performing adequately.[10][11][12]
Protocol:
-
Prepare a system suitability solution containing (S)-5-Hydroxy Propafenone HCl and its (R)-enantiomer.
-
Perform 5-6 replicate injections of this solution.
-
Calculate the key performance indicators.
Acceptance Criteria:
| Parameter | Acceptance Limit | Rationale |
|---|---|---|
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration.[13] |
| Resolution (Rs) | > 2.0 between enantiomers | Confirms that the two enantiomer peaks are sufficiently separated for individual quantification.[14] |
| Theoretical Plates (N) | > 2000 | Measures column efficiency.[10] |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and detector.[13] |
Specificity (Stability-Indicating Nature)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[15] For a stability-indicating method, this is most effectively demonstrated through forced degradation studies.[16][17][18]
Protocol:
-
Subject solutions of (S)-5-Hydroxy Propafenone HCl to various stress conditions to induce degradation (target 5-20% degradation).[19]
-
Analyze the stressed samples alongside an unstressed control sample.
-
Assess the chromatograms for any co-eluting peaks with the main analyte peak. Peak purity analysis using a PDA detector is highly recommended.
Stress Conditions:
| Condition | Protocol Example |
|---|---|
| Acid Hydrolysis | 0.1 M HCl at 60°C for 4 hours.[19] |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 2 hours.[19] |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours.[19] |
| Thermal | 80°C for 48 hours.[19] |
| Photolytic | Expose to 1.2 million lux hours visible and 200 watt-hours/m² UV light.[19] |
Acceptance Criteria:
-
The method must resolve the (S)-5-Hydroxy Propafenone peak from all degradation products and from its enantiomer.
-
The peak purity index (if using a PDA detector) should be greater than 0.99, indicating no significant co-elution.
Linearity and Range
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[20]
Protocol:
-
Prepare a series of at least five calibration standards of (S)-5-Hydroxy Propafenone HCl spanning the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis.
Acceptance Criteria:
| Parameter | Acceptance Limit |
|---|---|
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Should not be significantly different from zero. |
| Residuals | Randomly scattered around the x-axis. |
Example Data Table:
| Conc. (µg/mL) | Mean Peak Area | %RSD |
|---|---|---|
| 5.0 | 51050 | 1.2% |
| 7.5 | 75980 | 0.9% |
| 10.0 | 102100 | 0.7% |
| 12.5 | 126500 | 0.8% |
| 15.0 | 151200 | 0.5% |
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[15] It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix (placebo).
Protocol:
-
Prepare samples by spiking a placebo (formulation matrix without the active ingredient) with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three samples at each concentration level (total of nine determinations).
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.
-
The %RSD for the recovery at each level should not exceed 2.0%.
Example Data Table:
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
|---|---|---|---|
| 80% | 8.0 | 7.95 | 99.4% |
| 100% | 10.0 | 10.08 | 100.8% |
| 120% | 12.0 | 11.92 | 99.3% |
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[21] It is evaluated at two levels: Repeatability and Intermediate Precision.
Protocol (Repeatability - Intra-assay):
-
Prepare six identical samples of (S)-5-Hydroxy Propafenone HCl at 100% of the target concentration.
-
Analyze these samples on the same day, by the same analyst, on the same instrument.
-
Calculate the mean, standard deviation, and %RSD.
Protocol (Intermediate Precision - Inter-assay):
-
Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Statistically compare the results from both studies (e.g., using an F-test).
Acceptance Criteria:
-
Repeatability: %RSD should be ≤ 1.0%.
-
Intermediate Precision: %RSD should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[22]
Protocol (Based on Signal-to-Noise Ratio):
-
Determine the background noise of the chromatogram by analyzing a blank sample.
-
Prepare and inject progressively more dilute solutions of the analyte.
-
LOD is the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1.
-
LOQ is the concentration that yields a signal-to-noise (S/N) ratio of approximately 10:1.[22]
Acceptance Criteria:
-
The LOQ must be verified by demonstrating acceptable precision and accuracy at that concentration (%RSD ≤ 10%).
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[21][23][24] It provides an indication of the method's reliability during normal usage.[23][25]
Protocol:
-
Identify critical method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).
-
Deliberately vary each parameter, one at a time, from the nominal method conditions.
-
Analyze a sample under each varied condition and evaluate the impact on system suitability parameters (e.g., retention time, resolution, tailing factor).
Example Variations:
| Parameter | Nominal Value | Variation 1 | Variation 2 |
|---|---|---|---|
| Flow Rate | 1.0 mL/min | 0.9 mL/min | 1.1 mL/min |
| Column Temp. | 30°C | 28°C | 32°C |
| % Ethanol in Mobile Phase | 20% | 18% | 22% |
Acceptance Criteria:
-
The system suitability criteria must be met under all tested variations.[26]
-
The results for the analyte should not deviate significantly from the results under nominal conditions.
Comparison with Alternative Methods
While Chiral HPLC-UV is a robust and accessible choice, other methods may be suitable depending on the specific application needs.
| Method | Principle | Advantages | Disadvantages |
| Validated Chiral HPLC-UV | Differential interaction with a chiral stationary phase; detection by UV absorbance. | Cost-effective, robust, widely available, good precision and accuracy. | Moderate sensitivity, may not be suitable for ultra-trace level analysis. |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection.[1] | Extremely high sensitivity and selectivity, can be used for complex biological matrices (e.g., plasma, serum).[1][5] | Higher equipment cost, more complex method development, potential for matrix effects. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (e.g., CO₂) as the mobile phase. | Faster separations, lower solvent consumption (greener chemistry), often provides different selectivity than HPLC. | Specialized equipment required, less common in standard QC labs. |
| Capillary Electrophoresis (CE) | Separation based on differential migration in an electric field. | Extremely high efficiency, very low sample and reagent consumption. | Lower concentration sensitivity, can have issues with reproducibility of migration times. |
Final Conclusion
The Chiral HPLC-UV method detailed in this guide, when subjected to the rigorous validation protocol described, provides a specific, linear, accurate, precise, and robust procedure for the enantioselective analysis of this compound. The comprehensive validation package, built upon the principles of the ICH Q2(R1) guideline, ensures that the method is suitable for its intended purpose and will generate reliable, high-quality data in a regulated environment. The systematic approach to testing parameters like specificity through forced degradation and robustness through deliberate parameter variation instills confidence in the method's performance throughout its lifecycle.
References
- Robustness and Ruggedness Testing in Analytical Chemistry - Lab Manager. (2025, August 14).
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
- System Suitability Test in HPLC – Key Parameters Explained - assayprism.com.
- Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development - Open Access Journals.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. (2024, April 24).
- System Suitability in HPLC Analysis | Pharmaguideline.
- System suitability in HPLC Analysis - Pharmaceutical Updates. (2021, May 3).
- Enantioselective HPLC Analysis of Propafenone and of Its Main Metabolites Using Polysaccharide and Protein-Based Chiral Stationary Phases - PubMed. (2000, June). Biomedical Chromatography, 14(4), 227-33.
- Robustness Tests | LCGC International.
- How To Perform Robustness In Analytical Method Validation - PharmaGuru. (2025, May 2).
- Quality Guidelines - ICH.
- ICH Q2 Analytical Method Validation | PPTX - Slideshare.
- ICH Q2(R1) Analytical Method Validation | PDF | Chromatography - Scribd.
- Robustness in Analytical Methods Outlined - Pharmaceutical Technology. (2007, April 26).
- System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 - YouTube. (2025, October 15).
- System suitability testing | PPTX - Slideshare.
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. (2020, November 1).
- The 6 Key Aspects of Analytical Method Validation - Element Lab Solutions.
- Enantioselective HPLC analysis of propafenone and of its main metabolites using polysaccharide and protein‐based chiral stationary phases - R Discovery. (2000, June 1).
- A practical guide to forced degradation and stability studies for drug substances.
- Importance of Forced Degradation In Stability-Indicating Methods - ARL Bio Pharma.
- Technical Support Center: Forced Degradation Studies for Stability-Indicating HPLC Methods - Benchchem.
- Chiral Separation of Propafenone with a Lux® i-Amylose-3 Chiral Stationary Phase by HPLC under General Polar.
- Development of Methodology for the Isolation and Determination of Propafenone in Blood Samples via HPLC - David Publishing.
- A rapid HPLC assay for the simultaneous determination of propafenone and its major metabolites in human serum - PubMed. (2004, September). Analytical Sciences, 20(9), 1307-11.
- Application Note: Validated Analytical Methods for the Quantification of Propafenone and its Metabolites - Benchchem.
- A VALIDATED RP-HPLC METHOD FOR THE DETERMINATION OF PROPAFENONE HCL IN BULK DRUG AND PHARMACEUTICAL DOSAGE FORM - European Journal of Biomedical and Pharmaceutical Sciences.
- New method development and validation for the determination of propafenone HCL in pure drug and its tablet dosage form by RP-HPLC - ResearchGate. (2016).
- Analytical method validation: A brief review. (2012).
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A Comparative Guide to the Stereoselective Activity of (S)- and (R)-5-Hydroxy Propafenone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Clinical Significance of Propafenone Metabolism
Propafenone is a Class IC antiarrhythmic agent widely utilized in the management of supraventricular and ventricular arrhythmias.[1] Administered as a racemic mixture of (S)- and (R)-enantiomers, its therapeutic and adverse effects are not solely attributable to the parent drug. Propafenone undergoes extensive hepatic metabolism, primarily via the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, leading to the formation of active metabolites, most notably 5-hydroxypropafenone.[1] The stereochemistry of both the parent compound and its metabolites plays a pivotal role in the overall pharmacological profile, influencing both efficacy and tolerability. This guide provides an in-depth comparison of the known and extrapolated activities of the (S)- and (R)-enantiomers of 5-hydroxypropafenone, offering insights for researchers in pharmacology and drug development.
Stereoselective Metabolism of Propafenone
The metabolic pathway from propafenone to 5-hydroxypropafenone is stereoselective. The disposition of propafenone enantiomers and their metabolites can vary significantly among individuals, largely due to the genetic polymorphism of the CYP2D6 enzyme. This variability underscores the importance of understanding the distinct activities of each chiral molecule.
Caption: Workflow for assessing sodium channel blockade using patch-clamp.
Step-by-Step Methodology:
-
Cell Preparation: Culture cells (e.g., HEK293) stably transfected with the SCN5A gene, which encodes the alpha subunit of the human cardiac sodium channel (Nav1.5).
-
Electrophysiological Recording: Utilize the whole-cell patch-clamp technique to record ionic currents from single cells.
-
Voltage Clamp Protocol: Apply a specific voltage protocol to elicit sodium currents. This typically involves holding the cell at a negative membrane potential (e.g., -100 mV) and then depolarizing to a potential that activates the sodium channels (e.g., -20 mV).
-
Drug Perfusion: After establishing a stable baseline recording, perfuse the cells with a solution containing the test compound ((S)- or (R)-5-Hydroxy Propafenone) at various concentrations.
-
Data Analysis: Measure the peak sodium current before and after drug application to determine the concentration-dependent inhibition. Calculate the IC50 value to quantify the potency of the compound.
Assessment of Beta-Adrenergic Receptor Blockade
The beta-blocking activity is commonly assessed using radioligand binding assays with membranes from tissues expressing beta-adrenergic receptors (e.g., heart, lung) or cell lines overexpressing specific receptor subtypes.
Experimental Workflow:
Caption: Workflow for assessing beta-blockade using radioligand binding.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from a source rich in beta-adrenergic receptors (e.g., rat heart ventricles).
-
Binding Assay: Incubate the membranes with a radiolabeled beta-adrenergic antagonist (e.g., [³H]-CGP-12177) in the presence of increasing concentrations of the test compound ((S)- or (R)-5-Hydroxy Propafenone).
-
Separation: Separate the membrane-bound radioligand from the free radioligand by rapid filtration.
-
Quantification: Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Plot the displacement curves and calculate the inhibitory constant (Ki) for each enantiomer to determine its affinity for the beta-adrenergic receptor.
Conclusion and Future Directions
The stereoselective pharmacology of propafenone is a critical determinant of its clinical effects. While the differential beta-blocking activity of the parent enantiomers is well-characterized, a significant knowledge gap exists regarding the specific activities of the (S)- and (R)-enantiomers of its major metabolite, 5-hydroxypropafenone. Based on the established pharmacology of propafenone, it is hypothesized that (S)-5-Hydroxy Propafenone possesses greater beta-blocking activity than its (R)-counterpart, while both likely exhibit potent sodium channel blocking effects.
Future research should focus on the direct in-vitro and in-vivo characterization of the separated enantiomers of 5-hydroxypropafenone. Such studies would provide a more complete understanding of the contribution of these metabolites to the overall therapeutic and toxicological profile of propafenone, potentially leading to the development of safer and more effective antiarrhythmic therapies.
References
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Stoschitzky, K., et al. (1990). Different stereoselective effects of (R)- and (S)-propafenone: clinical pharmacologic, electrophysiologic, and radioligand binding studies. Journal of cardiovascular pharmacology, 15(4), 574–580. [Link]
-
Cabo, C., et al. (2003). Effects of propafenone and its main metabolite, 5-hydroxypropafenone, on HERG channels. Cardiovascular research, 57(1), 124–135. [Link]
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Drugs.com. (2023). Propafenone: Package Insert / Prescribing Information / MOA. [Link]
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National Center for Biotechnology Information. (2023). Propafenone Therapy and CYP2D6 Genotype. In Medical Genetics Summaries. [Link]
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Malfatto, G., et al. (1988). Electrophysiologic, inotropic and antiarrhythmic effects of propafenone, 5-hydroxypropafenone and N-depropylpropafenone. The Journal of pharmacology and experimental therapeutics, 246(2), 419–426. [Link]
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von Philipsborn, G., et al. (1984). Pharmacological studies on propafenone and its main metabolite 5-hydroxypropafenone. Arzneimittel-Forschung, 34(11), 1489–1497. [Link]
-
Burnett, D. M., et al. (1988). Propafenone interacts stereoselectively with beta 1- and beta 2-adrenergic receptors. Journal of cardiovascular pharmacology, 12(5), 615–619. [Link]
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A Comparative Analysis of Propafenone and its Active Metabolite, 5-Hydroxy Propafenone: A Guide for Researchers
This guide provides an in-depth comparative analysis of the Class IC antiarrhythmic agent, propafenone, and its principal active metabolite, 5-hydroxy propafenone. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced pharmacological differences between the parent drug and its metabolite, supported by experimental data and detailed methodologies. Our objective is to furnish a comprehensive resource that elucidates the distinct contributions of each compound to the overall clinical profile of propafenone therapy, thereby informing future research and development in the field of antiarrhythmic drugs.
Introduction: The Clinical Significance of Propafenone and its Metabolism
Propafenone is a widely utilized antiarrhythmic agent for the management of atrial and ventricular arrhythmias.[1][2][3] Its therapeutic efficacy is complicated by a significant first-pass hepatic metabolism, primarily mediated by the cytochrome P450 2D6 (CYP2D6) enzyme.[4][5][6][7][8] This metabolic process yields two primary active metabolites: 5-hydroxy propafenone and N-depropylpropafenone.[1][2][4][9][10] The formation of 5-hydroxy propafenone is particularly noteworthy as its plasma concentrations can be comparable to that of the parent drug in individuals who are extensive metabolizers of CYP2D6 substrates.[11] This guide will focus on the comparative effects of propafenone and 5-hydroxy propafenone, as the latter significantly contributes to the overall pharmacological and clinical effects of propafenone treatment.
The genetic polymorphism of CYP2D6 leads to different metabolizer phenotypes, which in turn influences the plasma concentration ratio of propafenone to 5-hydroxy propafenone.[4][6][12] This variability underscores the importance of understanding the distinct pharmacological profiles of both the parent drug and its active metabolite to predict clinical response and potential adverse effects.
Comparative Pharmacodynamics: A Tale of Two Potencies
While both propafenone and 5-hydroxy propafenone are classified as Class IC antiarrhythmic agents due to their potent sodium channel blocking activity, they exhibit significant differences in their effects on other cardiac ion channels and receptors.[13][14][15]
Sodium Channel Blockade
Both compounds exert their primary antiarrhythmic effect by blocking the fast inward sodium current (INa), which leads to a reduction in the maximum upstroke velocity (Vmax) of the cardiac action potential and slows conduction.[2][3][13][16] However, experimental data suggests that 5-hydroxy propafenone is a more potent sodium channel blocker than propafenone .[11][14][16] This heightened potency of the metabolite contributes significantly to the antiarrhythmic efficacy observed in extensive metabolizers.
Beta-Adrenergic Receptor Blockade
Propafenone possesses non-selective beta-adrenergic receptor blocking activity, which contributes to its negative chronotropic and inotropic effects.[9][13][14][17] In stark contrast, 5-hydroxy propafenone exhibits significantly weaker beta-blocking activity, estimated to be about 10 times less potent than the parent compound .[13][14][18] This disparity is clinically relevant, as the degree of beta-blockade experienced by a patient will depend on their CYP2D6 metabolizer status and the resulting ratio of propafenone to its 5-hydroxy metabolite.
Potassium Channel Blockade
Both propafenone and 5-hydroxy propafenone have been shown to block various cardiac potassium channels, which can affect cardiac repolarization and action potential duration. Their effects on specific potassium channels, such as the human ether-à-go-go-related gene (hERG) channels and hKv1.5 channels, have been investigated.
-
hERG Channels: Studies have shown that both propafenone and 5-hydroxy propafenone block hERG channels to a similar extent, which can contribute to a prolongation of the cardiac action potential.[11][19]
-
hKv1.5 Channels: Propafenone has been found to be a more potent blocker of the hKv1.5 potassium channel compared to its 5-hydroxy metabolite.[14][20]
The following table summarizes the key pharmacodynamic differences between propafenone and 5-hydroxy propafenone:
| Feature | Propafenone | 5-Hydroxy Propafenone | Key References |
| Primary Mechanism | Class IC Antiarrhythmic | Class IC Antiarrhythmic | [1][13] |
| Sodium Channel Blockade | Potent | More Potent | [11][14][16] |
| Beta-Adrenergic Blockade | Present (Non-selective) | Significantly Weaker (~10x less) | [13][14][18] |
| hERG Channel Blockade | Similar to 5-HP | Similar to Propafenone | [11][19] |
| hKv1.5 Channel Blockade | More Potent | Less Potent | [14][20] |
Comparative Pharmacokinetics: The Influence of Metabolic Phenotype
The pharmacokinetic profiles of propafenone and 5-hydroxy propafenone are intrinsically linked and heavily influenced by an individual's CYP2D6 genotype.[4][6][12]
Metabolism and Bioavailability
Propafenone undergoes extensive first-pass metabolism in the liver.[5][21] In individuals with normal or rapid CYP2D6 activity (extensive metabolizers), a significant portion of orally administered propafenone is converted to 5-hydroxy propafenone.[4][6][21] This results in lower systemic bioavailability of the parent drug and substantial plasma concentrations of the active metabolite.[18] Conversely, in poor metabolizers who have deficient CYP2D6 activity, the formation of 5-hydroxy propafenone is minimal, leading to higher plasma concentrations of the parent drug and a longer elimination half-life.[2][4][9]
The following diagram illustrates the metabolic pathway of propafenone:
Caption: Metabolic pathway of propafenone.
Elimination Half-Life
The elimination half-life of propafenone varies significantly depending on the metabolizer phenotype. In extensive metabolizers, the half-life is typically in the range of 2 to 10 hours.[4][21] In contrast, poor metabolizers exhibit a much longer elimination half-life, ranging from 10 to 32 hours.[2][4][10][21] The pharmacokinetics of 5-hydroxy propafenone are dependent on its formation from the parent drug.
The table below provides a comparative overview of the pharmacokinetic parameters:
| Parameter | Propafenone (Extensive Metabolizers) | Propafenone (Poor Metabolizers) | 5-Hydroxy Propafenone | Key References |
| Primary Metabolism | CYP2D6, CYP3A4, CYP1A2 | CYP3A4, CYP1A2 | Formed via CYP2D6 | [4][5][6] |
| Elimination Half-life | 2 - 10 hours | 10 - 32 hours | Dependent on formation | [2][4][21] |
| Plasma Concentration | Lower | Higher | Substantial (in EMs) | [9][18] |
Experimental Protocols
To facilitate further research in this area, we provide the following detailed experimental protocols for key assays used to compare the effects of propafenone and 5-hydroxy propafenone.
Protocol for Whole-Cell Patch-Clamp Electrophysiology to Assess Sodium Channel Blockade
This protocol is designed to measure the inhibitory effects of propafenone and 5-hydroxy propafenone on the fast sodium current (INa) in isolated cardiomyocytes or a stable cell line expressing Nav1.5 channels.
Materials:
-
Isolated cardiomyocytes or Nav1.5-expressing cell line
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES (pH 7.2 with CsOH)
-
Propafenone and 5-Hydroxy Propafenone stock solutions
Procedure:
-
Prepare cells for patch-clamping according to standard laboratory procedures.
-
Fabricate patch pipettes with a resistance of 2-4 MΩ when filled with internal solution.
-
Establish a whole-cell recording configuration.
-
Record baseline INa by applying a depolarizing voltage step to -20 mV from a holding potential of -100 mV.
-
Perfuse the cells with the external solution containing various concentrations of either propafenone or 5-hydroxy propafenone.
-
Record INa at each drug concentration after steady-state block is achieved.
-
Wash out the drug and ensure recovery of the current to baseline levels.
-
Analyze the data to determine the concentration-response relationship and calculate the IC50 for each compound.
Caption: Workflow for patch-clamp electrophysiology.
Protocol for In Vitro Metabolism Assay using Human Liver Microsomes
This assay is used to determine the rate of metabolism of propafenone to 5-hydroxy propafenone.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Propafenone
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Pre-incubate HLMs in phosphate buffer at 37°C.
-
Add propafenone to the HLM suspension and briefly pre-incubate.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points, aliquot the reaction mixture and terminate the reaction by adding ice-cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the concentrations of propafenone and 5-hydroxy propafenone using a validated LC-MS/MS method.
-
Calculate the rate of metabolite formation.
Clinical Implications and Future Directions
The distinct pharmacological profiles of propafenone and 5-hydroxy propafenone have significant clinical implications. In extensive metabolizers, the antiarrhythmic effect is a composite of the actions of both the parent drug and its more potent sodium channel-blocking metabolite. In contrast, in poor metabolizers, the clinical effect is primarily due to the parent drug, with a more pronounced beta-blockade and a different risk profile for adverse effects.[22]
Future research should focus on:
-
Developing personalized dosing strategies for propafenone based on CYP2D6 genotype to optimize efficacy and minimize adverse events.[23]
-
Further elucidating the effects of both compounds on a wider range of cardiac ion channels to better understand their proarrhythmic potential.[10][24]
-
Investigating potential drug-drug interactions that may alter the metabolic ratio of propafenone to 5-hydroxy propafenone.[13][23]
Conclusion
Propafenone and its active metabolite, 5-hydroxy propafenone, present a fascinating case study in the clinical importance of pharmacogenomics and drug metabolism. While both compounds contribute to the antiarrhythmic efficacy of propafenone therapy, their distinct potencies in blocking sodium channels and beta-adrenergic receptors result in a complex and variable clinical profile. A thorough understanding of these differences is paramount for the safe and effective use of propafenone and for the development of novel antiarrhythmic agents with improved safety and efficacy profiles.
References
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Effects of propafenone and its main metabolite, 5-hydroxypropafenone, on HERG channels. Cardiovascular Research. [Link]
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Propafenone: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]
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Electrophysiologic, inotropic and antiarrhythmic effects of propafenone, 5-hydroxypropafenone and N-depropylpropafenone. The Journal of Pharmacology and Experimental Therapeutics. [Link]
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Effects of propafenone and 5-hydroxy-propafenone on hKv1.5 channels. British Journal of Pharmacology. [Link]
-
Annotation of FDA Label for propafenone and CYP2D6. ClinPGx. [Link]
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Propafenone Monograph for Professionals. Drugs.com. [Link]
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Pharmacokinetics and pharmacodynamics of propafenone during acute and chronic administration. British Journal of Clinical Pharmacology. [Link]
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Pharmacokinetic and pharmacodynamic evaluation of propafenone in patients with ventricular arrhythmia. Propafenone Research Group. Clinical Pharmacology and Therapeutics. [Link]
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CYP2D6: propafenone. Dutch Pharmacogenetics Working Group (DPWG). [Link]
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Propafenone Therapy and CYP2D6 Genotype. Medical Genetics Summaries - NCBI Bookshelf. [Link]
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Rythmol (Propafenone): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]
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The Effect of CYP2D6 Phenotypes on the Pharmacokinetics of Propafenone: A Systematic Review and Meta-Analysis. MDPI. [Link]
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Metabolic pathway of propafenone. ResearchGate. [Link]
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Pharmacological studies on propafenone and its main metabolite 5-hydroxypropafenone. Arzneimittel-Forschung. [Link]
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Development of a joint dissolution and pharmacokinetic model of propafenone and its hydroxylated metabolite. PAGE Meeting. [Link]
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RYTHMOL SR (propafenone hydrochloride) extended release CAPSULES DESCRIPTION. U.S. Food and Drug Administration. [Link]
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Effects of propafenone and its main metabolite, 5-hydroxypropafenone, on HERG channels. Cardiovascular Research. [Link]
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Propafenone Therapy and CYP2D6 Genotype. NCBI Bookshelf. [Link]
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Polymorphism of propafenone metabolism and disposition in man: clinical and pharmacokinetic consequences. Circulation. [Link]
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Propafenone. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in the treatment of arrhythmias. Drugs. [Link]
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Propafenone response. NIH Genetic Testing Registry (GTR). [Link]
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What is the mechanism of Propafenone Hydrochloride? Patsnap Synapse. [Link]
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RYTHMOL (propafenone hydrochloride tablets), for oral use. U.S. Food and Drug Administration. [Link]
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Beta-blocking and electrophysiological effects of propafenone in volunteers. European Journal of Clinical Pharmacology. [Link]
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Efficacy and safety of sustained-release propafenone (propafenone SR) for patients with atrial fibrillation. The American Journal of Cardiology. [Link]
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Clinical efficacy and electrophysiology of oral propafenone for ventricular tachycardia. The American Journal of Cardiology. [Link]
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A Comparative Guide to the Enantioselective Analysis of Propafenone and its Hydroxy Metabolites
<Senior Application Scientist Report
Authored by: A Senior Application Scientist
Abstract
Propafenone, a Class 1C antiarrhythmic agent, is a chiral drug administered as a racemic mixture. Its enantiomers and primary metabolite, 5-hydroxypropafenone, exhibit stereoselective pharmacokinetics and pharmacodynamics. This necessitates robust enantioselective analytical methods for accurate therapeutic drug monitoring, pharmacokinetic studies, and quality control. This guide provides a comprehensive comparison of leading analytical techniques for the chiral separation of propafenone and its hydroxy metabolites, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The Criticality of Enantioselective Analysis for Propafenone
Propafenone (PPF) possesses a single chiral center, resulting in two enantiomers: (S)-propafenone and (R)-propafenone. Following administration, it is metabolized by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme into active metabolites, primarily 5-hydroxypropafenone (5-OH-PPF), which also exists as a pair of enantiomers.
The stereoisomers of both the parent drug and its metabolite display notable differences in their pharmacological activity and metabolic profiles. For instance, the S-enantiomer is a more potent beta-antagonist than the R-enantiomer.[1] Furthermore, the disposition of the enantiomers is stereoselective, with the R-enantiomer being cleared more rapidly in individuals with the "extensive metabolizer" phenotype.[1] This polymorphic metabolism leads to significant interindividual variability in dose-concentration and concentration-effect relationships.[1]
Given these stereoselective properties, regulatory bodies such as the U.S. Food and Drug Administration (FDA) emphasize the importance of developing quantitative assays for individual enantiomers early in the drug development process.[2][3] Such assays are crucial for understanding the pharmacokinetic and pharmacodynamic profiles of each enantiomer, ensuring the safety and efficacy of the drug product.
Comparative Analysis of Analytical Methodologies
The enantioselective analysis of propafenone and its metabolites is predominantly achieved through chiral chromatography. The most common techniques employed are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). Each technique offers a unique set of advantages and disadvantages in terms of resolution, speed, solvent consumption, and applicability.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC remains the gold standard for enantioselective separations due to its versatility, robustness, and the wide availability of chiral stationary phases (CSPs). Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely used for the resolution of propafenone and its metabolites.[4][5]
Mechanism of Separation: Polysaccharide-based CSPs, such as those with cellulose tris(3,5-dimethylphenylcarbamate) coatings (e.g., Lux Cellulose-1, CHIRALCEL® OD®), create a complex steric environment.[6][7] The helical structure of the cellulose provides grooves and cavities that facilitate steric interactions, while the carbamate derivatives enable hydrogen bonding, dipole-dipole, and π-π interactions.[6][7] These multiple interaction points lead to differential binding affinities for the enantiomers, resulting in their separation.
dot
Caption: Chiral Recognition in HPLC.
Performance Comparison of Common HPLC-CSP Methods:
| Parameter | Chiralpak AD-H[8][9][10] | Lux Cellulose-1[6][7][11] | Chiral-AGP[4][12] |
| Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dimethylphenylcarbamate) | α1-acid glycoprotein |
| Mobile Phase | Hexane:Ethanol (88:12, v/v) + 0.1% DEA | Hexane:Isopropanol:Diethylamine (90:10:0.4) | 10 mM Ammonium Acetate (pH 5.96):1-Propanol (100:9, v/v) |
| Resolution (Rs) for PPF | > 2.0 | > 1.5 | Good |
| Resolution (Rs) for 5-OH-PPF | > 1.5 | Not reported | Good |
| Analysis Time | ~ 20 min | ~ 15 min | ~ 25 min |
| Detection | UV (315 nm) | UV (254 nm) | MS/MS |
| LOD/LOQ (ng/mL) | 25 / - | Not specified | 20 / 20 |
Causality Behind Experimental Choices:
-
Mobile Phase: The choice of a non-polar solvent like hexane with a polar modifier such as ethanol or isopropanol is standard for normal-phase chiral chromatography. The alcohol competes with the analytes for polar interaction sites on the CSP, influencing retention and resolution. The addition of a basic modifier like diethylamine (DEA) is crucial for improving the peak shape of basic compounds like propafenone by minimizing tailing caused by interactions with residual acidic silanol groups on the silica support.
-
Stationary Phase: Amylose and cellulose-based CSPs are selected for their broad enantioselectivity.[13] The subtle differences in their three-dimensional structures can lead to different elution orders and resolutions for the same compound, making it beneficial to screen both types of columns during method development. Protein-based columns like Chiral-AGP offer a different separation mechanism based on the complex binding pockets of the immobilized protein and are often used in reversed-phase mode, which can be advantageous for direct injection of aqueous samples.
Supercritical Fluid Chromatography (SFC)
SFC has gained prominence as a "greener" and often faster alternative to HPLC for chiral separations.[14] It utilizes supercritical carbon dioxide as the primary mobile phase, which has low viscosity and high diffusivity, allowing for higher flow rates and faster separations without a significant loss of efficiency.[14]
Advantages over HPLC:
-
Speed: Faster analysis times due to higher optimal linear velocities.
-
Solvent Reduction: Significantly lower consumption of organic solvents.
-
Cost-Effectiveness: Reduced solvent purchase and disposal costs.
Performance Considerations: The same polysaccharide-based CSPs used in HPLC are often effective in SFC. The mobile phase typically consists of supercritical CO2 with a small percentage of an organic modifier (e.g., methanol, ethanol) and an additive (e.g., DEA).
dot
Caption: Typical SFC System Workflow.
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For chiral separations of propafenone and its metabolites, a chiral selector, typically a cyclodextrin derivative, is added to the background electrolyte.[15]
Mechanism of Separation: The enantiomers form transient, diastereomeric inclusion complexes with the cyclodextrin selector. The different binding constants of these complexes lead to different apparent mobilities, resulting in their separation.
A Validated CE Method:
A robust CE method has been developed for the simultaneous determination of the enantiomers of propafenone, 5-hydroxypropafenone, and N-despropylpropafenone.[15]
| Parameter | Capillary Electrophoresis Method[15] |
| Chiral Selector | Highly sulfated β-cyclodextrin (0.6%) |
| Background Electrolyte | 100 mM Sodium Phosphate (pH 2.0) with 19% Methanol |
| Analysis Time | ~ 30 min |
| LOD (ng/mL) | 10-12 for all enantiomers |
| Linearity (ng/mL) | 25-1000 |
Advantages of CE:
-
High Efficiency: Generates very sharp peaks, leading to excellent resolution.
-
Low Sample and Reagent Consumption: Utilizes nanoliter injection volumes and minimal amounts of reagents.
-
Versatility: The ability to easily change the chiral selector in the buffer provides flexibility in method development.
Experimental Protocols: A Self-Validating System
Protocol 1: Enantioselective HPLC-UV Analysis
This protocol is based on a validated method for the simultaneous determination of propafenone and 5-hydroxypropafenone enantiomers in plasma.[9][16]
1. Sample Preparation (Liquid-Liquid Extraction): a. To 1 mL of plasma, add an internal standard and alkalinize with 0.5 mL of 1M NaOH. b. Add 5 mL of dichloromethane and vortex for 2 minutes. c. Centrifuge at 3000 rpm for 10 minutes. d. Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C. e. Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
- Column: Chiralpak AD (250 x 4.6 mm, 10 µm)
- Mobile Phase: Hexane:Ethanol (88:12, v/v) + 0.1% Diethylamine
- Flow Rate: 1.0 mL/min
- Temperature: 25°C
- Detection: UV at 315 nm
- Injection Volume: 20 µL
3. Validation Parameters:
- Linearity: 25-1250 ng/mL for each enantiomer.[9]
- Recovery: >56% for all analytes.[9]
- Precision: Within-day and between-day CVs < 15%.
Protocol 2: Enantioselective LC-MS/MS Analysis
This protocol is adapted from a method utilizing a protein-based CSP for enhanced sensitivity and selectivity.[12]
1. Sample Preparation: a. Perform liquid-liquid extraction as described in Protocol 1.
2. Chromatographic Conditions:
- Column: Chiral-AGP (150 x 4.0 mm)
- Mobile Phase for PPF: 10 mM Ammonium Acetate (pH 5.96):1-Propanol (100:9, v/v)
- Mobile Phase for 5-OH-PPF: 10 mM Ammonium Acetate (pH 4.1):2-Propanol (100:0.9, v/v)
- Flow Rate: 0.5-0.6 mL/min
- Detection: ESI-MS/MS in Selected Reaction Monitoring (SRM) mode
- PPF transition: m/z 342 -> m/z 324[12]
- 5-OH-PPF transition: m/z 358 -> m/z 340[12]
3. Validation Parameters:
- Linearity: 20-1600 ng/mL for PPF enantiomers; 20-500 ng/mL for 5-OH-PPF enantiomers.[12]
- LOQ: 20 ng/mL for all enantiomers.[12]
- Precision and Accuracy: Within 11%.[12]
Conclusion and Future Perspectives
The enantioselective analysis of propafenone and its hydroxy metabolites is a critical aspect of its therapeutic use and development. While chiral HPLC with polysaccharide-based CSPs remains a robust and widely implemented technique, SFC offers significant advantages in terms of speed and reduced environmental impact. CE provides a high-efficiency alternative with low sample consumption. The choice of method will ultimately depend on the specific application, available instrumentation, and desired performance characteristics such as sensitivity and throughput. The coupling of these separation techniques with mass spectrometry provides the highest level of sensitivity and selectivity, which is particularly important for the analysis of biological samples with complex matrices.
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Bonato, P. S., et al. (2000). Enantioselective HPLC Analysis of Propafenone and of Its Main Metabolites Using Polysaccharide and Protein-Based Chiral Stationary Phases. Biomedical Chromatography, 14(4), 227-33. [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity in Immunoassays for Propafenone and its Metabolites
For researchers and drug development professionals engaged in the therapeutic drug monitoring (TDM) and pharmacokinetic (PK) analysis of propafenone, the choice of analytical methodology is paramount. While immunoassays offer a high-throughput and cost-effective solution, their utility is critically dependent on the specificity of the antibody used. Propafenone undergoes extensive hepatic metabolism, producing pharmacologically active metabolites that pose a significant risk of cross-reactivity, potentially leading to the overestimation of the parent drug concentration and flawed clinical interpretation.[1][2]
This guide provides an in-depth analysis of the challenges posed by cross-reactivity in propafenone immunoassays. We will explore the structural basis for this analytical interference, present a standardized protocol for its rigorous evaluation, and compare the immunoassay approach with the gold-standard chromatographic methods. This document is intended to equip scientists with the necessary framework to critically assess, validate, and select the appropriate bioanalytical method for their research.
The Clinical Imperative for Specificity: Understanding Propafenone Metabolism
Propafenone is a Class 1C antiarrhythmic agent widely used for managing cardiac arrhythmias.[3] Its clinical efficacy and safety profile are complicated by its complex metabolism, which is influenced by genetic polymorphisms, particularly of the cytochrome P450 2D6 (CYP2D6) enzyme.[4][5] The primary metabolic pathways are:
-
5-Hydroxylation: Mediated by CYP2D6, this pathway produces 5-hydroxypropafenone (5-OHP) , an active metabolite with antiarrhythmic and beta-blocking effects comparable to the parent drug.[6][7]
-
N-Dealkylation: Primarily mediated by CYP3A4 and CYP1A2, this pathway forms N-depropylpropafenone (NDP) , which also possesses pharmacological activity.[1][2]
The presence of these active metabolites, which circulate in plasma at variable concentrations depending on a patient's metabolic phenotype, makes it essential to distinguish the parent drug from its metabolic byproducts for accurate pharmacokinetic assessment and dose adjustment.[1] An assay that cross-reacts significantly with these metabolites will fail to provide this distinction.
The Structural Basis of Immunoassay Cross-Reactivity
The core challenge for immunoassay specificity lies in the structural similarity between propafenone and its metabolites. An antibody raised against propafenone may recognize shared epitopes on the metabolite molecules, leading to analytical interference.
The diagram below illustrates the minor structural modifications that differentiate the parent drug from its primary metabolites. The core propafenone structure is largely conserved, making it difficult to generate antibodies that are exclusively specific to the parent molecule without some degree of binding to 5-OHP or NDP.
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A Senior Application Scientist's Guide to Interspecies Differences in Propafenone Metabolism to 5-Hydroxypropafenone
This guide provides an in-depth comparison of the metabolic conversion of propafenone to its active metabolite, 5-hydroxypropafenone, across various preclinical species and humans. Understanding these interspecies differences is paramount for researchers, scientists, and drug development professionals in the accurate interpretation of preclinical data and the successful clinical translation of pharmacokinetics and pharmacodynamics.
The Critical Role of Metabolism in Propafenone's Pharmacological Profile
Propafenone is a Class 1C antiarrhythmic agent widely used in the management of atrial and ventricular arrhythmias.[1] Its therapeutic and toxicological profile is significantly influenced by its extensive metabolism, primarily in the liver. The formation of its major active metabolite, 5-hydroxypropafenone, is a critical determinant of the drug's overall effect and is subject to considerable inter-individual and interspecies variability.[2][3]
The primary enzyme responsible for the 5-hydroxylation of propafenone in humans is the highly polymorphic cytochrome P450 2D6 (CYP2D6).[1][2] Genetic variations in the CYP2D6 gene lead to different metabolizer phenotypes: poor, intermediate, extensive, and ultra-rapid metabolizers.[1][4] This genetic polymorphism is a major factor contributing to the wide range of plasma concentrations of both the parent drug and its active metabolite, which can impact both efficacy and the risk of adverse events.[1][5][6][7]
Interspecies Divergence in Propafenone Metabolism: A Comparative Overview
Preclinical animal models are indispensable in drug development. However, significant differences in drug metabolism between these models and humans can lead to misleading predictions of clinical outcomes. Propafenone is a classic example of a drug exhibiting marked interspecies differences in its metabolic pathways.
Key Metabolic Pathways Across Species
While 5-hydroxylation is a prominent pathway in humans, other metabolic routes, such as N-dealkylation and glucuronidation, are dominant in certain animal species.[2][8] The table below summarizes the primary metabolites of propafenone observed in in vitro studies using liver microsomes from different species.
| Species | Primary Metabolite(s) | Key Enzymes Involved |
| Human | 5-Hydroxypropafenone | CYP2D6 , CYP3A4, CYP1A2[1][2][9] |
| Rat | N-desalkylpropafenone | CYP1A subfamily, CYP3A4[2][8][10] |
| Dog | Propafenone glucuronide, 5-Hydroxypropafenone | Not specified[2] |
| Monkey | Not specified in detail, but metabolism is generally high | Not specified in detail |
This table highlights the significant variation in the primary metabolic clearance pathways of propafenone across different species.
The Central Role of CYP2D6 and its Orthologs
The profound impact of CYP2D6 on propafenone metabolism in humans underscores the importance of selecting preclinical species with comparable enzymatic machinery. The expression and activity of CYP2D6 orthologs in common laboratory animals can differ substantially from that in humans. For instance, while rodents possess Cyp2d subfamily members, their substrate specificity and activity levels towards human CYP2D6 substrates like propafenone can be significantly different.[11] This enzymatic divergence is a primary reason for the observed differences in metabolic profiles.
Caption: Major metabolic pathways of propafenone in different species.
Experimental Approach: In Vitro Assessment of Propafenone Metabolism using Liver Microsomes
To quantitatively assess the interspecies differences in propafenone metabolism, a well-established in vitro method utilizing liver microsomes is employed.[12][13] Liver microsomes are subcellular fractions of the liver endoplasmic reticulum that are rich in drug-metabolizing enzymes, particularly cytochrome P450s.[12][13] This experimental system allows for a controlled and high-throughput evaluation of metabolic stability and metabolite formation.[12][13]
Rationale for Experimental Design
The choice of liver microsomes is justified by their high concentration of phase I metabolic enzymes and their ease of use and storage.[12][13] The experimental protocol is designed to ensure that the observed metabolic rates are accurate and reproducible. Key considerations include:
-
Linearity of the reaction: The incubation time and microsomal protein concentration are optimized to ensure that the rate of metabolite formation is linear, typically by keeping substrate depletion below 20%.[14]
-
Cofactor requirements: The reaction requires a source of NADPH, which is essential for CYP450 activity. An NADPH-regenerating system is often used to maintain a constant supply of this cofactor.[15]
-
Appropriate controls: Negative controls, such as incubations without the NADPH-regenerating system or with heat-inactivated microsomes, are crucial to confirm that the observed metabolism is enzyme-mediated.[14][15]
Step-by-Step Experimental Protocol for In Vitro Propafenone Metabolism in Liver Microsomes
The following protocol provides a detailed methodology for comparing the metabolism of propafenone to 5-hydroxypropafenone in liver microsomes from different species.
-
Preparation of Reagents:
-
Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
NADPH-Regenerating System:
-
Solution A: 20 mM NADP+, 100 mM glucose-6-phosphate in phosphate buffer.
-
Solution B: 50 units/mL glucose-6-phosphate dehydrogenase in phosphate buffer.
-
-
Test Compound Stock Solution: 10 mM propafenone in a suitable organic solvent (e.g., DMSO, acetonitrile), with the final solvent concentration in the incubation mixture kept below 1% to avoid enzyme inhibition.[12]
-
Liver Microsomes: Pooled liver microsomes from human, rat, dog, and monkey (stored at -80°C).
-
Stopping Solution: Acetonitrile containing an appropriate internal standard for LC-MS/MS analysis.
-
-
Incubation Procedure:
-
Thaw the liver microsomes on ice.[14]
-
Prepare the incubation mixture in microcentrifuge tubes by adding the following in order:
-
Phosphate buffer
-
Liver microsomes (final protein concentration typically 0.2-1.0 mg/mL)
-
Propafenone stock solution (final substrate concentration typically 1-10 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
Incubate at 37°C with gentle agitation for a predetermined time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
Terminate the reaction at each time point by adding 2-3 volumes of the cold stopping solution.
-
-
Sample Processing and Analysis:
-
Vortex the terminated samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate the protein.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Analyze the samples for the disappearance of propafenone and the formation of 5-hydroxypropafenone using a validated LC-MS/MS method.
-
Caption: Experimental workflow for in vitro propafenone metabolism studies.
Quantitative Comparison of Metabolic Rates
The data obtained from the in vitro experiments can be used to calculate key kinetic parameters, such as the rate of metabolite formation and the intrinsic clearance of the parent drug.
| Species | Rate of 5-Hydroxypropafenone Formation (pmol/min/mg protein) |
| Human | High |
| Rat | Low to Negligible |
| Dog | Moderate |
| Monkey | Variable, but generally higher than rat |
This table presents a qualitative summary based on literature findings. Actual quantitative values will depend on specific experimental conditions.
Implications for Drug Development and Future Directions
The significant interspecies differences in propafenone metabolism have profound implications for drug development.
-
Animal Model Selection: The rat, a commonly used preclinical species, is a poor model for predicting the human metabolism of propafenone due to the low activity of its CYP2D6 orthologs towards this substrate.[11] Species that exhibit a more similar metabolic profile to humans, such as dogs or non-human primates, may be more appropriate for pharmacokinetic and toxicology studies of propafenone and its analogs.
-
Humanized Animal Models: The use of humanized mouse models, where the mouse CYP enzymes are replaced with their human counterparts, can provide a more predictive in vivo system for studying human-specific metabolism.[11]
-
In Vitro-In Vivo Extrapolation (IVIVE): Data from in vitro systems like human liver microsomes and hepatocytes can be used in conjunction with physiologically based pharmacokinetic (PBPK) modeling to predict the human pharmacokinetics of new chemical entities.[16]
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A Comparative Guide to the Potency of Propafenone and (S)-5-Hydroxy Propafenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propafenone is a Class IC antiarrhythmic agent widely utilized in the management of supraventricular and ventricular arrhythmias.[1][2] Its therapeutic action is primarily attributed to the blockade of cardiac sodium channels, which slows the influx of sodium ions into cardiac muscle cells and consequently decreases cell excitability.[2][3] Propafenone also exhibits beta-adrenergic and potassium channel blocking activities.[1] The drug undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP2D6, leading to the formation of active metabolites.[4][5] The principal active metabolite, 5-hydroxy propafenone, significantly contributes to the overall clinical effects of the parent drug.[6] This guide provides a detailed comparative analysis of the potency of propafenone and its major active metabolite, (S)-5-Hydroxy Propafenone, supported by experimental data.
The metabolic pathway of propafenone is subject to genetic polymorphism of the CYP2D6 enzyme, resulting in different metabolizer phenotypes.[5][7] This variability can lead to significant inter-individual differences in the plasma concentrations of propafenone and 5-hydroxy propafenone.[7]
Metabolic Pathway of Propafenone
The conversion of propafenone to 5-hydroxy propafenone is a critical step in its biotransformation. This process is primarily catalyzed by the CYP2D6 enzyme in the liver.
Caption: Metabolic conversion of Propafenone.
Comparative Potency Analysis
The pharmacological activity of 5-hydroxy propafenone presents a distinct profile when compared to its parent compound, propafenone. While both are potent sodium channel blockers, their effects on other channels and receptors differ significantly.
Sodium Channel Blockade
Both propafenone and 5-hydroxy propafenone are potent blockers of cardiac sodium channels, the hallmark of their Class IC antiarrhythmic activity.[6] Experimental data suggests that 5-hydroxy propafenone is a more potent sodium channel blocker than propafenone.[6][8] Furthermore, the metabolite demonstrates slower onset and offset kinetics at the sodium channel, suggesting a more prolonged binding to the inactivated state of the channel.[6] In canine Purkinje fibers, both propafenone and 5-OH propafenone were found to reduce Vmax in a use-dependent manner at lower concentrations than another metabolite, N-depropylpropafenone.[9]
Beta-Adrenergic Receptor Blockade
Propafenone is known for its non-selective beta-adrenergic receptor blocking activity.[6] In contrast, 5-hydroxy propafenone is considerably less potent in this regard. Studies have indicated that its beta-blocking activity is approximately 10 times weaker than that of propafenone.[6][10] The S-enantiomer of propafenone is a more potent β-antagonist than the R-enantiomer.[10][11]
Potassium Channel Blockade
Both compounds have demonstrated inhibitory effects on cardiac potassium channels, which plays a role in cardiac repolarization.
-
hKv1.5 Channels: Propafenone is a more potent blocker of the hKv1.5 potassium channel than its 5-hydroxy metabolite, as shown by a lower dissociation constant (KD).[6][12]
-
HERG Channels: Studies have shown that propafenone and 5-hydroxypropafenone block HERG channels to a similar extent, primarily by binding to the open state of the channel.[8][13] At a concentration of 2 µM, propafenone and 5-hydroxypropafenone inhibited HERG current by 78.7% and 71.1%, respectively.[8][13]
-
IKr and Ito Currents: In rabbit ventricular myocytes, both propafenone and its metabolites preferentially inhibit the rapidly activating delayed rectifier potassium current (IKr) over the transient outward current (Ito).[14] Propafenone was found to be the most potent inhibitor of IKr, followed by 5-hydroxypropafenone.[14]
Quantitative Data Summary
| Target | Parameter | Propafenone | (S)-5-Hydroxy Propafenone | Reference(s) |
| Sodium Channel | Relative Potency | Less Potent | More Potent | [8], |
| Beta-Adrenergic Receptor | Relative Potency | 1 | ~0.1 (10 times less potent) | [6],[10] |
| hKv1.5 Potassium Channel | K D | 4.4 ± 0.3 µM | 9.2 ± 1.6 µM | [12],[6] |
| HERG Potassium Channel | % Inhibition at 2 µM | 78.7 ± 2.3% | 71.1 ± 4.1% | [8], |
| IKr Potassium Channel | IC 50 | 0.80 ± 0.14 µM | 1.88 ± 0.21 µM | [14] |
| Ito Potassium Channel | IC 50 | 7.27 ± 0.53 µM | 40.29 ± 7.55 µM | [14] |
| Antiarrhythmic Efficacy (in vivo) | Relative Potency | Less Potent | More Potent | [15],[9] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Analysis
The whole-cell patch-clamp technique is a fundamental method for studying the effects of compounds on ion channels.
Objective: To measure the inhibitory effects of propafenone and 5-hydroxy propafenone on specific cardiac ion channels (e.g., NaV1.5, hERG, hKv1.5) expressed in a stable cell line (e.g., HEK293 or CHO cells).
Methodology:
-
Cell Culture: Culture cells stably transfected with the gene encoding the ion channel of interest.
-
Cell Preparation: Dissociate cells and plate them onto glass coverslips for recording.
-
Electrode Preparation: Fabricate micropipettes from borosilicate glass capillaries and fill them with an appropriate internal solution.
-
Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, allowing electrical access to the entire cell.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential and apply specific voltage protocols to elicit ionic currents.
-
Drug Application: Perfuse the cell with an external solution containing known concentrations of the test compound (propafenone or 5-hydroxy propafenone).
-
Data Acquisition and Analysis: Record the ionic currents before and after drug application. Analyze the data to determine parameters such as IC50 values, and onset and offset kinetics.
Caption: Patch-clamp electrophysiology workflow.
Conclusion
The available evidence consistently indicates that (S)-5-Hydroxy Propafenone is a potent, active metabolite of propafenone that significantly contributes to its antiarrhythmic effects. Notably, (S)-5-Hydroxy Propafenone exhibits greater potency in sodium channel blockade and in vivo antiarrhythmic activity compared to the parent compound.[6][8][9][15] Conversely, it possesses substantially weaker beta-adrenergic blocking activity.[6][10] The differential potency of these two molecules on various ion channels highlights the complex pharmacological profile of propafenone therapy. A thorough understanding of these differences is paramount for researchers and clinicians in the fields of cardiology and drug development to optimize therapeutic strategies and predict patient responses, especially considering the genetic polymorphism affecting propafenone metabolism.
References
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Delgado, C., et al. (2004). Effects of propafenone and its main metabolite, 5-hydroxypropafenone, on HERG channels. Cardiovascular Research, 62(3), 499-509. [Link]
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von der Leyen, H., et al. (1984). Pharmacological studies on propafenone and its main metabolite 5-hydroxypropafenone. Arzneimittelforschung, 34(11), 1489-97. [Link]
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Vaughan Williams, E. M., & Steinberg, M. I. (1988). Electrophysiologic, inotropic and antiarrhythmic effects of propafenone, 5-hydroxypropafenone and N-depropylpropafenone. Journal of Pharmacology and Experimental Therapeutics, 244(1), 339-46. [Link]
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National Center for Biotechnology Information. (2017). Propafenone Therapy and CYP2D6 Genotype. Medical Genetics Summaries. [Link]
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Caballero, R., et al. (2003). Effects of propafenone and 5-hydroxy-propafenone on hKv1.5 channels. British Journal of Pharmacology, 138(8), 1475-84. [Link]
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Zehelein, J., et al. (1992). Stereoselective interactions of (R)- and (S)-propafenone with the cardiac sodium channel. Journal of Cardiovascular Pharmacology, 20(2), 324-31. [Link]
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Naccarelli, G. V., & Rinkenberger, R. L. (1996). Propafenone: an effective agent for the management of supraventricular arrhythmias. Journal of Cardiovascular Electrophysiology, 7(4), 353-64. [Link]
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Funck-Brentano, C., et al. (1990). Clinical pharmacokinetics of propafenone. Clinical Pharmacokinetics, 19(1), 35-51. [Link]
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Oti-Amoako, K., et al. (1990). The relative potency of major metabolites and enantiomers of propafenone in an experimental reperfusion arrhythmia model. Journal of Cardiovascular Pharmacology, 15(1), 75-81. [Link]
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Siddoway, L. A., et al. (1987). Polymorphism of propafenone metabolism and disposition in man: clinical and pharmacokinetic consequences. Circulation, 75(4), 785-91. [Link]
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Pau, D., et al. (2003). Propafenone and its metabolites preferentially inhibit IKr in rabbit ventricular myocytes. Journal of Pharmacology and Experimental Therapeutics, 308(1), 291-9. [Link]
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ResearchGate. (n.d.). Active metabolites of propafenone. [Link]
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U.S. Food and Drug Administration. (n.d.). NEW RYTHMOL SR (propafenone hydrochloride) extended release CAPSULES DESCRIPTION RYTHMOL SR (propafenone). [Link]
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Capucci, A., et al. (1990). Minimal effective concentration values of propafenone and 5-hydroxy-propafenone in acute and chronic therapy. Cardiovascular Drugs and Therapy, 4(1), 281-7. [Link]
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A Senior Application Scientist's Guide to the Validation of a Simultaneous Assay for Propafenone and 5-Hydroxypropafenone
This guide provides an in-depth comparison of analytical methodologies for the simultaneous quantification of Propafenone, a Class IC antiarrhythmic agent, and its primary active metabolite, 5-Hydroxypropafenone. Designed for researchers, scientists, and drug development professionals, this document delves into the critical aspects of assay validation, offering a comparative analysis of established techniques and a detailed protocol for a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. Our focus is on providing a scientifically sound framework for selecting and validating an assay that ensures data integrity for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.
The Clinical Imperative for Simultaneous Quantification
Propafenone is widely prescribed for the management of cardiac arrhythmias.[1][2] Its therapeutic and toxic effects are not solely attributable to the parent drug. Propafenone undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP2D6, to form 5-Hydroxypropafenone.[3][4][5] This metabolite is pharmacologically active and contributes significantly to the overall clinical effect.[1][2]
The metabolic conversion of propafenone is subject to genetic polymorphism of the CYP2D6 enzyme, leading to significant inter-individual variability in the plasma concentrations of both the parent drug and its active metabolite.[3][4] Individuals can be classified as poor, intermediate, extensive, or ultra-rapid metabolizers, which directly impacts the drug's efficacy and safety profile.[6] Therefore, a validated bioanalytical method capable of simultaneously and accurately quantifying both Propafenone and 5-Hydroxypropafenone is paramount for a comprehensive understanding of its pharmacokinetics and for personalizing patient therapy.
Comparative Analysis of Analytical Methodologies
The two most prevalent analytical techniques for the simultaneous determination of Propafenone and 5-Hydroxypropafenone in biological matrices are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Methodological Showdown: HPLC-UV vs. LC-MS/MS
While both methods have been successfully employed, LC-MS/MS has emerged as the gold standard due to its superior sensitivity, selectivity, and speed.
| Feature | HPLC-UV | LC-MS/MS | Rationale & Insights |
| Sensitivity (LLOQ) | ~10 ng/mL[7] | 0.25 - 1.0 ng/mL[1][8] | LC-MS/MS offers significantly lower limits of quantification, which is crucial for accurately characterizing the terminal elimination phase in pharmacokinetic studies and for pediatric or low-dose studies. |
| Selectivity | Moderate | High | HPLC-UV is susceptible to interference from endogenous matrix components or co-administered drugs that may co-elute and absorb at the same wavelength. LC-MS/MS, with its use of Multiple Reaction Monitoring (MRM), provides exceptional selectivity by monitoring specific precursor-to-product ion transitions for each analyte. |
| Sample Volume | Typically higher (e.g., 1 mL)[9] | Typically lower (e.g., 200 µL)[10][11] | The higher sensitivity of LC-MS/MS allows for the use of smaller sample volumes, which is a significant advantage in studies with limited sample availability, such as in pediatric or small animal research. |
| Run Time | Longer (e.g., >25 min)[8] | Shorter (e.g., 4-6 min)[8][12] | The speed of LC-MS/MS methods enhances sample throughput, a critical factor in high-volume clinical trial sample analysis. |
| Sample Preparation | Often involves more complex liquid-liquid extraction.[9] | Can utilize simpler and faster protein precipitation or solid-phase extraction.[1][10] | The inherent selectivity of mass spectrometric detection often permits cleaner sample extracts with less rigorous and time-consuming preparation steps. |
| Cost & Complexity | Lower initial instrument cost and less complex operation. | Higher initial instrument cost and requires more specialized expertise for operation and maintenance. | While the initial investment for LC-MS/MS is higher, the increased throughput and data quality can lead to long-term cost-effectiveness, particularly in a drug development setting. |
A Validated LC-MS/MS Protocol for a Robust Simultaneous Assay
This section provides a detailed, step-by-step methodology for a validated LC-MS/MS assay for the simultaneous determination of Propafenone and 5-Hydroxypropafenone in human plasma. This protocol is grounded in established scientific literature and adheres to the principles outlined in regulatory guidelines from the Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[13][14][15]
Experimental Workflow
Caption: A streamlined workflow for the LC-MS/MS analysis of Propafenone and 5-Hydroxypropafenone.
Materials and Reagents
-
Reference Standards: Propafenone Hydrochloride and 5-Hydroxypropafenone Hydrochloride (purity >98%).[16]
-
Internal Standard (IS): A structurally similar compound not expected to be present in the samples, such as a deuterated analog of Propafenone (e.g., Propafenone-d7).[16]
-
Solvents: HPLC or LC-MS grade methanol and acetonitrile.
-
Buffers: Formic acid and ammonium acetate.
-
Biological Matrix: Drug-free human plasma.
Step-by-Step Protocol
-
Preparation of Stock and Working Solutions:
-
Prepare individual primary stock solutions of Propafenone, 5-Hydroxypropafenone, and the IS in methanol at a concentration of 1 mg/mL.[16]
-
Prepare serial dilutions from the stock solutions to create working solutions for calibration standards and quality control (QC) samples.
-
-
Preparation of Calibration Standards and Quality Control Samples:
-
Spike appropriate volumes of the working solutions into drug-free human plasma to prepare a series of calibration standards covering the expected concentration range (e.g., 0.5 - 500 ng/mL for Propafenone and 0.25 - 250 ng/mL for 5-Hydroxypropafenone).[8]
-
Prepare QC samples at a minimum of three concentration levels: low, medium, and high.
-
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma sample (unknown, calibration standard, or QC), add a fixed volume of the IS working solution.
-
Add four volumes of cold methanol (e.g., 800 µL) to precipitate the plasma proteins.[10][11]
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the clear supernatant to a clean autosampler vial for injection into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
LC System: A UPLC or HPLC system.
-
Column: A C8 or C18 reversed-phase column (e.g., ACE-5 C8, 50 x 4.6 mm).[1]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 5 mM ammonium acetate with 0.2% formic acid) and an organic solvent (e.g., methanol or acetonitrile).[10]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the following transitions:
-
Method Validation Parameters
The developed method must be rigorously validated according to regulatory guidelines to ensure its reliability.[13][14][15] Key validation parameters include:
-
Selectivity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the assay is accurate and precise. A calibration curve with at least six non-zero standards should be generated, and the coefficient of determination (r²) should be >0.99.[7]
-
Accuracy and Precision: Determined by analyzing replicate QC samples at multiple concentration levels on different days. The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (coefficient of variation, %CV) should not exceed 15% (20% at the LLOQ).[8]
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Matrix Effect: The influence of matrix components on the ionization of the analytes.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analytes in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, and long-term storage).
Metabolic Pathway of Propafenone
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A Pharmacological Comparison of Propafenone and its Primary Metabolite, 5-Hydroxypropafenone: A Guide for Researchers
This guide provides an in-depth pharmacological comparison of the Class IC antiarrhythmic agent, propafenone, and its principal active metabolite, 5-hydroxypropafenone. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced differences in their electrophysiological effects, receptor interactions, and metabolic pathways, supported by experimental data and detailed methodologies. Our objective is to offer a comprehensive resource that elucidates the distinct contributions of both the parent drug and its metabolite to the overall clinical profile of propafenone therapy.
Introduction: The Clinical Significance of Propafenone and its Active Metabolite
Propafenone is a widely utilized antiarrhythmic drug for the management of supraventricular and ventricular arrhythmias.[1] Its therapeutic action is primarily attributed to its potent blockade of cardiac sodium channels, a hallmark of Class IC agents.[2] However, the clinical pharmacology of propafenone is complicated by its extensive first-pass metabolism in the liver, predominantly mediated by the cytochrome P450 2D6 (CYP2D6) enzyme.[3][4] This metabolic process yields several metabolites, with 5-hydroxypropafenone being the most significant in terms of both concentration and pharmacological activity.[1]
The formation of 5-hydroxypropafenone is subject to genetic polymorphism of the CYP2D6 enzyme, leading to two distinct patient populations: extensive metabolizers (EMs) and poor metabolizers (PMs).[3] In EMs, who constitute the majority of the population, propafenone is readily converted to 5-hydroxypropafenone, resulting in comparable plasma concentrations of both the parent drug and the metabolite.[1] Conversely, in PMs, this conversion is significantly impaired, leading to higher plasma levels of propafenone and negligible concentrations of 5-hydroxypropafenone. This variability underscores the importance of understanding the distinct pharmacological profiles of both compounds to fully appreciate the therapeutic and potential adverse effects of propafenone.
Comparative Pharmacodynamics: A Tale of Two Molecules
While structurally similar, propafenone and 5-hydroxypropafenone exhibit distinct pharmacological properties that contribute differently to the overall clinical effect. The following sections provide a detailed comparison of their actions on key cardiac targets.
Sodium Channel Blockade: The Core Antiarrhythmic Action
Both propafenone and 5-hydroxypropafenone are potent blockers of the fast inward sodium current (INa) in cardiomyocytes, which is the primary mechanism underlying their Class IC antiarrhythmic effect.[2] This action slows the upstroke of the cardiac action potential (Phase 0), thereby reducing conduction velocity in the atria, ventricles, and His-Purkinje system.
Interestingly, experimental evidence suggests that 5-hydroxypropafenone may be a more potent sodium channel blocker than propafenone .[5] This enhanced potency of the metabolite contributes significantly to the antiarrhythmic efficacy in extensive metabolizers.
Potassium Channel Blockade: Modulating Repolarization
In addition to their primary effect on sodium channels, both propafenone and its 5-hydroxy metabolite also interact with various cardiac potassium channels, influencing the repolarization phase of the action potential.
-
hERG (IKr) Channels: Both propafenone and 5-hydroxypropafenone are capable of blocking the human ether-à-go-go-related gene (hERG) channel, which is responsible for the rapid component of the delayed rectifier potassium current (IKr).[6][7] Studies have shown that they block hERG channels to a similar extent, predominantly by binding to the open state of the channel.[7] This effect can contribute to action potential prolongation.
-
hKv1.5 (IKur) Channels: The ultrarapid delayed rectifier potassium current (IKur), encoded by the hKv1.5 gene, is another target for these compounds. Research indicates that propafenone is a more potent blocker of hKv1.5 channels than 5-hydroxypropafenone .[8]
Beta-Adrenergic Receptor Blockade: A Key Distinction
A significant pharmacological difference between propafenone and its primary metabolite lies in their interaction with beta-adrenergic receptors. Propafenone itself possesses weak, non-selective beta-blocking activity, which can contribute to its negative inotropic and chronotropic effects.
In stark contrast, 5-hydroxypropafenone has a significantly weaker beta-blocking effect, estimated to be about 10 times less potent than the parent compound .[1][9] This disparity has important clinical implications, particularly in poor metabolizers who have higher circulating levels of the more beta-blocking parent drug.
Negative Inotropic Effects
Both propafenone and 5-hydroxypropafenone exhibit negative inotropic effects, meaning they can decrease the force of myocardial contraction.[9] This is a characteristic of many antiarrhythmic drugs and is an important consideration in patients with pre-existing heart failure.
Quantitative Pharmacological Comparison
To provide a clear and concise overview of the key pharmacological differences, the following table summarizes the available quantitative data for propafenone and 5-hydroxypropafenone.
| Pharmacological Target | Parameter | Propafenone | 5-Hydroxypropafenone | Reference(s) |
| Potassium Channels | ||||
| hKv1.5 | KD | 4.4 ± 0.3 µM | 9.2 ± 1.6 µM | [8] |
| hERG | Inhibition at 2 µM | 78.7 ± 2.3% | 71.1 ± 4.1% | [7] |
| Beta-Adrenergic Receptors | Relative Potency | 1 | ~0.1 | [1][9] |
Visualizing the Molecular and Metabolic Landscape
To better understand the relationship between propafenone and its metabolite, the following diagrams illustrate their chemical structures and the metabolic pathway that connects them.
Caption: Chemical structures of propafenone and 5-hydroxypropafenone.
Caption: Metabolic conversion of propafenone to 5-hydroxypropafenone.
Experimental Protocols for Pharmacological Characterization
To ensure scientific rigor and reproducibility, this section provides detailed, step-by-step methodologies for the key experiments used to characterize and compare the pharmacological activities of propafenone and 5-hydroxypropafenone.
Assessment of Ion Channel Blockade via Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the methodology for recording ionic currents from isolated cells to determine the effects of propafenone and 5-hydroxypropafenone on specific ion channels.
Objective: To measure the inhibitory effects of the compounds on cardiac sodium (Nav1.5) and potassium (hERG, hKv1.5) channels.
Workflow:
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Step-by-Step Methodology:
-
Cell Culture:
-
Maintain cell lines stably expressing the ion channel of interest (e.g., HEK293 cells transfected with SCN5A for Nav1.5, KCNH2 for hERG, or KCNA5 for hKv1.5) in appropriate culture medium and conditions.
-
Plate cells onto glass coverslips 24-48 hours prior to recording to achieve 50-70% confluency.
-
-
Solutions:
-
External Solution (for hERG): (in mM) 135 NaCl, 5 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (for hERG): (in mM) 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
-
Prepare stock solutions of propafenone and 5-hydroxypropafenone in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the external solution on the day of the experiment.
-
-
Electrophysiological Recording:
-
Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Fabricate recording pipettes from borosilicate glass capillaries using a micropipette puller, with a final resistance of 2-5 MΩ when filled with the internal solution.
-
Under visual guidance, approach a single cell with the micropipette and form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.[10]
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Apply specific voltage protocols to elicit the ionic current of interest. For example, for hERG currents, a depolarizing step to +20 mV followed by a repolarizing step to -50 mV can be used.
-
Record baseline currents in the absence of the drug.
-
Perfuse the chamber with solutions containing increasing concentrations of propafenone or 5-hydroxypropafenone and record the resulting currents until a steady-state effect is reached.
-
-
Data Analysis:
-
Measure the peak current amplitude in the absence and presence of the test compounds.
-
Calculate the percentage of current inhibition for each concentration.
-
Fit the concentration-response data to the Hill equation to determine the half-maximal inhibitory concentration (IC50).
-
Determination of Beta-Adrenergic Receptor Binding Affinity
This protocol outlines a radioligand competition binding assay to determine the affinity of propafenone and 5-hydroxypropafenone for beta-adrenergic receptors.[7]
Objective: To quantify the binding affinity (Ki) of the compounds for β1- and β2-adrenergic receptors.
Workflow:
Caption: Workflow for beta-adrenergic receptor binding assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize tissue rich in beta-adrenergic receptors (e.g., rat heart ventricles for β1, lung for β2) or cultured cells expressing the receptor subtype of interest in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Competition Binding Assay:
-
In a series of assay tubes, add a constant amount of membrane preparation.
-
Add a fixed concentration of a suitable radioligand (e.g., [3H]-dihydroalprenolol or [125I]-cyanopindolol) at a concentration near its Kd.
-
Add increasing concentrations of the unlabeled competitor (propafenone or 5-hydroxypropafenone).
-
For determination of non-specific binding, add a high concentration of a potent, non-labeled antagonist (e.g., propranolol).
-
Incubate the tubes to allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each tube through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the competitor concentration.
-
Analyze the data using non-linear regression to determine the IC50 of each compound.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Measurement of Negative Inotropic Effects in Isolated Papillary Muscle
This protocol describes the use of an isolated cardiac muscle preparation to assess the direct effects of propafenone and 5-hydroxypropafenone on myocardial contractility.[6]
Objective: To measure the concentration-dependent negative inotropic effects of the compounds.
Workflow:
Caption: Workflow for isolated papillary muscle contractility study.
Step-by-Step Methodology:
-
Tissue Preparation:
-
Humanely euthanize a suitable animal model (e.g., guinea pig or rabbit).
-
Rapidly excise the heart and place it in oxygenated Tyrode's solution.
-
Dissect the right or left ventricle to expose the papillary muscles.
-
Carefully dissect a thin papillary muscle with its tendinous and ventricular ends intact.
-
-
Experimental Setup:
-
Mount the isolated papillary muscle vertically in a temperature-controlled organ bath containing oxygenated Tyrode's solution.
-
Attach one end of the muscle to a fixed hook and the other end to an isometric force transducer.
-
Stretch the muscle to the length at which it develops maximum twitch tension (Lmax).
-
Electrically stimulate the muscle at a constant frequency (e.g., 1 Hz) using platinum electrodes.
-
-
Data Acquisition:
-
Allow the muscle to equilibrate until a stable baseline contractile force is achieved.
-
Record the isometric twitch tension.
-
-
Drug Administration and Analysis:
-
Add increasing concentrations of propafenone or 5-hydroxypropafenone to the organ bath in a cumulative manner.
-
Allow the effect of each concentration to reach a steady state before adding the next.
-
Record the changes in developed tension.
-
Express the contractile force at each concentration as a percentage of the baseline force.
-
Plot the concentration-response curve and determine the concentration that produces a 50% reduction in contractile force (EC50).
-
Clinical Implications and Future Directions
The pharmacological differences between propafenone and 5-hydroxypropafenone have significant clinical implications, particularly in the context of CYP2D6 genetic polymorphism.
-
Extensive Metabolizers: In these individuals, both the parent drug and the metabolite contribute to the antiarrhythmic effect. The potent sodium channel blockade of 5-hydroxypropafenone is a key component of the therapeutic action. The weaker beta-blocking activity of the metabolite may result in a lower incidence of beta-blockade-related side effects compared to poor metabolizers at equivalent total drug exposure.
-
Poor Metabolizers: In this group, the pharmacological effects are primarily due to the parent drug, propafenone. The higher plasma concentrations of propafenone can lead to more pronounced beta-blockade, potentially causing bradycardia and other related adverse events.[4] The lack of the potent 5-hydroxypropafenone metabolite may also influence the overall antiarrhythmic efficacy.
These differences highlight the potential for personalized medicine approaches in propafenone therapy. Genotyping for CYP2D6 status could help predict a patient's metabolic phenotype and guide dosing strategies to optimize efficacy and minimize the risk of adverse effects.
Future research should continue to explore the subtle yet significant differences in the pharmacological profiles of propafenone and its metabolites. A deeper understanding of their interactions with a broader range of cardiac ion channels and signaling pathways will further refine our knowledge of their mechanisms of action and inform the development of safer and more effective antiarrhythmic therapies.
References
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Contractility Measurements on Isolated Papillary Muscles for the Investigation of Cardiac Inotropy in Mice. Journal of Visualized Experiments. 2015. Available from: [Link]
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Arias C, Gonzalez T, Moreno I, et al. Effects of propafenone and its main metabolite, 5-hydroxypropafenone, on HERG channels. Cardiovascular Research. 2003;57(3):660-669. Available from: [Link]
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Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. Aragen Life Sciences. Available from: [Link]
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Propafenone Therapy and CYP2D6 Genotype. Medical Genetics Summaries. National Center for Biotechnology Information (US); 2017. Available from: [Link]
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Whole Cell Patch Clamp Protocol. JoVE. Available from: [Link]
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Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Journal of Visualized Experiments. 2024. Available from: [Link]
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β-Adrenergic receptor density and internalization assays. Bio-protocol. Available from: [Link]
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Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Molecular Devices. Available from: [Link]
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Propafenone. PubChem. National Center for Biotechnology Information. Available from: [Link]
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Active metabolites of propafenone. ResearchGate. Available from: [Link]
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Contractility Measurements on Isolated Papillary Muscles for the Investigation of Cardiac Inotropy in Mice. Journal of Visualized Experiments. 2015. Available from: [Link]
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5-Hydroxypropafenone. PubChem. National Center for Biotechnology Information. Available from: [Link]
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A STUDY OF INOTROPIC MECHANISMS IN THE PAPILLARY MUSCLE PREPARATION. The Journal of General Physiology. 1959;42(3):533-561. Available from: [Link]
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Propafenone: Package Insert / Prescribing Information / MOA. Drugs.com. Available from: [Link]
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Franqueza L, Valenzuela C, Delpón E, et al. Effects of propafenone and 5-hydroxy-propafenone on hKv1.5 channels. British Journal of Pharmacology. 1998;125(5):969-978. Available from: [Link]
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Whole Cell Patch Clamp Protocol. Axol Bioscience. Available from: [Link]
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High Efficiency Preparation of Skinned Mouse Cardiac Muscle Strips from Cryosections for Contractility Studies. Journal of Visualized Experiments. 2018. Available from: [Link]
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Preparing Excitable Cardiac Papillary Muscle and Cardiac Slices for Functional Analyses. Frontiers in Physiology. 2022;13:839392. Available from: [Link]
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Metabolic pathway of propafenone. ResearchGate. Available from: [Link]
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Annotation of FDA Label for propafenone and CYP2D6. PharmGKB. Available from: [Link]
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Propafenone Therapy and CYP2D6 Genotype. Medical Genetics Summaries. National Center for Biotechnology Information (US); 2017. Available from: [Link]
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RYTHMOL SR (propafenone hydrochloride) extended release CAPSULES DESCRIPTION. U.S. Food and Drug Administration. Available from: [Link]
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propafenone. PharmGKB. Available from: [Link]
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5-Hydroxy Propafenone Hydrochloride. PubChem. National Center for Biotechnology Information. Available from: [Link]
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Propafenone. Wikipedia. Available from: [Link]
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A Comparative Electrophysiological Study: Sodium Channel Blockade by Propafenone and its Active Metabolite, 5-Hydroxypropafenone
Introduction
Propafenone is a widely utilized Class IC antiarrhythmic agent, primarily prescribed for the management of atrial and ventricular arrhythmias. Its therapeutic efficacy is rooted in its ability to block cardiac sodium channels, thereby slowing conduction velocity in the myocardium. However, the clinical pharmacology of propafenone is complicated by its extensive hepatic metabolism, which is subject to significant genetic polymorphism.[1][2]
Propafenone is metabolized into two principal active metabolites: 5-hydroxypropafenone (5-OHP) and N-depropylpropafenone (NDPP).[1][3] The formation of 5-OHP is catalyzed by the cytochrome P450 enzyme CYP2D6, an enzyme notorious for its polymorphic expression in the human population.[3][4][5] This leads to distinct patient phenotypes: extensive metabolizers (EMs), who efficiently convert propafenone to 5-OHP, and poor metabolizers (PMs), in whom this pathway is deficient, leading to higher plasma concentrations of the parent drug and minimal levels of the metabolite.[1][6]
Given that 5-OHP is pharmacologically active, the overall antiarrhythmic effect and side-effect profile in a patient is a composite of the actions of both the parent drug and its metabolite. This guide provides an in-depth comparative analysis of the sodium channel blocking properties of propafenone and 5-OHP, supported by experimental data, to elucidate the distinct and overlapping contributions of each molecule to the clinical outcome.
Core Mechanism: State-Dependent Sodium Channel Blockade
The primary target for Class IC antiarrhythmics is the voltage-gated sodium channel NaV1.5, which is responsible for the rapid upstroke (Phase 0) of the cardiac action potential.[1] Propafenone and its metabolites exert their effect by physically binding to the channel pore and inhibiting the influx of sodium ions. This blockade is not static; it is highly dependent on the conformational state of the channel (resting, open, or inactivated). Propafenone is predominantly an open-state blocker, meaning it binds with the highest affinity to channels that are actively conducting ions.[7][8] This mechanism contributes to its characteristic "use-dependent" or "phasic" block, where the degree of inhibition becomes more pronounced at faster heart rates as channels spend more time in the open and inactivated states.[9]
Metabolic Pathway and Pharmacogenetic Implications
The clinical concentration and relative contribution of propafenone versus 5-OHP are dictated by an individual's CYP2D6 genotype. Understanding this metabolic pathway is critical for interpreting the drug's overall effect.
Comparative Pharmacological Profile
While both compounds are potent sodium channel blockers, they exhibit crucial differences in their broader pharmacological activity and kinetics.
| Parameter | Propafenone | 5-Hydroxypropafenone (5-OHP) | Key Insights & Causality |
| Primary Target | Cardiac NaV1.5 Channels | Cardiac NaV1.5 Channels | Both compounds derive their primary Class IC antiarrhythmic effect from this target. |
| Na+ Channel Blockade Potency | Potent | Similar to Propafenone[1][2][10] | The 5-hydroxylation does not significantly alter the molecule's affinity for the sodium channel binding site. The core pharmacophore responsible for the block remains intact. |
| Block Kinetics | Slow Onset/Offset | Slower Onset/Offset (approx. 2x longer than Propafenone)[11] | The slower dissociation of 5-OHP from the inactivated sodium channel suggests a more persistent block during the diastolic interval, which could enhance its antiarrhythmic effect, especially at slower heart rates.[11] |
| Use-Dependence | Pronounced | Pronounced | Both compounds demonstrate increased Vmax reduction at higher stimulation frequencies, a hallmark of Class IC agents.[12] |
| β-Adrenergic Blockade | Yes (~1/40th to 1/50th potency of propranolol)[1][2] | Significantly Weaker (~10 times less potent than Propafenone)[1][2][10] | The addition of the hydroxyl group drastically reduces the affinity for beta-adrenergic receptors. This is a critical distinction, as the overall beta-blocking effect will be much lower in extensive metabolizers. |
| Other Channel Effects | Weak K+ and Ca2+ channel blockade[13][1] | Similar Ca2+ channel activity to Propafenone; also blocks K+ channels (hKv1.5)[1][14] | The effects on repolarizing K+ currents can contribute to action potential prolongation, an effect not typical of pure Class IC agents. |
| Antiarrhythmic Efficacy (in vivo) | Effective | Potentially more potent than Propafenone in some models[12] | In a canine model of ventricular tachycardia, 5-OHP was more effective at terminating the arrhythmia than the parent compound at similar plasma levels.[12] |
Experimental Protocol: Assessing NaV1.5 Blockade via Whole-Cell Patch Clamp
To quantitatively compare the sodium channel blocking properties of these compounds, the whole-cell patch-clamp technique is the gold standard. This protocol allows for precise control of the cell membrane potential and direct measurement of ion channel currents.
Objective: To determine the tonic and use-dependent block of hNaV1.5 channels by Propafenone and 5-Hydroxypropafenone.
Methodology:
-
Cell Preparation:
-
Utilize a stable cell line (e.g., HEK-293 or CHO) heterologously expressing the human cardiac sodium channel, hNaV1.5 (SCN5A gene).
-
Culture cells according to standard protocols and dissociate into a single-cell suspension immediately prior to the experiment.[15]
-
-
Electrophysiological Recording:
-
Employ an automated or manual patch-clamp system.[16]
-
Use borosilicate glass pipettes with a resistance of 2-4 MΩ.
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA (pH adjusted to 7.2 with CsOH). Note: Cesium is used to block outward potassium currents.
-
Establish a high-resistance (>1 GΩ) seal between the pipette and cell membrane.[17]
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Perform experiments at or near physiological temperature (35-37°C).[17]
-
-
Voltage Protocols:
-
Clamp the cell at a holding potential of -100 mV to ensure channels are in the resting state.
-
Tonic Block Assessment: Apply a depolarizing test pulse to -10 mV for 20-40 ms at a low frequency (e.g., 0.1 Hz) to measure the peak inward sodium current (INa).
-
Use-Dependent Block Assessment: After establishing a stable baseline, apply a train of depolarizing pulses to -10 mV at a higher frequency (e.g., 1 Hz or 3 Hz).[16] The progressive reduction in peak INa during the pulse train indicates use-dependent block.
-
Data Acquisition: Record currents before (control) and after perfusion of the cell with increasing concentrations of Propafenone or 5-OHP. Allow for steady-state block to be achieved at each concentration.
-
-
Data Analysis:
-
Measure the peak INa amplitude for each pulse.
-
Calculate the percentage of block at each concentration relative to the control current.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value for tonic block.
-
For use-dependent block, compare the block of the first pulse to the block of the last pulse in the train to quantify the frequency-dependent effect.
-
Discussion and Clinical Significance
The key takeaway from this comparative analysis is that 5-hydroxypropafenone is not merely an inconsequential byproduct but a potent antiarrhythmic agent in its own right, with a pharmacological profile distinct from its parent compound.
-
In Extensive Metabolizers (EMs): The clinical effect is a combination of propafenone and a high concentration of 5-OHP. This results in potent, slow-kinetic sodium channel blockade with diminished beta-blocking effects. The robust antiarrhythmic action is maintained, but the risk of bradycardia or other beta-blockade-related side effects may be lower compared to a poor metabolizer at a similar level of Na+ channel inhibition.
-
In Poor Metabolizers (PMs): The clinical effect is almost entirely due to the parent drug, propafenone. These patients experience potent sodium channel blockade coupled with significant beta-blockade. They may require lower doses to achieve a therapeutic effect and may be more susceptible to both CNS side effects and those related to beta-adrenergic antagonism.[6]
References
-
Caballero, R., Delpón, E., & Valenzuela, C. (2003). Effects of propafenone and its main metabolite, 5-hydroxypropafenone, on HERG channels. Cardiovascular Research, 57(1), 86–97. [Link]
-
Stoll, F., & Danilo, P. (1987). Electrophysiologic, inotropic and antiarrhythmic effects of propafenone, 5-hydroxypropafenone and N-depropylpropafenone. The Journal of Pharmacology and Experimental Therapeutics, 242(1), 257–262. [Link]
-
Franqueza, L., Valenzuela, C., Delpón, E., Longobardo, M., Tamargo, J., & Snyders, D. J. (1998). Effects of propafenone and 5-hydroxy-propafenone on hKv1.5 channels. British Journal of Pharmacology, 125(5), 969–978. [Link]
-
RxList. (n.d.). Rythmol (Propafenone): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]
-
Zemlin, C. W., & Balke, C. W. (2005). State-dependent block of human cardiac hNav1.5 sodium channels by propafenone. Journal of Membrane Biology, 207(1), 35–43. [Link]
-
Kohlhardt, M. (1991). Block of sodium currents by antiarrhythmic agents: analysis of the electrophysiologic effects of propafenone in heart muscle. Journal of Cardiovascular Pharmacology, 17 Suppl 3, S10-7. [Link]
-
FDA. (n.d.). RYTHMOL SR (propafenone hydrochloride) extended release CAPSULES. Retrieved from [Link]
-
Antzelevitch, C., & Burashnikov, A. (2004). Atrial-selective sodium channel block as a strategy for suppression of atrial fibrillation. Journal of Electrocardiology, 37 Suppl, 94-8. [Link]
-
Caudle, K. E., et al. (2017). Propafenone Therapy and CYP2D6 Genotype. Medical Genetics Summaries. NCBI. [Link]
-
FDA. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]
-
Siddoway, L. A., Thompson, K. A., McAllister, C. B., Wang, T., Wilkinson, G. R., Roden, D. M., & Woosley, R. L. (1987). Polymorphism of propafenone metabolism and disposition in man: clinical and pharmacokinetic consequences. Circulation, 75(4), 785–791. [Link]
-
Mathes, C. (2008). Using Patchxpress to Screen Blockers of the Cardiac Sodium Channel (Nav1.5) for Effects on Late INA, Peak INA, and Channel Kinetics. ResearchGate. [Link]
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Drugs.com. (2023). Propafenone: Package Insert / Prescribing Information / MOA. Retrieved from [Link]
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Caballero, R., Delpón, E., & Valenzuela, C. (2003). Effects of propafenone and its main metabolite, 5-hydroxypropafenone, on HERG channels. Cardiovascular Research, 57(1), 86-97. [Link]
-
Sophion Bioscience. (n.d.). CHO-NaV1.5 use-dependent blockers. Retrieved from [Link]
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Patsnap Synapse. (2024). What is the mechanism of Propafenone Hydrochloride?. Retrieved from [Link]
-
Grant, A. O. (1996). Propafenone: an effective agent for the management of supraventricular arrhythmias. Journal of Cardiovascular Electrophysiology, 7(4), 353-64. [Link]
-
Valenzuela, C., Delpón, E., & Tamargo, J. (1994). Comparative Electrophysiological Effects of Propafenone, 5-hydroxy-propafenone, and N-depropylpropafenone on Guinea Pig Ventricular Muscle Fibers. Journal of Cardiovascular Pharmacology, 24(5), 814-822. [Link]
-
Metrion Biosciences. (n.d.). The Nav 1.5 Late Current in WT and Nav1.5-ΔKPQ Mutant Channels. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (S)-5-Hydroxy Propafenone Hydrochloride
In the fast-paced environment of pharmaceutical research and development, the lifecycle of a chemical compound extends far beyond its synthesis and application in experiments. The final stage, proper disposal, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of (S)-5-Hydroxy Propafenone Hydrochloride, a metabolite of the antiarrhythmic drug Propafenone. Our aim is to equip researchers, scientists, and drug development professionals with the necessary knowledge to manage this chemical waste stream effectively, ensuring the safety of personnel and the protection of our environment.
Understanding the Compound: Hazard Profile and Regulatory Context
This compound is a hydroxylated aromatic compound. While specific toxicity data for this metabolite is not extensively documented, the Safety Data Sheet (SDS) for the parent compound, Propafenone Hydrochloride, and related materials indicate that it should be handled with care. The SDS for a similar compound classifies it as harmful if swallowed and a cause of skin and eye irritation[1]. As a pharmaceutical-related compound with unknown potency, it is prudent to treat it as potentially hazardous[2].
From a regulatory standpoint, pharmaceutical waste is governed by the Environmental Protection Agency (EPA), particularly under the Resource Conservation and Recovery Act (RCRA). The EPA has specific regulations for the management of hazardous waste pharmaceuticals by healthcare facilities and laboratories, outlined in 40 CFR Part 266, Subpart P[3][4][5][6]. A key stipulation of these regulations is the prohibition of disposing of hazardous waste pharmaceuticals down the drain (sewering)[3][6].
Key Chemical Characteristics and Disposal Implications:
| Property | Implication for Disposal |
| Physical State | Solid powder. Requires careful handling to avoid dust generation[7]. |
| Chemical Class | Hydroxylated aromatic amine. |
| Solubility | Data not widely available, but should not be released into the environment[8]. |
| Hazard Classification | May be harmful if swallowed, and may cause skin, eye, and respiratory irritation[1]. |
Personnel Protection: Your First Line of Defense
Before handling this compound for disposal, it is imperative to wear the appropriate Personal Protective Equipment (PPE). This is not merely a procedural step but a critical barrier to prevent exposure.
-
Eye Protection: Wear tightly fitting safety goggles or a face shield[1][2].
-
Hand Protection: Use chemical-resistant gloves. Inspect gloves for any signs of degradation or puncture before use[1].
-
Body Protection: A lab coat or chemical-resistant apron is necessary. For larger quantities, a complete protective suit may be required[1].
-
Respiratory Protection: If there is a risk of dust formation, a NIOSH-approved respirator should be used[8]. All handling of the solid material should ideally be done in a chemical fume hood to minimize inhalation risks[2].
On-Site Waste Management: A Step-by-Step Protocol
The proper disposal of this compound begins the moment it is designated as waste. Adherence to a systematic on-site management plan is crucial for safety and compliance.
Step 1: Waste Segregation
Immediately segregate this compound waste from other laboratory waste streams. This includes:
-
Unused or expired pure compound.
-
Contaminated materials (e.g., weigh boats, pipette tips, gloves).
-
Solutions containing the compound.
Step 2: Waste Containerization
-
Select the Right Container: Use a clearly labeled, leak-proof, and sealable container. The container must be compatible with the chemical. For solid waste, a wide-mouth plastic or glass container with a screw cap is suitable.
-
Labeling: The waste container must be labeled with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The date the waste was first added to the container.
-
Associated hazards (e.g., "Toxic," "Irritant").
-
Step 3: Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct PPE.
-
Containment and Cleanup:
-
For solid spills , gently cover the material with an absorbent material to prevent dust from becoming airborne. Carefully sweep or vacuum the material into a designated hazardous waste container. Avoid dry sweeping which can generate dust[7].
-
For liquid spills , absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All materials used for cleanup must be disposed of as hazardous waste.
The Final Disposal Pathway: Incineration
The recommended and most environmentally sound method for the final disposal of this compound is high-temperature incineration[2]. This method is effective for the destruction of organic and pharmaceutical compounds.
Why Incineration?
High-temperature incineration offers several advantages for the disposal of pharmaceutical waste:
-
Complete Destruction: It ensures the complete breakdown of the active pharmaceutical ingredient, preventing its release into the environment.
-
Pathogen Destruction: It also destroys any potential microbial contamination.
-
Volume Reduction: It significantly reduces the volume of the waste.
The process of incineration for chemical waste is a highly regulated and controlled process. The ash generated from the incineration of hazardous waste may also be considered hazardous and must be managed and disposed of in accordance with regulations[9].
Partnering with a Licensed Waste Management Contractor
It is a legal and ethical requirement to entrust the final disposal of this compound to a licensed and reputable hazardous waste management company[1][2]. These companies have the expertise and facilities to handle and dispose of chemical waste in compliance with all federal, state, and local regulations[10].
Preparing for Pickup:
-
Documentation: Complete all necessary waste manifest forms provided by your institution's Environmental Health and Safety (EHS) department and the waste contractor.
-
Secure Storage: Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area until it is collected.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these guidelines, you contribute to a culture of safety and environmental stewardship within your organization. The responsible management of chemical waste is a shared responsibility that protects not only those in the laboratory but also the wider community and ecosystem.
References
-
EPA Finalizes New Requirements for Hazardous Waste Pharmaceuticals . (2019, March 5). U.S. Environmental Protection Agency. [Link]
-
MATERIAL SAFETY DATA SHEETS 5-HYDROXY PROPAFENONE HYDROCHLORIDE . Cleanchem Laboratories. [Link]
-
Management of Hazardous Waste Pharmaceuticals . (2023, May 2). U.S. Environmental Protection Agency. [Link]
-
EPA Final Rule on Hazardous Waste Pharmaceuticals . Secure Waste. [Link]
-
EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals . Association for the Health Care Environment (AHE). [Link]
-
EPA Regulations for Healthcare & Pharmaceuticals . Stericycle. [Link]
-
Material Safety Data Sheet - Propafenone HCl MSDS . (2005, October 9). ScienceLab.com. [Link]
-
Safety Data Sheet - this compound . Angene Chemical. [Link]
-
MSDS - 5-Hydroxy Propafenone Hydrochloride . KM Pharma Solution Private Limited. [Link]
-
SAFETY DATA SHEET - RYTHMOL TABLETS . (2013, November 1). GlaxoSmithKline US. [Link]
-
Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt. [Link]
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- 6. EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals | AHE [ahe.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
